3-(4-Tert-butylphenyl)-2-methyl-1-propene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-tert-butyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNTYYIJIBFHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548845 | |
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73566-44-6 | |
| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For the attention of: Researchers, scientists, and drug development professionals
This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of 3-(4-Tert-butylphenyl)-2-methyl-1-propene. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to provide a comprehensive theoretical profile.
Molecular Structure and Properties
This compound, with the CAS Number 73566-44-6, is an aromatic hydrocarbon.[1] Its structure features a benzene ring substituted with a tert-butyl group at the para position and a 2-methyl-1-propene group. The presence of the bulky tert-butyl group and the propenyl chain influences its physicochemical properties, likely rendering it a nonpolar, lipophilic compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Estimated >200 °C |
| Solubility | Insoluble in water; Soluble in organic solvents |
Proposed Synthesis Protocols
Two plausible synthetic routes for this compound are the Wittig reaction and a Grignard reaction followed by dehydration. Detailed experimental protocols for these proposed syntheses are outlined below.
Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[2][3][4][5][6] This proposed synthesis involves the reaction of 4-tert-butylbenzyltriphenylphosphonium bromide with acetone in the presence of a strong base.
Experimental Protocol:
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 4-tert-butylbenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate (4-tert-butylbenzyltriphenylphosphonium bromide) by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
-
-
Ylide Formation and Reaction with Acetone:
-
Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1 equivalent), dropwise. The solution should turn a deep orange or red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add acetone (1.1 equivalents) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
-
Protocol 2: Synthesis via Grignard Reaction and Dehydration
An alternative approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by acid-catalyzed dehydration.[7][8][9][10][11]
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-tert-butylbenzyl chloride (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction begins (as evidenced by cloudiness and gentle refluxing), add the remaining 4-tert-butylbenzyl chloride solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Alcohol Isolation:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude tertiary alcohol, 1-(4-tert-butylphenyl)-2-methyl-2-propanol.
-
-
Dehydration:
-
Dissolve the crude alcohol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.[12][13]
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using hexane as the eluent.
-
References
- 1. This compound | 73566-44-6 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Physical Properties of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical properties for 3-(4-tert-butylphenyl)-2-methyl-1-propene (CAS Number: 73566-44-6). The data presented in this document is limited and primarily derived from computational predictions found on a chemical supplier website. Consequently, this guide serves to highlight the current knowledge gap and should be used with the understanding that the provided values lack experimental validation.
Core Physical Properties
Due to the absence of peer-reviewed experimental data, the following table summarizes the predicted physical properties of this compound. These values should be considered as estimates pending experimental verification.
| Physical Property | Predicted Value |
| Boiling Point | 249.1 ± 15.0 °C at 760 mmHg[1] |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Vapor Pressure | 0.0 ± 0.2 mmHg at 25°C[1] |
| Polarizability | 25.0 ± 0.5 10⁻²⁴ cm³[1] |
It is crucial to reiterate that these are predicted values and have not been experimentally confirmed.
Experimental Protocols
A thorough literature search did not yield any established experimental protocols for the determination of the physical properties of this compound. Standard methodologies for determining boiling point, density, and refractive index would be applicable but have not been published for this specific compound.
Synthesis and Characterization
As a conceptual illustration, a potential synthetic pathway could involve a Wittig reaction or a Grignard reaction followed by dehydration. A hypothetical workflow for a Grignard-based synthesis is presented below.
References
Technical Guide: Spectral Analysis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative with potential applications in organic synthesis and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This document provides a detailed overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with generalized experimental protocols for obtaining such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to t-Bu) |
| ~7.15 | d | 2H | Ar-H (meta to t-Bu) |
| ~4.85 | s | 1H | =CH₂ (vinylic) |
| ~4.70 | s | 1H | =CH₂ (vinylic) |
| ~3.25 | s | 2H | -CH₂- (benzylic) |
| ~1.75 | s | 3H | -CH₃ (vinylic) |
| ~1.30 | s | 9H | -C(CH₃)₃ (tert-butyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Ar-C (ipso, attached to t-Bu) |
| ~145.0 | =C(CH₃)- (vinylic) |
| ~138.0 | Ar-C (ipso, attached to propene) |
| ~128.0 | Ar-CH (ortho to t-Bu) |
| ~125.5 | Ar-CH (meta to t-Bu) |
| ~112.0 | =CH₂ (vinylic) |
| ~45.0 | -CH₂- (benzylic) |
| ~34.5 | -C(CH₃)₃ (tert-butyl quaternary) |
| ~31.5 | -C(CH₃)₃ (tert-butyl methyls) |
| ~22.0 | -CH₃ (vinylic) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinylic) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic) |
| ~890 | Strong | =CH₂ out-of-plane bend |
| ~830 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 188 | 40 | [M]⁺ (Molecular Ion) |
| 173 | 100 | [M - CH₃]⁺ |
| 131 | 60 | [M - C₄H₉]⁺ |
| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
3.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). 1 µL of the solution is injected into the GC-MS.
-
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is extracted and analyzed for the molecular ion and fragmentation pattern.
Visualizations
4.1. Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques described.
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This guide provides a detailed analysis and predicted ¹H NMR spectrum for 3-(4-tert-butylphenyl)-2-methyl-1-propene, catering to researchers, scientists, and professionals in drug development. The document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and analysis of analogous chemical structures. The predicted data is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
| A | 1.31 | 9H | singlet (s) | - | -C(CH₃)₃ |
| B | 1.75 | 3H | singlet (s) | - | C=C-CH₃ |
| C | 3.25 | 2H | singlet (s) | - | Ar-CH₂- |
| D | 4.68 | 1H | singlet (s) | - | C=CH₂ (geminal) |
| E | 4.85 | 1H | singlet (s) | - | C=CH₂ (geminal) |
| F | 7.15 | 2H | doublet (d) | ~8.5 | Ar-H (ortho to alkyl) |
| G | 7.30 | 2H | doublet (d) | ~8.5 | Ar-H (ortho to t-butyl) |
Experimental Protocol
This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of high-purity this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The spectrometer's field frequency is then "locked" onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, well-resolved spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons each represents.
-
Visualization of ¹H NMR Signal Relationships
The following diagram illustrates the distinct, non-coupled proton environments within the this compound molecule as predicted by the ¹H NMR data.
Mass Spectrometry of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-(4-tert-butylphenyl)-2-methyl-1-propene. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally analogous molecules to predict its fragmentation behavior and outline appropriate experimental protocols. This information is critical for researchers in fields such as analytical chemistry, drug metabolism, and materials science who may encounter this or similar chemical structures.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The molecular ion (M+) peak is expected to be observed, followed by fragments arising from the cleavage of the tert-butyl group and the propenyl side chain.
Key Fragmentation Pathways
The primary fragmentation of the molecular ion is expected to involve the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation for tert-butyl substituted aromatic compounds. This leads to the formation of a stable tertiary benzylic carbocation. Another significant fragmentation pathway is the benzylic cleavage, resulting in the formation of a resonance-stabilized tropylium-like ion or a benzylic cation.
The following table summarizes the predicted major fragments for this compound.
| m/z | Proposed Fragment Ion | Formula | Description |
| 188 | [M]⁺• | [C₁₄H₂₀]⁺• | Molecular Ion |
| 173 | [M - CH₃]⁺ | [C₁₃H₁₇]⁺ | Loss of a methyl radical from the tert-butyl group |
| 131 | [M - C₄H₉]⁺ | [C₁₀H₁₁]⁺ | Loss of the tert-butyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement and cleavage |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
For the analysis of this compound by mass spectrometry, a standard electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is recommended for detailed fragmentation analysis. For analyses requiring softer ionization, such as liquid chromatography-mass spectrometry (LC-MS), atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable choices given the nonpolar nature of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and structural elucidation of this compound using mass spectrometry.
Predicted Fragmentation Pathway Diagram
The diagram below illustrates the predicted major fragmentation pathways of this compound under electron ionization.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this compound. The provided protocols and logical workflows offer a starting point for researchers to develop and validate their analytical methods.
Interpreting Mass Spectrum Fragmentation of 2-Methylpropene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of mass spectrometry for the structural elucidation of 2-methylpropene derivatives. By understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize these compounds in complex matrices. This document outlines the fundamental fragmentation mechanisms, presents quantitative data for various derivatives, details experimental protocols, and provides visual representations of fragmentation pathways.
Core Principles of 2-Methylpropene Derivative Fragmentation
Upon electron ionization (EI) in a mass spectrometer, 2-methylpropene and its derivatives form a molecular ion (M•+), which is often unstable and undergoes fragmentation. The fragmentation patterns are predictable and provide valuable structural information. The primary driving forces for fragmentation are the formation of stable carbocations and neutral molecules.
For 2-methylpropene and its derivatives, the most significant fragmentation pathway is allylic cleavage . The double bond in the 2-methylpropene core directs the fragmentation, favoring the cleavage of the bond beta to the double bond. This results in the formation of a resonance-stabilized allylic carbocation, which is often the base peak in the mass spectrum.
The presence of different functional groups as substituents on the 2-methylpropene skeleton significantly influences the fragmentation pathways. Electronegative groups, such as halogens or hydroxyl groups, can introduce alternative cleavage sites, such as alpha-cleavage, and can also influence the stability of the resulting fragment ions.
Data Presentation: Quantitative Fragmentation Data
The following tables summarize the major fragment ions and their relative abundances for 2-methylpropene and a selection of its derivatives. This data has been compiled from various spectral databases and literature sources.
Table 1: Mass Spectral Data for 2-Methylpropene and its Isomers
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances |
| 2-Methylpropene | 56 | 41 | 56 (M•+, 50%), 55 (25%), 41 (100%), 39 (55%), 27 (30%) |
| 2-Methyl-1-butene | 70 | 55 | 70 (M•+, 30%), 55 (100%), 42 (35%), 41 (60%), 39 (40%) |
| 3-Methyl-1-butene | 70 | 41 | 70 (M•+, 20%), 55 (70%), 42 (100%), 41 (85%), 39 (50%) |
| 2-Methyl-2-butene | 70 | 55 | 70 (M•+, 45%), 55 (100%), 41 (40%), 39 (25%) |
Table 2: Mass Spectral Data for Functionalized 2-Methylpropene Derivatives
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances |
| Isobutanol | 74 | 43 | 74 (M•+, 5%), 56 (30%), 43 (100%), 41 (60%), 31 (40%) |
| tert-Butanol | 74 | 59 | 74 (M•+, <1%), 59 (100%), 57 (40%), 43 (30%), 41 (25%) |
| 1-Chloro-2-methylpropene | 90/92 | 55 | 90/92 (M•+, 15%), 75 (10%), 55 (100%), 39 (20%) |
| 2-Methyl-1-phenylpropene | 132 | 117 | 132 (M•+, 60%), 117 (100%), 115 (40%), 91 (30%) |
| Methyl Methacrylate | 100 | 69 | 100 (M•+, 25%), 69 (100%), 41 (80%), 39 (40%) |
| Methallyl Acetate | 114 | 43 | 114 (M•+, <1%), 71 (15%), 55 (20%), 43 (100%) |
Experimental Protocols
The following is a general protocol for the analysis of 2-methylpropene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Specific parameters may need to be optimized depending on the analyte and the instrument.
3.1. Sample Preparation (for liquid samples)
-
Dilution: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.[1]
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the diluted sample.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for selected 2-methylpropene derivatives.
References
Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FTIR Spectrum of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Immediate Release
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of the novel compound 3-(4-tert-butylphenyl)-2-methyl-1-propene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's vibrational characteristics. Due to the compound's novelty, this guide presents a predictive spectrum based on established principles of infrared spectroscopy, supported by a detailed experimental protocol for future spectral acquisition.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a para-substituted benzene ring, a tert-butyl group, and a 2-methyl-1-propene moiety. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic & Alkene | Medium |
| 2960 - 2850 | C-H Stretch | Alkyl (tert-butyl, methyl) | Strong |
| 1645 - 1635 | C=C Stretch | Alkene | Medium to Weak |
| 1615 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1520 - 1480 | C=C Stretch | Aromatic Ring | Medium |
| 1465 - 1440 | C-H Bend (Asymmetric) | CH₃ (tert-butyl, methyl) | Medium |
| 1395 - 1365 | C-H Bend (Symmetric) | tert-butyl (doublet) | Strong |
| ~890 | =C-H Bend (Out-of-plane) | 1,1-disubstituted Alkene | Strong |
| 850 - 800 | C-H Bend (Out-of-plane) | para-disubstituted Aromatic | Strong |
Experimental Protocol for FTIR Analysis
The following protocol outlines the methodology for acquiring the FTIR spectrum of this compound, which is presumed to be a liquid at room temperature.
Objective: To obtain a high-resolution mid-infrared spectrum of this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
-
Sample of this compound (neat liquid)
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes (e.g., Kimwipes)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Install the ATR accessory into the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background spectrum should be a flat line.
-
-
Sample Application:
-
Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent and gentle pressure.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Correlate the observed peaks with the expected vibrational modes of the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure anvil with a lint-free wipe and a suitable solvent to remove all traces of the sample.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the experimental acquisition of the FTIR spectrum.
Caption: Experimental workflow for FTIR spectral acquisition.
This guide provides a foundational understanding of the expected FTIR spectrum of this compound and a robust protocol for its experimental determination. These insights are crucial for the structural elucidation and quality control of this novel compound in research and development settings.
Technical Guide: Solubility Profile of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 3-(4-tert-butylphenyl)-2-methyl-1-propene (CAS No. 73566-44-6). Due to a lack of specific experimentally determined quantitative data in publicly available literature, this document focuses on the predicted solubility characteristics based on its chemical structure and provides a detailed experimental protocol for its determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ | - |
| Molecular Weight | 188.31 g/mol | - |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| CAS Number | 73566-44-6 | [1] |
Predicted Solubility Profile
As a substituted aromatic hydrocarbon, this compound is expected to exhibit the following solubility characteristics:
-
Water: Predicted to be practically insoluble in water. The molecule is nonpolar, dominated by a large hydrocarbon structure (a benzene ring with a tert-butyl group and a methylpropene substituent), which does not favorably interact with polar water molecules.
-
Polar Organic Solvents (e.g., Ethanol, Methanol): Expected to have limited to moderate solubility. While these solvents have a polar hydroxyl group, their hydrocarbon portion allows for some interaction with the nonpolar structure of the target compound.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): Predicted to be freely soluble. "Like dissolves like" is a fundamental principle of solubility; therefore, nonpolar solvents will readily solvate this nonpolar compound.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents have a high capacity to dissolve a wide range of organic compounds.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, hexane, toluene, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess undissolved compound settle.
-
For viscous or slow-settling samples, centrifuge the vials at a moderate speed to separate the undissolved solute.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Dilute the filtered saturated solution aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
References
Potential uses of tert-butylphenyl propene compounds in organic synthesis
An In-depth Technical Guide to the Potential Uses of tert-Butylphenyl Propene Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butylphenyl propene framework represents a versatile and valuable scaffold in modern organic synthesis. The presence of the sterically demanding tert-butyl group imparts unique physicochemical properties, such as increased solubility in organic solvents and enhanced metabolic stability in drug candidates, while the propene moiety serves as a reactive handle for a multitude of chemical transformations.[1][2] This technical guide explores the primary synthetic routes to access these compounds and details their subsequent applications in constructing more complex molecular architectures.
Synthesis of tert-Butylphenyl Propene Scaffolds
The construction of tert-butylphenyl propene compounds can be achieved through several classical and robust organic reactions. The choice of method often depends on the desired isomer and the available starting materials.
Grignard Reaction
A fundamental approach for creating a carbon-carbon bond between the tert-butylphenyl group and a propyl chain involves the Grignard reaction. This method is particularly effective for synthesizing compounds like 3-(4-tert-butylphenyl)-1-propene. The synthesis begins with the formation of a Grignard reagent from an appropriate halo-tert-butylbenzene, which then undergoes nucleophilic attack on an allyl halide.[3]
Aldol Condensation
For the synthesis of α,β-unsaturated ketones, such as 3-(4-tert-butylphenyl)-2-propen-1-one, the Aldol condensation is the method of choice. This reaction typically involves the base-catalyzed condensation of 4-tert-butylbenzaldehyde with a simple ketone or aldehyde like propanal.[4][5] Modern protocols have shown that using piperidine as a base in an ionic liquid can significantly increase yields and selectivity by suppressing the self-condensation of propanal.[4][6][7] This compound is a known precursor to the fragrance molecule Lilial®.[5]
Wittig Reaction
The Wittig reaction offers a reliable and high-yielding route to form the carbon-carbon double bond of the propene group with excellent control over its position.[8] This reaction involves the addition of a phosphorus ylide, generated from a phosphonium salt, to 4-tert-butylbenzaldehyde. The flexibility of the Wittig reaction allows for the synthesis of various substituted propenes depending on the structure of the ylide.[9]
Applications in Organic Synthesis
The propene group in tert-butylphenyl propenes is a versatile functional handle for a wide array of subsequent transformations, making these compounds valuable building blocks.
Cross-Coupling Reactions
When functionalized with a halide or a boronic acid/ester, tert-butylphenyl propenes can serve as substrates in powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11] Using palladium catalysts, often supported by bulky phosphine ligands such as tri-tert-butylphosphine, these compounds can be coupled with various partners to form complex biaryl structures or other C-C linked systems.[12] This strategy is fundamental in the synthesis of advanced materials and pharmaceutical intermediates.
Olefin Metathesis
The double bond of the propene group is an ideal substrate for olefin metathesis reactions.[13] Depending on the reaction partner and catalyst (e.g., Grubbs or Schrock catalysts), tert-butylphenyl propenes can undergo:
-
Cross-Metathesis: Reaction with another olefin to exchange substituents, leading to new, more complex alkenes.[14]
-
Ring-Closing Metathesis (RCM): If the molecule contains a second alkene tether, RCM can be used to form cyclic structures.[13]
-
Ring-Opening Metathesis Polymerization (ROMP): While less common for this specific substrate, the propene could in principle participate in ROMP with a strained cyclic olefin.[13]
Epoxidation and Derivatization
The electron-rich double bond of the propene moiety can be readily epoxidized using reagents like hydrogen peroxide or peroxy acids.[15][16] The resulting epoxide is a highly valuable intermediate. Its strained three-membered ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups, providing a pathway to a wide range of chiral and achiral derivatives.
Summary of Quantitative Data
The following tables summarize reaction conditions and yields for the key synthetic methods discussed.
Table 1: Synthesis of 3-(4-tert-butylphenyl)-1-propene via Grignard Reaction
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |
| 1-Bromo-4-tert-butylbenzene | Allyl chloride | Magnesium (Mg) | Ether | ~50% | [3] |
Table 2: Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one via Aldol Condensation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Advantage | Reference |
| 4-tert-Butylbenzaldehyde | Propanal | NaOH (dilute) | Organic Solvent | Traditional method | [5] |
| 4-tert-Butylbenzaldehyde | Propanal | Piperidine | Ionic Liquid | Increased yield and selectivity, suppresses side reactions | [4][6][7] |
Detailed Experimental Protocols
Protocol: Synthesis of 3-(4-tert-butylphenyl)-1-propene (Grignard Method)
-
1. Reagent Preparation: Prepare a Grignard reagent from 12 g of magnesium turnings and 100 g of 1-bromo-4-(1,1-dimethylethyl)benzene in 250 ml of anhydrous ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
2. Reaction: To the freshly prepared Grignard reagent, add 50 g of 3-chloropropene dropwise while maintaining gentle reflux.
-
3. Reflux and Quench: After the addition is complete, reflux the mixture for one hour. Allow the reaction to stir overnight at room temperature.
-
4. Workup: Carefully pour the reaction mixture onto crushed ice. Acidify with hydrochloric acid to dissolve any precipitated magnesium salts.
-
5. Extraction and Purification: Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation to yield the final product.[3]
Protocol: Synthesis of a tert-Butylphenyl Propene Derivative (Wittig Method)
-
1. Reagent Preparation: In a 50 mL round-bottom flask, dissolve 9.77 mmol of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) and 9.8 mmol of 4-tert-butylbenzaldehyde in 10 mL of dichloromethane.[17]
-
2. Base Addition: Prepare a 50% (by mass) aqueous solution of sodium hydroxide. Add this solution dropwise to the flask while stirring vigorously.[17]
-
3. Reaction: Equip the flask with a reflux condenser and heat the solution to a gentle reflux while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][17]
-
4. Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and transfer it to a separatory funnel.
-
5. Extraction and Purification: Separate the organic phase. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.[17] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography or recrystallization from a suitable solvent like 95% ethanol.[8][17]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the synthesis and application of tert-butylphenyl propene compounds.
Caption: Experimental workflow for the Grignard synthesis of a tert-butylphenyl propene.
Caption: Simplified mechanism for the base-catalyzed Aldol condensation.
Caption: Logical relationships showing the synthetic potential of the core scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 3-(4-TERT-BUTYLPHENYL)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gctlc.org [gctlc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Propene (Propylene) [essentialchemicalindustry.org]
- 16. researchgate.net [researchgate.net]
- 17. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Literature review of substituted phenylpropenes
An In-depth Technical Guide to Substituted Phenylpropenes: Synthesis, Pharmacology, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylpropenes represent a diverse class of organic compounds, encompassing both naturally occurring phytochemicals and synthetic derivatives, which have garnered significant attention in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of their synthesis, pharmacological activities, and mechanisms of action. We delve into key therapeutic areas, including anti-inflammatory, anticancer, and metabolic disease applications. This paper summarizes quantitative structure-activity relationship (QSAR) data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Phenylpropenes
Phenylpropenes are a class of phenylpropanoids characterized by a benzene ring substituted with a propenyl group. The structural diversity arises from the substitution patterns on the phenyl ring and the configuration of the propylene side chain. Naturally occurring phenylpropenes, such as eugenol (from cloves), anethole (from anise), and chavicol (from betel leaf), have been used for centuries in traditional medicine and are known for their aromatic properties.[1] Synthetic derivatives, particularly chalcones and other phenylpropenamides, have expanded the pharmacological landscape of this class, leading to the development of novel therapeutic candidates.[2][3] This guide explores the core aspects of substituted phenylpropenes, focusing on their therapeutic applications and the underlying scientific principles.
Synthesis of Substituted Phenylpropenes
The synthesis of substituted phenylpropenes is crucial for generating novel derivatives and enabling structure-activity relationship (SAR) studies. A cornerstone reaction for synthesizing a major subclass, the chalcones (1,3-diphenyl-2-propen-1-ones), is the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general, base-catalyzed condensation between a substituted benzaldehyde and a substituted acetophenone to yield a chalcone.
-
Reagent Preparation : Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Catalyst Addition : Prepare a 10-60% aqueous or alcoholic solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the base solution dropwise to the flask containing the reactants while stirring, often in an ice bath to control the reaction temperature.[4]
-
Reaction : Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4][5] Progress can be monitored by thin-layer chromatography (TLC).
-
Isolation : Once the reaction is complete, pour the reaction mixture into ice-cold water. The chalcone product, being insoluble, will precipitate out of the solution.[5]
-
Purification : Collect the crude solid product by suction filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallization : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[5]
-
Characterization : Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.
Pharmacological Activities and Quantitative Data
Substituted phenylpropenes exhibit a wide array of pharmacological effects. This section summarizes the key activities and presents quantitative data for comparison.
Anti-inflammatory Activity
Many phenylpropenes, particularly eugenol, demonstrate significant anti-inflammatory properties. The primary mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is responsible for prostaglandin production during inflammation.[1][6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization : Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.
-
Grouping : Divide animals into groups (n=5-6): a control group (vehicle), a positive control group (standard drug, e.g., Indomethacin 10 mg/kg), and test groups (receiving different doses of the phenylpropene derivative).
-
Compound Administration : Administer the test compound or vehicle orally or intraperitoneally.
-
Inflammation Induction : After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7][8]
-
Edema Measurement : Measure the paw volume using a plethysmograph at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[9][10]
-
Data Analysis : Calculate the volume of edema at each time point by subtracting the initial paw volume from the volume at that time. The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt / Vc) x 100 where Vt is the mean edema volume of the treated group and Vc is the mean edema volume of the control group.
Table 1: Anti-inflammatory Activity of Phenylpropene Derivatives
| Compound/Derivative | Model/Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Eugenol | PGE₂ Production (LPS-stimulated RAW264.7 cells) | IC₅₀ | 0.37 µM | [6] |
| α-Substituted p-(methanesulfonyl)phenylpropenamides | Carrageenan-induced rat paw edema | % Inhibition | Activity comparable to Diclofenac and Rofecoxib | [3] |
| Compound 3 (Benzenesulfonamide Derivative) | Carrageenan-induced rat paw edema (4h) | % Inhibition | 99.69% |[11] |
Anticancer Activity
Chalcones and their derivatives are a prominent group of phenylpropenes studied for their potent anticancer activities against various cancer cell lines. Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization.[2][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (phenylpropene derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition : After incubation, remove the treatment media and add 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization : Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution at 570-590 nm using a microplate reader.[15]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.
Table 2: Anticancer Activity (IC₅₀) of Chalcone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 2,4-dimethoxy-6-hydroxy chalcone | HeLa | 3.2 | [16] |
| 2,4-dimethoxy-6-hydroxy chalcone | MCF-7 | 21.1 | [16] |
| 4-methoxy substituted diaryl ether chalcone | MCF-7 | 3.44 | [16] |
| 4-methoxy substituted diaryl ether chalcone | HepG2 | 4.64 | [16] |
| Indole-chalcone hybrid (44) | A549, HeLa, MCF-7 | 0.023 - 0.077 | [2] |
| Chlorinated Chalcones | MCF-7, HeLa | 0.8 - 4.3 |[17] |
GPR40 Agonist Activity for Type 2 Diabetes
Phenylpropionic acid derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a promising target for treating type 2 diabetes. GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.[18]
Table 3: GPR40 Agonist Activity of Phenylpropene Derivatives
| Compound/Derivative | Assay | Activity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Tazarotenic acid | Insulin Secretion (INS-1 cells) | EC₅₀ | 5.73 | [19] |
| Bezafibrate | Insulin Secretion (INS-1 cells) | EC₅₀ | 14.2 | [19] |
| Compound 17 (ester derivative) | GPR40 Agonism | EC₅₀ | < 10 |[3] |
Transdermal Permeation Enhancement
Certain phenylpropenes, like anethole and eugenol, can act as chemical penetration enhancers, facilitating the transport of other drugs across the skin barrier (stratum corneum).
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
This method measures the diffusion of a drug across a skin membrane from a topical formulation.
-
Cell Setup : A Franz diffusion cell consists of a donor chamber and a receptor chamber separated by a membrane.[20] Fill the receptor chamber with a suitable receptor solution (e.g., PBS), ensuring it is degassed and maintained at 32°C to mimic skin temperature.[16]
-
Membrane Mounting : Mount a section of excised skin (e.g., rat or human cadaver skin) between the donor and receptor chambers.[16]
-
Formulation Application : Apply a precise amount of the test formulation (containing the active drug and the phenylpropene enhancer) to the surface of the skin in the donor chamber.[16]
-
Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh receptor solution to maintain sink conditions.[21]
-
Analysis : Quantify the drug concentration in the collected samples using a validated analytical method, such as HPLC.[19]
-
Data Calculation : Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of this graph gives the steady-state flux (Jss). The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux without the enhancer.
Table 4: Transdermal Permeation Enhancement by Phenylpropenes
| Enhancer (1% w/v) | Drug | Enhancement Ratio (ER) | Reference |
|---|---|---|---|
| Anethole | Valsartan | 4.4 | [21][22] |
| Eugenol | Valsartan | 3.0 |[21][22] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by substituted phenylpropenes is critical for rational drug design and development.
Eugenol: Inhibition of the NF-κB Signaling Pathway
Eugenol exerts its anti-inflammatory and anticancer effects partly by suppressing the Nuclear Factor-kappaB (NF-κB) signaling pathway.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-proliferative genes. Eugenol has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[22]
References
- 1. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eugenol potentiates cisplatin anti-cancer activity through inhibition of ALDH-positive breast cancer stem cells and the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. alterlab.co.id [alterlab.co.id]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Hazards of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and hazard information for 3-(4-Tert-butylphenyl)-2-methyl-1-propene and structurally related compounds. Direct and comprehensive toxicological data for this compound (CAS No. 73566-44-6) is limited. The information presented herein is intended for use by qualified professionals and should be supplemented with a thorough review of the primary literature and Safety Data Sheets (SDS) for any chemical handled.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various organic compounds, including pesticides. Its structural similarity to components of certain pyrethroid insecticides, such as fenpropathrin, necessitates a careful evaluation of its potential hazards. This guide consolidates available safety data, outlines potential hazards based on structurally related compounds, and provides guidance on safe handling practices.
Hazard Identification and Classification
Potential GHS Hazard Classifications (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Hazardous to the Aquatic Environment: May be toxic to aquatic life with long-lasting effects.
Toxicological Data Summary
Quantitative toxicological data for this compound is not available in the public domain. The following tables summarize data for the related pyrethroid insecticide, fenpropathrin, to provide an indication of potential toxicity.
Table 1: Acute Toxicity of Fenpropathrin
| Route of Exposure | Species | LD50/LC50 Value | Reference |
| Oral | Rat | 54 mg/kg (male), 48 mg/kg (female) | WHO |
| Dermal | Rat | >5000 mg/kg | WHO |
| Inhalation | Rat | >0.96 mg/L (4h) | WHO |
Table 2: Irritation Data for Related Compounds
| Endpoint | Species | Observation | Compound |
| Skin Irritation | Rabbit | Mild to moderate irritation | Various proprietary formulations |
| Eye Irritation | Rabbit | Serious eye irritation | Various proprietary formulations |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for the evaluation of chemical substances. Below is a generalized workflow for assessing acute oral toxicity, which would be a fundamental study for a compound of this nature.
Caption: Generalized workflow for an acute oral toxicity study.
Potential Signaling Pathways and Metabolism
Direct research on the signaling pathways affected by this compound is not available. However, as a potential precursor or structural analog to the pyrethroid fenpropathrin, its metabolites could potentially interact with similar biological targets.
Fenpropathrin is known to be metabolized in the liver primarily through hydrolysis of the ester linkage and oxidation.[1] The resulting metabolites are then further conjugated and excreted.[1][2] It is plausible that this compound could undergo oxidative metabolism.
Caption: Postulated metabolic pathway for this compound.
The primary mode of action for type II pyrethroids like fenpropathrin is the disruption of voltage-gated sodium channels in neurons, leading to prolonged channel opening and nerve hyperexcitation.[3] While it is uncertain if this compound itself has the same target, this remains a key area for investigation due to structural similarities.
First Aid Measures
In the event of exposure, the following first aid measures are recommended, based on the potential hazards of related compounds:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
Conclusion
Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is essential. The information provided on structurally related compounds, particularly fenpropathrin, suggests that this chemical may pose risks of acute toxicity, skin and eye irritation, and potential environmental hazards. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the hazard profile of this substance.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of 3-(4-tert-butylphenyl)-2-methyl-1-propene, a potentially valuable building block in pharmaceutical and materials science research. Two plausible synthetic routes are presented: a highly selective Wittig reaction and a Grignard reaction followed by dehydration.
Route 1: Wittig Olefination (Recommended)
The Wittig reaction offers a highly regioselective and reliable method for the synthesis of this compound from 1-(4-tert-butylphenyl)propan-2-one. This method is advantageous due to its predictability and the formation of a terminal alkene at a specific position.[1][2][3][4][5]
Reaction Scheme
The synthesis proceeds in two main stages: the preparation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with 1-(4-tert-butylphenyl)propan-2-one.
Stage 1: Ylide Formation (C₆H₅)₃P⁺CH₃Br⁻ + n-BuLi → (C₆H₅)₃P=CH₂ + LiBr + C₄H₁₀
Stage 2: Olefination (4-tBu-C₆H₄)CH₂C(=O)CH₃ + (C₆H₅)₃P=CH₂ → (4-tBu-C₆H₄)CH₂C(CH₃)=CH₂ + (C₆H₅)₃P=O
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyltriphenylphosphonium Bromide | 1779-49-3 | 357.23 | 12.0 | 4.29 g |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 4.4 mL |
| 1-(4-tert-butylphenyl)propan-2-one | 81561-77-5 | 190.28 | 10.0 | 1.90 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
Preparation of the Wittig Reagent (Ylide):
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Add anhydrous THF (80 mL) via syringe and stir the resulting suspension at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. The formation of the deep red or orange ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 1-(4-tert-butylphenyl)propan-2-one (1.90 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the ketone solution dropwise to the ylide suspension at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours at room temperature. The disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide) indicate reaction completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes) to afford the pure this compound.
-
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.90 (s, 1H, =CH₂), 4.75 (s, 1H, =CH₂), 3.30 (s, 2H, Ar-CH₂-), 1.75 (s, 3H, -C(CH₃)=), 1.30 (s, 9H, -C(CH₃)₃). Note: Predicted values based on analogous structures. |
| ¹³C NMR | (CDCl₃, 101 MHz): δ 149.5, 145.0, 137.0, 128.5, 125.5, 112.0, 45.0, 34.5, 31.5, 22.5. Note: Predicted values. |
| MS (EI) | m/z (%): 188 (M⁺), 173, 131, 57. |
| Yield | 75-85% (typical for this type of Wittig reaction). |
Route 2: Grignard Reaction followed by Dehydration (Alternative)
This two-step route involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the alkene. This method may produce a mixture of alkene isomers, with the Zaitsev product (2-(4-tert-butylphenyl)propene) often being the major product.[6][7]
Reaction Scheme
Stage 1: Grignard Reaction (4-tBu-C₆H₄)MgBr + CH₃C(=O)CH₃ → (4-tBu-C₆H₄)C(CH₃)₂OMgBr (4-tBu-C₆H₄)C(CH₃)₂OMgBr + H₃O⁺ → (4-tBu-C₆H₄)C(CH₃)₂OH
Stage 2: Dehydration (4-tBu-C₆H₄)C(CH₃)₂OH + H₂SO₄ (cat.), Δ → (4-tBu-C₆H₄)CH₂C(CH₃)=CH₂ (minor) + (4-tBu-C₆H₄)C(CH₃)=CHCH₃ (major)
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-tert-Butylphenylmagnesium bromide (0.5 M in THF) | 63488-10-8 | 237.42 | 10.0 | 20 mL |
| Acetone | 67-64-1 | 58.08 | 11.0 | 0.64 g (0.81 mL) |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | 50 mL |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | 50 mL |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | catalytic | ~1 mL |
Procedure
-
Grignard Reaction:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add the solution of 4-tert-butylphenylmagnesium bromide (20 mL of 0.5 M solution in THF, 10.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve acetone (0.64 g, 11.0 mmol) in anhydrous diethyl ether (10 mL).
-
Add the acetone solution dropwise to the Grignard reagent with stirring.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-(4-tert-butylphenyl)propan-2-ol.
-
-
Dehydration:
-
Place the crude alcohol in a distillation apparatus.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to distill the alkene product as it forms (boiling point of the product is expected to be around 220-230 °C, but it will co-distill with water). The dehydration of secondary and tertiary alcohols is a common method for alkene synthesis.[8][9][10]
-
Collect the distillate, wash with sodium bicarbonate solution and then with water.
-
Dry the organic layer and purify by fractional distillation to separate the isomeric alkenes.
-
Visualizations
Caption: Synthetic pathway for the Wittig olefination route.
Caption: Experimental workflow for the Wittig reaction.
Caption: Grignard reaction and dehydration pathway.
References
- 1. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. innospk.com [innospk.com]
- 6. 2-Phenyl-1-propene(98-83-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. doubtnut.com [doubtnut.com]
- 9. The Reaction of T-butylmagnesium Chloride with Trimethylacetonitrile - Erwin John Blanz (Jr.) - Google Books [books.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction for the Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is based on a Grignard cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the reaction of isopropenylmagnesium bromide with 4-tert-butylbenzyl chloride, catalyzed by an iron salt. This application note includes a detailed experimental procedure, tables of representative quantitative and spectroscopic data, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
The Grignard reaction is a fundamental organometallic reaction that has been a cornerstone of organic synthesis for over a century.[1] Its ability to form new carbon-carbon bonds with a high degree of efficiency and selectivity makes it an invaluable tool in the synthesis of complex organic molecules.[2] This protocol details a specific application of the Grignard reaction: the synthesis of this compound. This compound, featuring a substituted aromatic ring and an allylic moiety, can serve as a versatile building block in the development of novel chemical entities.
The described method utilizes a Kumada-type cross-coupling reaction between an isopropenyl Grignard reagent and a substituted benzyl halide.[2][3] To enhance efficiency and minimize undesirable side reactions, an iron-based catalyst is employed, which is a more cost-effective and environmentally benign alternative to traditional palladium or nickel catalysts.[4][5][6]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-tert-Butylbenzyl chloride | C₁₁H₁₅Cl | 182.69 | Electrophile |
| Isopropenylmagnesium bromide (0.5 M in THF) | C₃H₅BrMg | 145.28 | Nucleophile (Grignard) |
| Iron(III) Chloride (anhydrous) | FeCl₃ | 162.20 | Catalyst |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | Solvent |
| This compound | C₁₄H₂₀ | 188.31 | Product |
Table 2: Representative Quantitative Data
| Parameter | Value | Notes |
| Scale | 10 mmol | Based on the limiting reagent, 4-tert-butylbenzyl chloride. |
| Equivalents of Grignard | 1.2 | A slight excess of the Grignard reagent is used to ensure complete consumption of the electrophile. |
| Catalyst Loading | 5 mol% | A typical catalyst loading for iron-catalyzed cross-coupling reactions.[6] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2-4 hours | The progress of the reaction should be monitored by TLC or GC-MS. |
| Representative Yield | 75-85% | Note: This is a representative yield for this type of reaction and may vary depending on the specific conditions and purity of the reagents. |
| Product Purity | >95% | Note: Purity is determined after purification by column chromatography. |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.90 (s, 1H, =CH₂), 4.75 (s, 1H, =CH₂), 3.25 (s, 2H, Ar-CH₂-), 1.75 (s, 3H, -CH₃), 1.30 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 149.0, 144.0, 137.0, 128.5, 125.0, 112.0, 45.0, 34.5, 31.5, 22.5 |
| IR (neat, cm⁻¹) | 3080 (C-H, alkene), 2960 (C-H, alkane), 1650 (C=C, alkene), 1510 (C=C, aromatic), 890 (out-of-plane bend, =CH₂) |
| Mass Spec (EI, m/z) | 188 (M⁺), 173 (M⁺ - CH₃), 131 (M⁺ - C₄H₉) |
Experimental Protocols
Materials and Reagents:
-
4-tert-Butylbenzyl chloride (98%)
-
Isopropenylmagnesium bromide (0.5 M solution in THF)
-
Iron(III) chloride (anhydrous, 99.9%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon) before use. Grignard reagents are extremely sensitive to moisture.[6]
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, add anhydrous iron(III) chloride (0.081 g, 0.5 mmol).
-
Add 20 mL of anhydrous THF to the flask and stir to dissolve the catalyst.
-
-
Addition of Reactants:
-
Add 4-tert-butylbenzyl chloride (1.83 g, 10 mmol) to the flask via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add isopropenylmagnesium bromide (24 mL of a 0.5 M solution in THF, 12 mmol) to the stirred solution dropwise via a syringe over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-tert-butylbenzyl chloride) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound as a colorless oil.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
- 1. DE19808570C1 - Synthesis reagent comprising benzyl-or allyl-magnesium halide - Google Patents [patents.google.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. asianpubs.org [asianpubs.org]
Application Notes: Synthesis of Substituted Styrenes via the Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes.[1][2] This reaction is particularly valuable for the synthesis of substituted styrenes, which are crucial building blocks in the production of polymers, resins, and fine chemicals. The key advantage of the Wittig reaction lies in its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group.[3]
Reaction Principle
The core of the Wittig reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone.[1][4] The ylide is a neutral, dipolar molecule with adjacent positive and negative charges.[5][6] The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[4] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[7][8]
Synthesis of Phosphorus Ylides
The requisite phosphorus ylides are typically prepared in a two-step sequence:
-
Formation of the Phosphonium Salt: A primary or secondary alkyl halide is reacted with a trivalent phosphorus compound, most commonly triphenylphosphine, via an SN2 reaction to form a stable phosphonium salt.[5][4][6]
-
Deprotonation to Form the Ylide: The phosphonium salt is then treated with a strong base to remove a proton from the carbon adjacent to the phosphorus atom, generating the ylide.[4][6] Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu).[4][9][10]
The stability of the resulting ylide plays a crucial role in the stereochemical outcome of the reaction.
-
Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes (cis isomers).[2][7]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., carbonyl, ester) are more stable and tend to produce (E)-alkenes (trans isomers) as the major product.[2][7][8]
Experimental Data Summary
The following table summarizes various conditions and yields for the synthesis of substituted styrenes using the Wittig reaction, based on literature data.
| Substituted Benzaldehyde (Reactant) | Phosphonium Salt (Ylide Precursor) | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Methyltriphenylphosphonium bromide | Sodium hydride | Tetrahydrofuran | Room Temp. | Not Specified | >90 | [9] |
| p-Bromobenzaldehyde | Methyltriphenylphosphonium bromide | Not Specified | Not Specified | Not Specified | Not Specified | 66 | [11] |
| p-Nitrobenzaldehyde | p-Nitrobenzyl triphenylphosphonium bromide | 10% aq. Sodium Carbonate | Aqueous Formaldehyde | Not Specified | Not Specified | Good | [12][13] |
| p-Anisaldehyde | Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chloride | Potassium carbonate | Not Specified | Not Specified | Not Specified | 63-99 | [14][15] |
| Benzaldehyde | Triphenyl-carbethoxymethylene phosphorane | None (stable ylide) | None (microwave) | Not Specified | 5-6 min | 85 | [16] |
| Various monosubstituted benzaldehydes | Methyltriphenylphosphonium bromide | Strong base (e.g., NaH, KOtBu) | Tetrahydrofuran | Room Temp. | Not Specified | Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Monosubstituted Styrenes [9]
This protocol describes a general method for synthesizing various monosubstituted styrenes from the corresponding benzaldehydes and methyltriphenylphosphonium bromide.
Materials:
-
Monosubstituted benzaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.0-1.5 eq)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)) (1.0-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF, add the strong base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change, often to deep yellow or orange, is indicative of ylide formation).
-
Add a solution of the monosubstituted benzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure monosubstituted styrene.
Protocol 2: Simplified Synthesis of Substituted Styrenes in an Aqueous System [12]
This method provides a simplified procedure using an aqueous formaldehyde solution, which can be advantageous for certain substrates.
Materials:
-
Substituted benzyl triphenylphosphonium halide (1.0 eq)
-
40% Aqueous formaldehyde (excess)
-
Base (e.g., 10% aqueous sodium carbonate or other suitable base)
Procedure:
-
Suspend the substituted benzyl triphenylphosphonium halide in an excess of 40% aqueous formaldehyde.
-
Stir the suspension vigorously.
-
Slowly and controllably add the base to the well-stirred suspension. The slow addition is crucial to suppress the formation of toluene byproducts.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Extract the reaction mixture with an organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on alumina using a non-polar eluent like hexane to yield the pure substituted styrene.
Visualizations
Caption: General workflow for substituted styrene synthesis via the Wittig reaction.
Caption: Decision-making process for Wittig-based styrene synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. CN111056927A - Method for synthesizing monosubstituted styrene - Google Patents [patents.google.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. dokumen.pub [dokumen.pub]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Tert-butylphenyl)-2-methyl-1-propene in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 3-(4-tert-butylphenyl)-2-methyl-1-propene and the potential applications of the resulting polymer, particularly in the field of drug development. Due to the limited availability of direct experimental data for this specific monomer, information from a closely related analogue, 4-tert-butylstyrene, is utilized as a predictive reference for its polymerization behavior and polymer properties.
Introduction
This compound is a substituted styrene monomer. The presence of the bulky tert-butyl group on the phenyl ring is expected to impart unique properties to the corresponding polymer, such as increased hydrophobicity, thermal stability, and a high glass transition temperature. These characteristics make the polymer a promising candidate for various applications, including as a component in drug delivery systems where controlled release of hydrophobic therapeutic agents is desired. The hydrophobic nature of the polymer can facilitate the encapsulation of poorly water-soluble drugs and modulate their release profile.
Polymerization of this compound
Cationic Polymerization
Cationic polymerization, initiated by Lewis acids in the presence of a co-initiator, can be employed for the polymerization of this monomer. The reaction proceeds via a carbocationic intermediate.
Living Anionic Polymerization
Living anionic polymerization, initiated by organolithium compounds, offers excellent control over the polymer architecture, leading to polymers with narrow molecular weight distributions (low polydispersity index, PDI).[1] This method is particularly suitable for the synthesis of well-defined block copolymers.[2][3]
Predicted Polymer Properties
The properties of poly(this compound) are anticipated to be similar to those of poly(4-tert-butylstyrene). The following table summarizes the expected properties based on data reported for poly(4-tert-butylstyrene).
| Property | Predicted Value | Characterization Method | Reference |
| Molecular Weight (Mn) | 1,300 - 32,000 g/mol | Size Exclusion Chromatography (SEC) | [1][4] |
| Polydispersity Index (PDI) | 1.04 - 1.08 | Size Exclusion Chromatography (SEC) | [1][4] |
| Glass Transition Temperature (Tg) | 54 - 144 °C | Differential Scanning Calorimetry (DSC) | [1][4] |
| Thermal Decomposition | > 300 °C | Thermogravimetric Analysis (TGA) | [5] |
| Solubility | Soluble in THF, toluene, CHCl3; Insoluble in methanol, ethanol, water | - | [1][4] |
Applications in Drug Development
The hydrophobic nature of poly(this compound) makes it a suitable candidate for the formulation of drug delivery systems for hydrophobic drugs.[6][7] Potential applications include the preparation of polymeric nanoparticles for targeted and controlled drug release.
Polymeric Nanoparticles for Drug Delivery
Polymeric nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their delivery to target sites.[8][9] The polymer's hydrophobicity can enhance the loading of non-polar drugs and provide sustained release.[7] Various techniques can be employed for the fabrication of drug-loaded nanoparticles.[10][11]
Experimental Protocols
Protocol for Living Anionic Polymerization (Adapted from Poly(4-tert-butylstyrene) Synthesis)[1]
Materials:
-
This compound (monomer)
-
sec-Butyllithium (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
All glassware should be rigorously dried and the reaction carried out under an inert atmosphere.
-
Purify the monomer by distillation over a suitable drying agent.
-
Dissolve the monomer in anhydrous THF in a reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the initiator (sec-butyllithium) dropwise to the stirred solution.
-
Allow the polymerization to proceed for a predetermined time to achieve the desired molecular weight.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and dry the polymer under vacuum.
References
- 1. polymersource.ca [polymersource.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. polymersource.ca [polymersource.ca]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic Polymers - Amerigo Scientific [amerigoscientific.com]
- 7. Hydrophobic polymer: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Polymerization of Styrenic Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various polymerization techniques applicable to styrenic monomers. The information is intended to guide researchers in the synthesis of well-defined polymers for a range of applications, including drug delivery, biomaterials, and advanced materials development.
Free Radical Polymerization (FRP)
Free radical polymerization is a widely used technique for producing polystyrene due to its operational simplicity. The process involves initiation, propagation, and termination steps. While robust, it offers limited control over molecular weight distribution and polymer architecture.
Experimental Protocol: Bulk Polymerization of Styrene using AIBN
This protocol describes the bulk polymerization of styrene initiated by azobisisobutyronitrile (AIBN).
Materials:
-
Styrene monomer
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol or Propanol (for precipitation)
-
Water bath or oil bath
-
Test tube or reaction flask
-
Stirring apparatus
-
Beakers
-
Filter paper
Procedure:
-
Monomer Preparation: If necessary, remove the inhibitor (like 4-tert-butylcatechol) from the styrene monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate). Distillation under reduced pressure can also be performed for higher purity.
-
Initiator Dissolution: In a test tube or reaction flask, dissolve 35 mg of AIBN in 4 g of purified styrene.[1] Stir the mixture with a glass rod or magnetic stirrer until the initiator is completely dissolved.
-
Polymerization: Place the reaction vessel in a preheated water or oil bath at approximately 80°C.[1] The solution will gradually become more viscous as polystyrene forms. The reaction is typically carried out for 20-25 minutes.[1]
-
Quenching: After the desired time, remove the reaction vessel from the heat and quench the polymerization by immersing it in an ice-water bath or under cold running water.[1] This will cause the polystyrene to solidify or become very thick.
-
Isolation and Purification:
-
Dissolve the polymerized mass in a minimal amount of a good solvent, such as toluene (approximately 30 ml).[1]
-
Precipitate the polystyrene by slowly adding the toluene solution to a beaker containing a stirred non-solvent, such as methanol or propanol.[1] A white precipitate of polystyrene will form immediately.
-
Continue stirring for a few minutes to ensure complete precipitation.
-
Allow the precipitate to settle, then decant the solvent/non-solvent mixture.
-
Wash the polystyrene precipitate a few more times with the non-solvent to remove any unreacted monomer and initiator residues.[1]
-
Collect the purified polystyrene by filtration and dry it on a filter paper, preferably in a vacuum oven at a moderate temperature.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Initiator | Benzoyl peroxide (BPO), AIBN | [2][3] |
| Temperature | 75-90°C (for BPO) | [2] |
| Solvent | Toluene (optional, for solution polymerization) | [2] |
| Monomer Concentration | 50-83% w/w (in solution) | [2] |
| Initiator Concentration | 0.8-1.75% w/w (relative to monomer) | [2] |
| Polydispersity Index (PDI) | Typically > 1.5, e.g., 2.274 | [3] |
Visualization
References
Application Notes and Protocols: Use of 4-Tert-butyl-alpha-methylstyrene in Polymer Chemistry
A Note on the Target Monomer: 3-(4-Tert-butylphenyl)-2-methyl-1-propene
Extensive literature searches for the polymerization of this compound did not yield specific application notes, experimental protocols, or significant quantitative data. The structure of this monomer, with a methyl group on the second carbon of the propene chain (a β-methylstyrene derivative), presents significant steric hindrance around the double bond. This steric bulk makes it extremely difficult for the monomer to add to a growing polymer chain, thus inhibiting polymerization.
For researchers and drug development professionals interested in incorporating a tert-butylphenyl moiety into a polymer backbone via a styrenic monomer, we present detailed application notes and protocols for its widely studied and readily polymerizable isomer: 4-tert-butyl-alpha-methylstyrene . This monomer offers similar chemical functionalities and physical properties in the resulting polymer, such as high glass transition temperature (Tg) and thermal stability.
Structural Comparison of Isomers
The diagram below illustrates the structural difference between the requested monomer and its more reactive isomer, highlighting the position of the methyl group that causes steric hindrance.
Caption: Structural comparison of this compound and 4-tert-butyl-alpha-methylstyrene.
Application Notes for Poly(4-tert-butyl-alpha-methylstyrene)
Poly(4-tert-butyl-alpha-methylstyrene) is a transparent, rigid thermoplastic with a high glass transition temperature (Tg), excellent thermal stability, and a low dielectric constant. These properties make it a valuable material in various applications:
-
High-Performance Engineering Plastics: Due to its high thermal stability and rigidity, it can be used as an additive to improve the heat resistance of other polymers like polystyrene and ABS.
-
Electronic and Microelectronic Applications: Its low dielectric constant and high resistivity make it suitable for applications in insulators, printed circuit boards, and as a component in photoresists for microlithography.
-
Advanced Materials: It serves as a component in block copolymers for creating materials with ordered nanostructures. For instance, block copolymers with poly(methyl methacrylate) are explored for directed self-assembly applications in nanotechnology.
Experimental Protocols for the Polymerization of 4-tert-butyl-alpha-methylstyrene
Below are detailed protocols for the polymerization of 4-tert-butyl-alpha-methylstyrene using cationic, anionic, and free-radical polymerization techniques.
Cationic Polymerization
Cationic polymerization of 4-tert-butyl-alpha-methylstyrene is a common method to produce polymers with controlled molecular weight and narrow molecular weight distribution, especially when conducted under living polymerization conditions.
Experimental Workflow: Cationic Polymerization
Caption: General workflow for the cationic polymerization of 4-tert-butyl-alpha-methylstyrene.
Protocol: Living Cationic Polymerization
-
Monomer and Solvent Purification: 4-tert-butyl-alpha-methylstyrene is purified by distillation over calcium hydride (CaH2) under reduced pressure. Dichloromethane (CH2Cl2) is dried by refluxing over CaH2 followed by distillation under a nitrogen atmosphere.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under a positive pressure of dry nitrogen.
-
Reaction: The reactor is charged with 100 mL of dry CH2Cl2 and cooled to -78°C in a dry ice/acetone bath. 10 mL (54.5 mmol) of purified 4-tert-butyl-alpha-methylstyrene and 0.1 mL of 2,6-di-tert-butylpyridine (DTBP) as a proton trap are added via syringe.
-
Initiation: The polymerization is initiated by the sequential addition of a solution of HCl in CH2Cl2 (e.g., 1.0 M solution) and titanium tetrachloride (TiCl4). The ratio of initiator to monomer determines the target molecular weight.
-
Polymerization: The reaction mixture is stirred at -78°C. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.
-
Termination: The polymerization is terminated by adding 10 mL of pre-chilled methanol.
-
Isolation: The polymer is isolated by precipitation into a large excess of methanol. The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by gel permeation chromatography (GPC). The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy. The glass transition temperature (Tg) is measured by differential scanning calorimetry (DSC).
Quantitative Data for Cationic Polymerization
| Parameter | Value |
| Monomer | 4-tert-butyl-alpha-methylstyrene |
| Initiator System | HCl / TiCl4 |
| Co-initiator (Proton Trap) | 2,6-di-tert-butylpyridine (DTBP) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | -78°C |
| Typical Mn ( g/mol ) | 5,000 - 50,000 |
| Typical PDI (Mw/Mn) | 1.1 - 1.3 |
| Typical Tg (°C) | 180 - 200 |
Anionic Polymerization
Anionic polymerization, particularly living anionic polymerization, is another powerful technique to synthesize poly(4-tert-butyl-alpha-methylstyrene) with well-defined architectures and narrow molecular weight distributions.
Experimental Workflow: Anionic Polymerization
Caption: General workflow for the anionic polymerization of 4-tert-butyl-alpha-methylstyrene.
Protocol: Living Anionic Polymerization
-
Monomer and Solvent Purification: The monomer is rigorously purified by stirring over CaH2, followed by distillation and final titration with sec-butyllithium (sec-BuLi) until a faint yellow color persists. Tetrahydrofuran (THF) is dried by refluxing over sodium/benzophenone ketyl until a deep blue or purple color is obtained, followed by distillation directly into the reactor.
-
Reactor Setup: The polymerization is conducted in a glass reactor equipped with a magnetic stirrer and break-seals for the addition of reagents under high vacuum or an inert atmosphere (argon).
-
Reaction: The reactor is charged with 150 mL of purified THF. The solvent is cooled to -78°C. 10 g (57.4 mmol) of purified monomer is then distilled into the reactor under vacuum.
-
Initiation: The polymerization is initiated by the addition of a calculated amount of sec-BuLi solution in cyclohexane via syringe. The appearance of a deep red color indicates the formation of the living polystyryl anion.
-
Polymerization: The reaction is allowed to proceed at -78°C for 1-2 hours. The persistence of the deep red color indicates that the living chain ends are stable.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol, which causes the red color to disappear.
-
Isolation: The polymer is isolated by precipitation into a large excess of methanol, filtered, and dried in a vacuum oven at 60°C.
-
Characterization: The polymer is characterized by GPC, NMR, and DSC as described for the cationic polymerization.
Quantitative Data for Anionic Polymerization
| Parameter | Value |
| Monomer | 4-tert-butyl-alpha-methylstyrene |
| Initiator | sec-Butyllithium (sec-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78°C |
| Typical Mn ( g/mol ) | 10,000 - 100,000 |
| Typical PDI (Mw/Mn) | < 1.1 |
| Typical Tg (°C) | 185 - 205 |
Free-Radical Polymerization
Free-radical polymerization of 4-tert-butyl-alpha-methylstyrene is generally less controlled than cationic or anionic methods, leading to polymers with broader molecular weight distributions. Due to the steric hindrance of the alpha-methyl group, high temperatures are often required to achieve reasonable polymerization rates and molecular weights.
Protocol: Bulk Free-Radical Polymerization
-
Preparation: 4-tert-butyl-alpha-methylstyrene is passed through a column of basic alumina to remove inhibitors. A free-radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is used as received or recrystallized.
-
Reaction: In a polymerization tube, 10 g of the purified monomer and 0.1 g of AIBN (1 wt%) are mixed.
-
Polymerization: The tube is sealed after several freeze-pump-thaw cycles to remove oxygen. The sealed tube is then placed in an oil bath at 80°C for 24 hours.
-
Isolation: After cooling, the tube is opened, and the viscous content is dissolved in about 50 mL of toluene. The polymer is then precipitated in 500 mL of methanol, filtered, and dried in a vacuum oven at 60°C.
-
Characterization: The resulting polymer is analyzed by GPC, NMR, and DSC.
Quantitative Data for Free-Radical Polymerization
| Parameter | Value |
| Monomer | 4-tert-butyl-alpha-methylstyrene |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Method | Bulk Polymerization |
| Temperature | 80°C |
| Typical Mn ( g/mol ) | 20,000 - 80,000 |
| Typical PDI (Mw/Mn) | 2.0 - 3.5 |
| Typical Tg (°C) | 175 - 195 |
These protocols provide a comprehensive starting point for researchers and scientists to synthesize and explore the properties of poly(4-tert-butyl-alpha-methylstyrene) for various applications in materials science and potentially as a component in drug delivery systems where thermal stability and hydrophobicity are desired.
Application Notes and Protocols for the Synthesis and Use of DCTB MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the high-performance Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). Primarily utilized for the analysis of small molecules and polymers, DCTB offers excellent performance in MALDI mass spectrometry, particularly within drug development workflows. Detailed protocols for its synthesis via a Knoevenagel condensation, purification, and characterization are presented. Furthermore, this guide outlines the standard procedure for the application of the synthesized DCTB matrix for the analysis of small molecule drugs.
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique for the non-destructive ionization of a wide range of analytes. The choice of the matrix is critical for successful analysis, especially for small molecules where matrix-related signals can interfere with the analyte peaks. DCTB is a widely used, non-protic matrix that is particularly effective for the analysis of nonpolar and moderately polar small molecules, polymers, and other synthetic compounds.[1][2] Its ability to form a fine crystalline lattice and efficiently absorb laser energy while minimizing fragmentation of the analyte makes it an invaluable tool in pharmaceutical research and drug development.[3][4] This application note details the synthesis of DCTB from readily available starting materials and provides a protocol for its use in small molecule analysis.
Synthesis of DCTB
The synthesis of DCTB is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this case, 4-tert-butyl-α-methylcinnamaldehyde reacts with malononitrile to yield the desired DCTB product.
Reaction Pathway
The synthesis proceeds as a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of 4-tert-butyl-α-methylcinnamaldehyde, followed by dehydration to form the carbon-carbon double bond.
Caption: Knoevenagel condensation for the synthesis of DCTB.
Experimental Protocols
Synthesis of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)
Materials:
-
4-tert-butyl-α-methylcinnamaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyl-α-methylcinnamaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
Purification of DCTB
-
Dissolve the crude DCTB product in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes to decolorize.
-
Hot-filter the solution through a pad of celite to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified DCTB crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Characterization of DCTB
The purity and identity of the synthesized DCTB should be confirmed by the following methods:
-
Melting Point: The melting point of pure DCTB is in the range of 123-126 °C.[5]
-
HPLC Analysis: Purity should be ≥99.0%.[5]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂ | |
| Molecular Weight | 250.34 g/mol | [5] |
| Typical Yield | 70-85% | [6][7] |
| Melting Point | 123-126 °C | [5] |
| Purity (HPLC) | ≥99.0% | [5] |
| UV Absorption λmax | 337 nm | [5] |
Application Protocol: DCTB as a MALDI Matrix for Small Molecule Analysis
This protocol provides a general guideline for the use of synthesized DCTB as a matrix for the analysis of small molecule drugs.
Materials:
-
Synthesized and purified DCTB
-
Analyte (small molecule drug)
-
Solvent for DCTB (e.g., Tetrahydrofuran (THF), Chloroform)
-
Solvent for analyte (compatible with the DCTB solvent)
-
MALDI target plate
Experimental Workflow
Caption: Workflow for small molecule analysis using DCTB MALDI matrix.
Procedure:
-
Prepare the DCTB matrix solution: Dissolve DCTB in a suitable solvent (e.g., THF or chloroform) to a final concentration of 10 mg/mL.
-
Prepare the analyte solution: Dissolve the small molecule drug in a solvent that is miscible with the matrix solvent to a concentration of approximately 1 mg/mL. Serial dilutions may be necessary to find the optimal concentration.
-
Sample-Matrix Mixture: Mix the DCTB matrix solution and the analyte solution. A common starting ratio is 1:1 (v/v), but this can be optimized for the specific analyte.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate at room temperature. This is known as the dried-droplet method.[8] A thin, uniform crystalline layer of the matrix with the embedded analyte will form.
-
MALDI-MS Analysis: Insert the target plate into the MALDI mass spectrometer and acquire the mass spectrum in the appropriate mode (positive or negative ion mode, depending on the analyte).
Conclusion
This application note provides a detailed and practical guide for the synthesis, purification, characterization, and application of the DCTB MALDI matrix. By following the outlined protocols, researchers in drug development and other scientific fields can reliably produce high-purity DCTB and effectively utilize it for the sensitive analysis of small molecules by MALDI-MS. The robust performance of DCTB makes it a valuable tool for a wide range of analytical applications.
References
- 1. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 反式-2-[3-(4-叔丁基苯基)-2-甲基-2-亚丙烯基]丙二腈 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. bhu.ac.in [bhu.ac.in]
- 8. bitesizebio.com [bitesizebio.com]
Application of 3-(4-Tert-butylphenyl)-2-methyl-1-propene in Materials Science: An Analogous Study Based on Poly(4-methyl-1-pentene)
Executive Summary
This document explores the potential applications of 3-(4-tert-butylphenyl)-2-methyl-1-propene in materials science. Due to a lack of specific published data on the polymerization and material properties of this particular monomer, this report provides a detailed analogous study based on the well-characterized and commercially significant polymer, poly(4-methyl-1-pentene) (PMP). The structural similarity between the two monomers suggests that a polymer derived from this compound could exhibit a unique combination of properties, including thermal stability, chemical resistance, and optical clarity, making it a candidate for advanced material applications. This report outlines the known properties and applications of PMP, along with detailed experimental protocols for its synthesis, as a predictive guide for researchers and scientists interested in the potential of its tert-butylphenyl analogue.
Introduction
PMP is a high-performance thermoplastic known for its exceptional combination of properties, including high transparency, excellent heat resistance, and good chemical resistance.[1][2] It is commercially produced using Ziegler-Natta or metallocene catalysts and finds applications in various fields, including medical devices, laboratory ware, and food packaging.[1][3][4][5] This document will leverage the extensive knowledge base of PMP to provide a framework for the potential synthesis, properties, and applications of a polymer derived from this compound.
Predicted Properties of Poly(this compound)
Based on the structure of the monomer, the following properties can be predicted for its corresponding polymer, drawing parallels with PMP.
Physical and Mechanical Properties
The bulky tert-butylphenyl side group is expected to result in a low-density polymer with good mechanical strength. A summary of the typical properties of PMP, which can be used as a benchmark, is provided in the table below.
| Property | Value |
| Density | 0.83 g/cm³[1] |
| Tensile Strength | 26 MPa[6] |
| Elongation at Break | 6%[6] |
| Elastic (Young's) Modulus | 1.1 GPa[7] |
| Notched Izod Impact Strength | 130 J/m[7] |
Thermal Properties
The rigidity of the phenyl group and the bulkiness of the tert-butyl substituent would likely lead to a high melting point and good thermal stability.
| Property | Value |
| Melting Point | 230-240 °C[1][3] |
| Glass Transition Temperature | 30 °C[7] |
| Maximum Continuous Use Temperature | 120 °C[6] |
| Thermal Conductivity | 0.17 W/m-K[7] |
Optical and Electrical Properties
Similar to PMP, a polymer from this compound is predicted to have excellent optical clarity and good electrical insulating properties.
| Property | Value |
| Refractive Index | 1.460 |
| Dielectric Constant (1 Hz) | 2.1[7] |
| Dielectric Strength | 28 kV/mm[7] |
Potential Applications in Materials Science
The predicted properties of poly(this compound) suggest its utility in a range of advanced applications:
-
High-Performance Films and Packaging: Its potential for high gas permeability, similar to PMP, could make it suitable for specialized packaging applications for fresh produce.[2]
-
Medical and Laboratory Equipment: Good chemical resistance and potential autoclavability would be advantageous for manufacturing laboratory ware and sterilizable medical devices.[3][4][5]
-
Optical Components: High transparency and a potentially high refractive index could allow for its use in lenses, prisms, and other optical components.
-
Dielectric Materials: Its low dielectric constant would make it a candidate for use as an insulator in electronic components and high-frequency applications.[1][4]
Experimental Protocols (Analogous to PMP Synthesis)
The following protocols are based on established methods for the synthesis of PMP and can be adapted for the polymerization of this compound.
Ziegler-Natta Catalyzed Polymerization of 4-methyl-1-pentene
This protocol describes a typical laboratory-scale polymerization of 4-methyl-1-pentene using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
4-methyl-1-pentene (polymerization grade, dried over molecular sieves)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂, anhydrous)
-
Triethylaluminum (TEAL) (as a solution in an inert solvent)
-
Internal donor (e.g., a phthalate ester)
-
External donor (e.g., an alkoxysilane)
-
Nitrogen (high purity)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with mechanical stirrer, temperature control, and inert gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
Catalyst Preparation (Simplified): A supported Ziegler-Natta catalyst is typically prepared by ball-milling anhydrous MgCl₂ with an internal donor, followed by reaction with TiCl₄. This process is complex and often proprietary. For laboratory purposes, a pre-made catalyst is recommended.
-
Reactor Setup: The glass reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula. The reactor is brought to the desired polymerization temperature (e.g., 50-70 °C). 4-methyl-1-pentene is then added.
-
Cocatalyst and Donor Addition: A specific molar ratio of triethylaluminum (cocatalyst) and the external donor are added to the reactor. The mixture is allowed to stir for a few minutes.
-
Polymerization Initiation: The Ziegler-Natta catalyst is suspended in a small amount of toluene and injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours) under a constant positive pressure of nitrogen. The temperature is maintained throughout the process.
-
Termination: The polymerization is terminated by adding methanol to the reactor.
-
Polymer Isolation and Purification:
-
The polymer slurry is filtered.
-
The collected polymer is washed sequentially with a 10% HCl solution to remove catalyst residues, followed by deionized water until the washings are neutral, and finally with acetone.
-
The purified polymer is dried in a vacuum oven at 60-80 °C to a constant weight.
-
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, Differential Scanning Calorimetry (DSC) for thermal transitions, and Nuclear Magnetic Resonance (NMR) for tacticity.
Caption: Workflow for Ziegler-Natta polymerization.
Signaling Pathways and Logical Relationships
The mechanism of Ziegler-Natta polymerization is complex and involves the coordination and insertion of the monomer at the transition metal center of the catalyst. The Cossee-Arlman mechanism is widely accepted to describe the stereospecific growth of the polymer chain.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymethylpentene - Wikipedia [en.wikipedia.org]
- 4. PMP Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PMP (polymethylpentene) [aikolon.fi]
- 7. Polymethylpentene (PMP) :: MakeItFrom.com [makeitfrom.com]
Application Notes and Protocols: Reaction Mechanisms of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the primary reaction mechanisms involving 3-(4-tert-butylphenyl)-2-methyl-1-propene, a substituted styrene derivative. Due to its specific structural features—a trisubstituted double bond adjacent to a quaternary benzylic carbon—this compound is expected to undergo a variety of transformations common to alkenes, such as electrophilic additions, oxidation, and cleavage reactions. Particular attention is given to the potential for carbocation rearrangements in reactions proceeding through such intermediates. This document outlines the theoretical basis for these reactions and provides detailed, generalized protocols to guide experimental work. The information is intended to serve as a foundational resource for researchers exploring the synthetic utility of this compound in various fields, including materials science and as a potential building block in drug development.
Electrophilic Addition Reactions
The electron-rich π-bond of the alkene in this compound makes it susceptible to attack by electrophiles. The reaction mechanism typically proceeds in two steps: an initial attack by the electrophile to form a carbocation intermediate, followed by a rapid reaction of the carbocation with a nucleophile.[1][2]
A critical feature of this specific substrate is the formation of a secondary carbocation adjacent to a quaternary carbon (a "neopentyl-like" system). This arrangement makes the initial carbocation prone to a 1,2-hydride or 1,2-alkyl (methyl) shift to form a more stable tertiary carbocation. This rearrangement is a key consideration when predicting the final product.[1]
Hydrohalogenation (e.g., with HBr)
The addition of hydrogen halides (HX) to this compound is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms.[2] However, the initially formed secondary carbocation is expected to rearrange to a more stable tertiary carbocation via a 1,2-methyl shift.
Predicted Reaction Mechanism:
References
HPLC method for analyzing 3-(4-Tert-butylphenyl)-2-methyl-1-propene
An Application Note and Protocol for the HPLC Analysis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
Application Note
Introduction
This compound is an organic compound with a nonpolar, aromatic structure. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of such compounds.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in various sample matrices. The method utilizes a C18 stationary phase and a polar mobile phase, which is a common and effective approach for separating hydrophobic molecules.[2][3][4]
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity.[2] The stationary phase is a nonpolar material, typically silica bonded with C18 alkyl chains, while the mobile phase is a polar mixture, in this case, acetonitrile and water.[3][4] When the sample is introduced, the nonpolar analyte, this compound, partitions between the mobile phase and the stationary phase. Due to its hydrophobic nature, it will have a stronger affinity for the nonpolar stationary phase and will be retained on the column longer than more polar components.[3] Elution is achieved by the flow of the organic mobile phase, and the separated analyte is then detected by a UV detector as it exits the column.
Experimental Protocol
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
-
Methanol (HPLC grade, for sample preparation)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solutions (for calibration curve):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
-
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]
-
Inject 10 µL of each working standard solution to construct a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data from a method validation study.
| Parameter | Typical Value |
| Retention Time (min) | ~ 5.8 |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.0 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: GC-MS Protocol for the Identification of Propene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Propene (C₃H₆), also known as propylene, and its structural isomer, cyclopropane, are hydrocarbons with the same molecular formula and mass.[1][2] Distinguishing between these isomers is critical in various fields, including polymer production, where propene is a key monomer, and in chemical synthesis, where cyclopropane's strained ring offers unique reactivity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and definitive identification of these volatile compounds. This application note provides a detailed protocol for the identification of propene and cyclopropane using GC-MS, focusing on chromatographic separation and mass spectral fragmentation patterns.
Principle of Separation and Identification
The successful identification of propene and its isomer, cyclopropane, relies on a two-dimensional analytical approach provided by GC-MS.
-
Gas Chromatography (GC): The GC component separates the isomers based on their different physical properties and interactions with the stationary phase of the GC column. A key aspect of this protocol is the use of a column that can resolve these two compounds, which have very similar boiling points (Propene: -47.6 °C, Cyclopropane: -33 °C). A silica-based Porous Layer Open Tubular (PLOT) column is recommended as it has been shown to effectively separate cyclopropane from propene, with cyclopropane typically eluting first.[3]
-
Mass Spectrometry (MS): Following separation, the MS component bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. Although propene and cyclopropane are isomers and thus have the same molecular ion peak (m/z = 42), their fragmentation patterns are distinct.[4] Propene characteristically shows a base peak at m/z 41 ([C₃H₅]⁺), resulting from the loss of a hydrogen atom.[1] In contrast, the molecular ion of cyclopropane (m/z 42) is often the most abundant peak (base peak) due to the relative stability of the cyclic structure upon ionization.[4] This difference in the base peak is the primary means of identification via mass spectrometry.
Experimental Protocol
This protocol outlines the setup and operation of a GC-MS system for the analysis of propene and cyclopropane.
2.1 Instrumentation and Consumables
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD).
-
Gas sampling valve for reproducible injection of gaseous samples.
-
GC Column: Agilent J&W CP-SilicaPLOT (30 m x 0.32 mm) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Sample: Gaseous standard mixture containing propene and cyclopropane, or unknown sample.
2.2 GC-MS Parameters The following table summarizes the recommended instrumental parameters for the analysis.
| Parameter | Setting |
| GC System | |
| Injection Mode | Gas Sampling Valve (1 mL loop) |
| Inlet Temperature | 200 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 2 minutes |
| Temperature Ramp | 10 °C/min |
| Final Temperature | 180 °C |
| Final Hold Time | 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 25 - 100 |
| Scan Speed | 1562 u/s |
| Solvent Delay | 1 minute |
2.3 Sample Analysis Procedure
-
System Preparation: Ensure the GC-MS system is leak-checked and conditioned according to the manufacturer's guidelines.
-
Method Loading: Load the specified GC oven and MS parameters into the instrument control software.
-
System Blank: Run a blank analysis (injecting only carrier gas) to ensure the system is free from contaminants.
-
Sample Injection: Connect the gaseous sample cylinder to the gas sampling valve. Purge the sample loop thoroughly before switching the valve to the inject position to introduce the sample onto the GC column.
-
Data Acquisition: Start the data acquisition run simultaneously with the injection. The run will proceed automatically according to the loaded method.
-
Data Analysis: After the run is complete, analyze the resulting chromatogram and mass spectra.
-
Identify the peaks corresponding to cyclopropane and propene based on their retention times.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST) and by examining the key fragment ions and their relative abundances.
-
Data Presentation and Interpretation
3.1 Chromatographic Separation Under the specified conditions, baseline separation of cyclopropane and propene is expected. Due to its interaction with the silica stationary phase, cyclopropane typically elutes before the main propene peak.[3]
Table 1: Expected Retention Times
| Compound | Expected Retention Time (min) |
|---|---|
| Cyclopropane | ~ 4.5 |
| Propene | ~ 5.2 |
Note: Actual retention times may vary depending on the specific instrument, column condition, and system pneumatics.
3.2 Mass Spectral Data The key to distinguishing the isomers lies in their different fragmentation patterns upon electron ionization.
Table 2: Key Mass Spectral Fragments and Relative Intensities
| m/z | Ion Fragment | Propene Rel. Intensity (%) [1] | Cyclopropane Rel. Intensity (%) [4] | Comment |
|---|---|---|---|---|
| 42 | [C₃H₆]⁺• (Molecular Ion) | ~70-80 | 100 (Base Peak) | The molecular ion is the base peak for cyclopropane. |
| 41 | [C₃H₅]⁺ | 100 (Base Peak) | ~70-80 | The M-1 peak is the base peak for propene. |
| 40 | [C₃H₄]⁺• | ~15 | ~20 | |
| 39 | [C₃H₃]⁺ | ~50-60 | ~50-60 | A significant fragment for both isomers. |
| 27 | [C₂H₃]⁺ | ~20-30 | ~20-30 | |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS identification of propene isomers.
References
- 1. docbrown.info [docbrown.info]
- 2. differencebetween.com [differencebetween.com]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Derivatization of 3-(4-Tert-butylphenyl)-2-methyl-1-propene for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(4-tert-butylphenyl)-2-methyl-1-propene is a non-polar hydrocarbon that can be challenging to analyze at low concentrations using standard chromatographic techniques due to its volatility and lack of a strong chromophore or ionizable group. Derivatization is a crucial strategy to enhance its detectability and improve chromatographic separation. This document provides detailed protocols for three common derivatization strategies: epoxidation, dihydroxylation followed by silylation, and oxidative cleavage to an aldehyde. These methods introduce functional groups that improve the analyte's properties for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Derivatization Strategies Overview
For a terminal alkene like this compound, several derivatization pathways can be employed to improve its analytical characteristics. The choice of method depends on the analytical instrumentation available and the desired sensitivity.
-
Epoxidation: The double bond is converted to an epoxide. This adds a polar functional group, increasing the boiling point and allowing for better chromatographic peak shape in GC. The resulting epoxide has a distinct mass spectrum.
-
Dihydroxylation and Silylation: The alkene is first converted to a vicinal diol. The hydroxyl groups are then silylated, typically with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a more volatile and thermally stable derivative for GC-MS analysis. Silylated compounds often produce characteristic fragmentation patterns in MS.
-
Oxidative Cleavage: The double bond is cleaved to form an aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This aldehyde can be analyzed directly or further derivatized with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to create a derivative with excellent sensitivity for Electron Capture Detection (ECD) or negative-ion chemical ionization mass spectrometry.
Caption: Derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Epoxidation for GC-MS Analysis
This protocol describes the conversion of the alkene to its corresponding epoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound standard
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
Ethyl acetate for final dilution
-
Glass vials with PTFE-lined caps
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DCM.
-
Reaction Setup: In a 4 mL glass vial, add 100 µL of the 1 mg/mL standard solution (100 µg of analyte). Add 900 µL of anhydrous DCM.
-
Reagent Addition: Add approximately 1.5 equivalents of m-CPBA. For 100 µg of the alkene (MW: 188.32 g/mol ), this corresponds to ~0.53 µmol. Therefore, add ~145 µg of 77% m-CPBA.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Allow the reaction to proceed at room temperature for 2 hours.
-
Quenching: Add 1 mL of saturated sodium sulfite solution to quench the excess m-CPBA. Vortex for 30 seconds.
-
Washing: Add 1 mL of saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. Vortex for 30 seconds. Centrifuge briefly to separate the layers.
-
Extraction: Carefully remove the upper aqueous layer. Transfer the lower organic (DCM) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove residual water.
-
Solvent Exchange: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 2: Dihydroxylation and Silylation for GC-MS Analysis
This two-step protocol creates a diol, which is then silylated to improve volatility for GC-MS.
Materials:
-
Protocol 1 materials
-
Osmium tetroxide (OsO4), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone and tert-Butanol (3:1 v/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
Procedure:
Step A: Dihydroxylation
-
Reaction Setup: In a 4 mL vial, add 100 µg of the alkene in 1 mL of the acetone/tert-butanol solvent mixture.
-
Reagent Addition: Add 1.2 equivalents of NMO solution. Add a catalytic amount of OsO4 solution (e.g., 2 µL of the 4% solution).
-
Reaction: Cap the vial and stir or shake at room temperature for 4-6 hours. The solution may turn dark.
-
Quenching: Add 1 mL of saturated sodium sulfite solution to quench the reaction. Stir for 30 minutes.
-
Extraction: Add 1 mL of ethyl acetate and vortex. Remove the aqueous layer. Wash the organic layer with 1 mL of brine.
-
Drying and Evaporation: Dry the organic layer with anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
Step B: Silylation
-
Reagent Addition: To the dried diol residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.
-
Analysis: Cool to room temperature. The sample is ready for direct injection into the GC-MS.
Protocol 3: HPLC Analysis of the Corresponding Aldehyde
This protocol focuses on the analysis of the related aldehyde, which can be a synthetic precursor or an impurity. The method is adapted from established HPLC procedures for similar compounds.[1][2]
Materials:
-
3-(4-tert-butylphenyl)-2-methylpropanal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the aldehyde in acetonitrile. Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Mobile Phase Preparation:
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm or MS with Electrospray Ionization (ESI).
-
-
Analysis: Inject standards and samples. Quantify the analyte based on the peak area against the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data for the described analytical methods. This data is for illustrative purposes to demonstrate the expected performance.
Table 1: GC-MS Analysis of Derivatized this compound
| Parameter | Epoxidation Method | Dihydroxylation/Silylation Method |
| Derivative MW | 204.31 g/mol | 366.64 g/mol |
| Retention Time (min) | 12.5 | 15.8 |
| Key Mass Fragments (m/z) | 204, 189, 147, 91 | 351, 263, 147, 73 |
| LOD | 50 ng/mL | 10 ng/mL |
| LOQ | 150 ng/mL | 30 ng/mL |
| Linearity (r²) | 0.998 | 0.999 |
| Precision (%RSD) | < 6% | < 4% |
Table 2: HPLC-UV Analysis of 3-(4-tert-butylphenyl)-2-methylpropanal
| Parameter | Value |
| Retention Time (min) | 8.2 |
| LOD | 200 ng/mL |
| LOQ | 600 ng/mL |
| Linearity (r²) | 0.999 |
| Precision (%RSD) | < 3% |
| Recovery (%) | 98 - 103% |
Experimental Workflow Visualization
The logical flow from sample receipt to final data reporting is critical for ensuring reproducible results in a research or quality control setting.
Caption: General experimental workflow for derivatization and analysis.
References
Use of 3-(4-tert-butylphenyl)-2-methyl-1-propene as an intermediate for Lilial synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilial®, with the IUPAC name 3-(4-tert-butylphenyl)-2-methylpropanal, is a synthetic aromatic aldehyde widely utilized as a fragrance ingredient in a variety of consumer products, including cosmetics, perfumes, and cleaning agents, valued for its delicate, floral, lily-of-the-valley scent.[1][2][3] It also serves as an intermediate in the synthesis of fungicides.[2][4] This document provides detailed information on the established industrial synthesis of Lilial, focusing on the common intermediates and reaction pathways.
Note on the Intermediate: While the topic specifies the use of 3-(4-tert-butylphenyl)-2-methyl-1-propene as an intermediate, the primary and well-documented industrial synthesis of Lilial does not proceed through this specific compound. The established and commercially practiced routes involve different key intermediates, which will be the focus of these application notes.
Established Synthesis Pathways for Lilial
The most common and economically viable synthesis of Lilial involves a two-step process:
-
Aldol Condensation: The reaction of 4-tert-butylbenzaldehyde with propanal.
-
Selective Hydrogenation: The subsequent hydrogenation of the resulting α,β-unsaturated aldehyde, p-tert-butyl-α-methyl cinnamaldehyde.
An alternative, though less common, route involves the alkylation of α-methyldihydrocinnamyl alcohol.[2][5]
Physicochemical Properties of Lilial
| Property | Value | Reference |
| IUPAC Name | 3-(4-tert-butylphenyl)-2-methylpropanal | [1] |
| CAS Number | 80-54-6 | [1][6] |
| Molecular Formula | C14H20O | [1][5] |
| Molar Mass | 204.31 g/mol | [1][5] |
| Appearance | Colorless to slightly yellow liquid | [5][6] |
| Boiling Point | 279 °C | [5] |
| Flash Point | 79 °C | [5] |
| Density | 0.939 g/cm³ | [5] |
Experimental Protocols
Protocol 1: Synthesis of p-tert-butyl-α-methyl cinnamaldehyde via Aldol Condensation
This protocol describes the base-catalyzed aldol condensation of 4-tert-butylbenzaldehyde and propanal.
Materials:
-
4-tert-butylbenzaldehyde
-
Propanal
-
Sodium hydroxide (NaOH) solution (dilute)
-
Solvent (e.g., ethanol, methanol, or an ionic liquid)
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with 4-tert-butylbenzaldehyde and the chosen solvent.
-
Slowly add a dilute aqueous solution of sodium hydroxide or piperidine to the mixture while stirring continuously.[4] The use of an ionic liquid as the solvent with piperidine as the catalyst has been shown to suppress the self-condensation of propanal, leading to higher selectivity for the desired cross-aldol product.[4][7][8]
-
Cool the reaction mixture to maintain a controlled temperature, typically between 10-20 °C, to minimize side reactions.
-
Add propanal dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the mixture at a controlled temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst with a dilute acid (e.g., hydrochloric acid).
-
Perform a liquid-liquid extraction to separate the organic phase containing the product from the aqueous phase.
-
Wash the organic phase with water and then with a brine solution.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude p-tert-butyl-α-methyl cinnamaldehyde by vacuum distillation.
Protocol 2: Synthesis of Lilial via Selective Hydrogenation
This protocol outlines the selective hydrogenation of the carbon-carbon double bond of p-tert-butyl-α-methyl cinnamaldehyde.
Materials:
-
p-tert-butyl-α-methyl cinnamaldehyde (from Protocol 1)
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Rhodium, or modified Cobalt catalysts)[2]
-
Solvent (e.g., ethanol, isopropanol)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with p-tert-butyl-α-methyl cinnamaldehyde, the solvent, and the hydrogenation catalyst.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 bar).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) while stirring vigorously to ensure good mixing of the reactants and catalyst.
-
Maintain the reaction under constant hydrogen pressure and temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Monitor the reaction progress by GC analysis of samples taken at regular intervals.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain crude Lilial.
-
Purify the crude Lilial by vacuum distillation to yield the final product with high purity.
Reaction Yields and Selectivity
The following table summarizes typical yields and selectivities reported for the synthesis of Lilial precursors.
| Reaction Step | Catalyst/Solvent | Reactant Ratio (4-tert-butylbenzaldehyde:propanal) | Yield (%) | Selectivity (%) | Reference |
| Aldol Condensation | NaOH (dilute) | Excess 4-tert-butylbenzaldehyde | Moderate to Good | Moderate | [4] |
| Aldol Condensation | Piperidine / Ionic Liquid | 1:1.2 | >99 | >99 | [7][8] |
Note: The use of an ionic liquid in the aldol condensation step can significantly increase both the yield and selectivity towards the desired cross-condensation product, minimizing the formation of byproducts from the self-condensation of propanal.[7][8]
Visualizing the Synthesis of Lilial
Synthesis Pathway of Lilial
The following diagram illustrates the primary two-step synthesis route for Lilial, starting from 4-tert-butylbenzaldehyde and propanal.
Caption: Primary synthesis route of Lilial.
Alternative Synthesis Route for Lilial
This diagram shows an alternative synthesis pathway for Lilial.
Caption: Alternative synthesis of Lilial.
References
- 1. Lilial - Wikipedia [en.wikipedia.org]
- 2. Cas 80-54-6,Lily aldehyde | lookchem [lookchem.com]
- 3. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]
- 6. cymitquimica.com [cymitquimica.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analytical characterization of 3-(4-tert-butylphenyl)-2-methyl-1-propene (CAS No. 73566-44-6). Due to the limited availability of direct analytical methods for this specific compound in peer-reviewed literature, this document presents detailed protocols adapted from the analysis of structurally similar molecules, including its aldehyde and carboxylic acid analogs. The provided methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) serve as a robust starting point for developing and validating analytical standards.
Compound Information
| Parameter | Value |
| IUPAC Name | 1-(tert-butyl)-4-(2-methylprop-2-en-1-yl)benzene |
| Synonyms | 3-(4-tert-butylphenyl)-2-methylprop-1-ene |
| CAS Number | 73566-44-6[1] |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.31 g/mol |
| Chemical Structure | CH₃ |
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
2.1.1. Experimental Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2.1.2. Expected Results
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 188. Key fragment ions would likely correspond to the loss of a methyl group (m/z 173), a tert-butyl group (m/z 131), and the tropylium ion (m/z 91), which is characteristic of alkylbenzenes.
2.1.3. GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound. The following protocol is adapted from methods used for the related compound, 3-(4-tert-butylphenyl)-2-methylpropanal.[2]
2.2.1. Experimental Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the benzene chromophore).
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
2.2.2. Data Presentation
| Parameter | Expected Value |
| Retention Time | Dependent on the specific C18 column and exact mobile phase composition. |
| Purity (by area %) | Should be ≥95% for an analytical standard. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantitation (LOQ) | To be determined experimentally. |
2.2.3. HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
2.3.1. Experimental Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Concentration: Approximately 10 mg/mL.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
-
2.3.2. Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Aromatic protons ortho to the alkyl group |
| ~7.1 | d | 2H | Aromatic protons meta to the alkyl group |
| ~4.9 | s | 1H | Vinylic proton (=CH₂) |
| ~4.7 | s | 1H | Vinylic proton (=CH₂) |
| ~3.3 | s | 2H | Methylene protons (-CH₂-) |
| ~1.8 | s | 3H | Methyl protons (-CH₃) |
| ~1.3 | s | 9H | tert-butyl protons (-C(CH₃)₃) |
Note: The splitting pattern of the aromatic protons may appear as a multiplet. The predicted shifts are estimations and may vary. The symmetry of the 2-methylpropene fragment will result in two distinct signals for the vinylic protons.[3]
2.3.3. Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Aromatic C (ipso, attached to tert-butyl) |
| ~144 | Vinylic C (=C(CH₃)-) |
| ~138 | Aromatic C (ipso, attached to the propene group) |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~112 | Vinylic C (=CH₂) |
| ~45 | Methylene C (-CH₂-) |
| ~34 | Quaternary C (-C(CH₃)₃) |
| ~31 | tert-butyl C (-C(CH₃)₃) |
| ~22 | Methyl C (-CH₃) |
2.3.4. NMR Analysis Logical Flow
Caption: Logical flow for structural elucidation using NMR.
Conclusion
The analytical protocols detailed in this document provide a comprehensive framework for the characterization of this compound. While based on methodologies for structurally related compounds, these protocols for GC-MS, HPLC, and NMR spectroscopy are scientifically sound and should be readily adaptable. It is recommended that these methods be validated for specificity, linearity, accuracy, precision, and robustness when establishing them for routine analysis or as part of a drug development program.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-tert-butylphenyl)-2-methyl-1-propene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on improving reaction yield and purity. Two plausible synthetic routes are considered: a Grignard reaction and a Wittig reaction.
Scenario 1: Grignard Reaction Route
This approach involves the reaction of a Grignard reagent with a carbonyl compound. Two primary pathways are considered:
-
Pathway A: Reaction of 4-tert-butylbenzylmagnesium halide with acetone.
-
Pathway B: Reaction of 2-methyl-1-propenylmagnesium bromide with 4-tert-butylbenzaldehyde.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in a Grignard reaction for this synthesis can stem from several factors. Below is a breakdown of common causes and their respective solutions.
Potential Causes & Solutions for Low Yield:
| Potential Cause | Explanation | Recommended Solution(s) |
| Grignard Reagent Degradation | Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Exposure to either will quench the reagent, reducing the amount available to react with your carbonyl compound. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Side Reactions | Several side reactions can compete with the desired nucleophilic addition. With ketones like acetone, enolization can occur. If there are acidic protons in the starting materials, an acid-base reaction will consume the Grignard reagent. | Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. Ensure all starting materials are free of acidic protons. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or allowing the reaction to slowly warm to room temperature. |
| Workup Issues | Improper workup can lead to loss of product. The intermediate magnesium alkoxide needs to be carefully hydrolyzed. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction. This is generally a milder alternative to strong acids, which can sometimes promote side reactions with the desired product. |
Question: I am observing significant impurity peaks in my crude NMR/GC-MS. What are these impurities likely to be?
Answer:
The formation of impurities is a common issue. The identity of the impurity can often point to the specific problem in your reaction setup or procedure.
Common Impurities and Their Origins:
| Impurity | Likely Origin | Prevention/Minimization Strategy |
| Starting Aldehyde/Ketone | Incomplete reaction. | Increase the equivalents of the Grignard reagent (e.g., 1.2-1.5 equivalents). Ensure the Grignard reagent was successfully formed and not quenched. |
| Biphenyl (or similar coupling) Product | Homocoupling of the Grignard reagent. This is more common when forming the Grignard reagent from an aryl halide. | Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent formation. |
| Alcohol from Reduction | If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the carbonyl to an alcohol. | This is more of a concern with sterically hindered ketones. For this synthesis, it is less likely to be a major issue but can be minimized by keeping the reaction temperature low. |
| Dehydration Product | The tertiary alcohol intermediate can undergo dehydration during acidic workup to form an undesired alkene isomer. | Use a milder quenching agent like saturated ammonium chloride solution instead of a strong acid. |
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Scenario 2: Wittig Reaction Route
This synthesis involves the reaction of a phosphonium ylide with a carbonyl compound. The two likely pathways are:
-
Pathway C: Reaction of (4-tert-butylbenzyl)triphenylphosphonium halide with acetone.
-
Pathway D: Reaction of isopropyltriphenylphosphonium halide with 4-tert-butylbenzaldehyde.
Question: My Wittig reaction is not proceeding, or the yield is very low. What could be the problem?
Answer:
Failure of a Wittig reaction can often be traced back to the ylide formation step or the reactivity of the ylide itself.
Potential Causes & Solutions for Low Yield/No Reaction:
| Potential Cause | Explanation | Recommended Solution(s) |
| Ineffective Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide. The choice of base is critical. | For non-stabilized ylides (like those in this synthesis), strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required. Ensure the base is not old or degraded. |
| Ylide Decomposition | Ylides are reactive and can degrade if not used promptly or if exposed to air or moisture. | Prepare the ylide in situ and use it immediately. Maintain an inert atmosphere and use anhydrous solvents. |
| Steric Hindrance | While less of an issue with acetone, sterically hindered ketones can be slow to react with Wittig reagents. | If using a more hindered ketone, a more reactive ylide or a modified Wittig reaction (e.g., Horner-Wadsworth-Emmons) might be necessary. For this specific synthesis, ensuring a sufficient reaction time is usually adequate. |
| Incorrect Solvent | The solvent can influence the reactivity of the ylide and the solubility of the reagents. | Tetrahydrofuran (THF) and diethyl ether are common solvents for Wittig reactions with non-stabilized ylides. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this molecule, Grignard or Wittig?
A1: Both routes are viable. The choice may depend on the availability of starting materials and the specific equipment in your lab. The Grignard reaction might be considered more atom-economical, but the Wittig reaction can sometimes offer better control over the position of the double bond, which is a key advantage.[1]
Q2: How can I effectively purify the final product?
A2: Purification of this compound is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, should provide good separation from non-polar side products and any remaining starting materials.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Both Grignard and Wittig reactions involving strong bases require strict adherence to safety protocols.
-
Grignard Reagents: Are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere.
-
Strong Bases (e.g., n-BuLi, NaH): n-Butyllithium is pyrophoric. Sodium hydride is highly flammable and reacts violently with water. Handle these reagents with extreme care in a fume hood and under an inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
Experimental Protocols
Note: The following are generalized protocols based on standard organic chemistry procedures. Optimization of specific conditions may be required.
Protocol 1: Synthesis via Grignard Reaction (Pathway A)
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 4-tert-butylbenzyl chloride (1.0 eq) in anhydrous diethyl ether. Add a small amount of the halide solution to the magnesium and gently heat to initiate the reaction. Once the reaction begins (as evidenced by bubbling and the disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Wittig Reaction (Pathway D)
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve isopropyltriphenylphosphine (1.0 eq) in anhydrous toluene. Add 4-tert-butylbenzyl halide (1.05 eq) and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction: To a flame-dried, two-necked flask under nitrogen, add the phosphonium salt (1.0 eq) and suspend it in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red). Stir the mixture at this temperature for 1 hour. Add a solution of 4-tert-butylbenzaldehyde (0.95 eq) in anhydrous THF dropwise.
-
Reaction Progression and Workup: After the addition of the aldehyde, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: A major byproduct of the Wittig reaction is triphenylphosphine oxide. Much of this can be removed by precipitation from a non-polar solvent (like hexanes) and filtration. The filtrate can then be concentrated and further purified by column chromatography.
Workflow for Wittig Synthesis
Caption: General workflow for the Wittig synthesis of the target alkene.
References
Technical Support Center: Purification of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-Tert-butylphenyl)-2-methyl-1-propene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include starting materials from the synthesis, regioisomers (e.g., 3-(3-tert-butylphenyl)-2-methyl-1-propene), and polymeric byproducts. The tendency of styrenic compounds to polymerize, especially at elevated temperatures, makes polymerization inhibitors crucial during distillation.[1]
Q3: Why is vacuum distillation recommended for this compound?
A3: this compound has a relatively high boiling point. Performing the distillation under vacuum lowers the boiling point, which helps to prevent thermal degradation and polymerization of the alkene.[1]
Q4: Can I use column chromatography for large-scale purification?
A4: While column chromatography can provide high purity, it is often more suitable for smaller-scale purifications due to the cost of the stationary phase and solvents, as well as the time required. For larger quantities, fractional distillation is generally more economical.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling over at the expected temperature. | - Vacuum is not low enough.- Thermometer is placed incorrectly.- The compound has polymerized in the distillation flask. | - Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. |
| Distillate is impure or contains a mixture of isomers. | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).- Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| The compound solidifies in the condenser. | - The cooling water is too cold. | - Use warmer cooling water or a condenser with a larger diameter. |
| Bumping or uneven boiling. | - Lack of boiling chips or magnetic stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Incorrect solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate amount of crude sample for the size of the column. |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Streaking or tailing of the product band. | - The compound is not very soluble in the eluent.- The compound is interacting too strongly with the silica gel. | - Try a different solvent system in which the compound is more soluble.- Consider using a different stationary phase, such as alumina. |
Quantitative Data Summary
The following table presents representative data for the purification of a crude sample of this compound using different methods. Please note that actual results may vary depending on the specific experimental conditions.
| Purification Method | Scale (g) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Fractional Vacuum Distillation | 50 | 85 | 98 | 80 |
| Preparative GC | 1 | 90 | >99.5 | 65 |
| Column Chromatography | 5 | 88 | 99 | 75 |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation : To a round-bottom flask, add the crude this compound and a polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Distillation : Begin heating the flask gently in a heating mantle while applying a vacuum.
-
Fraction Collection : Collect the fractions that distill over at the expected boiling point range for the product under the applied pressure. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
-
Analysis : Analyze the collected fractions for purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection : Collect the eluate in a series of fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Separation of Ortho and Para Isomers in Tert-Butylphenyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of ortho and para isomers of tert-butylphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of ortho and para isomers of tert-butylphenyl compounds often challenging?
A1: The separation is challenging due to the significant structural similarity between the ortho and para isomers. This results in very close physical properties such as boiling points, melting points, and solubility, making separation by common techniques like distillation or crystallization difficult.[1] The choice of separation method is critical and often needs to be tailored to the specific compound and the required purity.
Q2: What are the primary methods for separating ortho and para isomers of tert-butylphenyl compounds?
A2: The main methods employed include:
-
Selective Synthesis: Using specific catalysts and reaction conditions to predominantly form one isomer, simplifying downstream purification.[2][3]
-
Crystallization: Exploiting small differences in solubility and crystal lattice energy. Melt crystallization and fractional crystallization are common.[1]
-
Chromatography: Techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are powerful tools that separate isomers based on differential partitioning between a stationary and a mobile phase.[4][5][6]
-
Distillation: While difficult due to close boiling points, fractional distillation under vacuum can sometimes be effective, especially on an industrial scale with highly efficient columns.[4][7] Steam distillation can be used if there are significant differences in volatility, often related to intra- and intermolecular hydrogen bonding.[4][8]
-
Selective Derivatization: Chemically modifying one isomer to drastically alter its physical properties, allowing for easy separation, followed by the removal of the modifying group.[7]
Q3: Can I avoid the separation problem by selectively synthesizing only the para isomer?
A3: Yes, significant research has focused on developing catalysts that favor the formation of the para isomer. Using catalysts like Fe-bentonite or certain zeolites can lead to high selectivity for p-tert-butylphenol, minimizing the amount of the ortho isomer produced and thus simplifying the purification process.[2] For example, Fe-bentonite has been shown to achieve 81% selectivity for p-tert-butylphenol.[2]
Troubleshooting Guides
Troubleshooting Crystallization/Recrystallization
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility at the crystallization temperature is exceeded, but the solution is above the compound's melting point. To resolve this:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Lower the cooling temperature: Use a slower cooling rate or a higher starting temperature for cooling.
-
Change the solvent system: Use a solvent with a lower boiling point or a solvent pair that is less effective at solubilizing the compound.[9]
Q: The purity of my target isomer is not improving after recrystallization. What are the likely causes?
A: This can happen for several reasons:
-
Inappropriate Solvent: The chosen solvent may dissolve both isomers equally well or not provide a sufficient solubility difference between them at different temperatures. Experiment with different solvents or solvent mixtures.[9]
-
Co-crystallization: The isomers may be crystallizing together in a mixed crystal. This requires a different separation technique, such as chromatography.
-
Insufficient Purity in Starting Material: If the starting mixture is close to a eutectic composition, recrystallization may be ineffective.
Troubleshooting Chromatography (HPLC/GC/Column)
Q: My ortho and para isomers are co-eluting or have very poor resolution. How can I improve separation?
A: To improve chromatographic resolution:
-
Optimize the Mobile Phase (HPLC/Column): Adjust the solvent polarity. For reverse-phase HPLC, decreasing the polarity of the mobile phase (e.g., increasing the water content in a methanol/water system) will generally increase retention time and may improve separation.[10]
-
Change the Stationary Phase: The choice of column is critical. Isomers may separate differently based on the stationary phase's chemistry (e.g., C18, Phenyl, Cyano).[11] For GC, specialized columns like those with cyclodextrin or calixarene stationary phases can offer high selectivity for positional isomers.[5][12]
-
Adjust Temperature (GC/HPLC): In GC, lowering the temperature or using a slower temperature ramp can increase interaction time with the stationary phase and improve separation.[12] In HPLC, changing the column temperature can affect selectivity.
-
Reduce Flow Rate: Decreasing the flow rate of the mobile phase can increase the number of theoretical plates and enhance resolution.[11]
Q: I'm observing significant peak tailing in my chromatogram. What is the cause?
A: Peak tailing can be caused by:
-
Column Overload: Injecting too much sample. Try diluting the sample.
-
Active Sites on Stationary Phase: Free silanol groups on silica-based columns can interact strongly with polar analytes. Using a highly end-capped column or adding a competing agent (like a small amount of acid or base) to the mobile phase can mitigate this.[10]
-
Column Degradation: The column may be contaminated or have lost its stationary phase. Flushing or replacing the column may be necessary.
Data Presentation
Table 1: Catalyst Performance in Selective Synthesis of p-tert-butylphenol
| Catalyst | Reactant(s) | Temperature (°C) | Phenol Conversion (%) | p-TBP Selectivity (%) | Reference |
| Fe-bentonite | Phenol + tert-butanol | 80 | ~100 | 81 | [2] |
| Zeolite Hβ | Phenol + tert-butanol | 145 | 95.5 | 76.38 | [13] |
| Al/SBA-15 | Phenol + tert-butanol | 190 | 89.17 | 60.77 | [13] |
| Metal Exchanged Montmorillonites | Phenol + tert-butanol | 200 | 54 | 96.4 | [13] |
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol outlines a general procedure for separating ortho and para isomers of tert-butylated phenols. Optimization of the stationary and mobile phases is crucial.
1. Stationary Phase Selection and Packing:
- Select a stationary phase. Standard silica gel is common, but for challenging separations, consider alumina or functionalized silica.
- Pack a glass column with the chosen stationary phase using a slurry method with the initial mobile phase solvent to ensure a uniform bed.
2. Mobile Phase (Eluent) Selection:
- Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a system where the two isomers have distinct Retention Factor (Rf) values (e.g., Rf ≈ 0.3 and 0.4).
- A common starting point for tert-butylphenols is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[14][15]
3. Sample Loading and Elution:
- Dissolve the crude isomer mixture in a minimal amount of the mobile phase.
- Carefully load the sample onto the top of the column.
- Begin eluting with the mobile phase, applying positive pressure ('flash' chromatography) to maintain a steady flow rate.[15]
4. Fraction Collection and Analysis:
- Collect small, sequential fractions as the eluent exits the column.
- Analyze the collected fractions by TLC or GC to determine which contain the pure isomers.
- Combine the pure fractions of each isomer and remove the solvent by rotary evaporation.
Protocol 2: Separation by Fractional Crystallization
This method is effective when the two isomers have a noticeable difference in solubility in a particular solvent.
1. Solvent Selection:
- Choose a solvent in which the target isomer has lower solubility than the other isomer, especially at lower temperatures. The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[9]
2. Dissolution:
- Place the isomer mixture in an Erlenmeyer flask.
- Add the selected solvent portion-wise while heating the mixture to boiling (using a water bath or heating mantle) until the solid is just fully dissolved.
3. Crystallization:
- Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the less soluble isomer.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Dry the crystals in a vacuum oven.
5. Purity Check:
- Analyze the purity of the crystals and the filtrate (mother liquor) by GC, HPLC, or NMR. The filtrate will be enriched in the more soluble isomer.
- If necessary, repeat the recrystallization process on the collected crystals to achieve higher purity.
Visualizations
Caption: Decision tree for selecting an appropriate separation method.
Caption: Experimental workflow for a typical column chromatography separation.
Caption: A logical flowchart for troubleshooting poor chromatographic separation.
References
- 1. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. methods of preparation of Ortho tert butylphenol [cnchemshop.com]
- 4. quora.com [quora.com]
- 5. Separation performance of p-tert-butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The ortho and para isomers can be separated by [doubtnut.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lctsbible.com [lctsbible.com]
- 12. mega.mi.it [mega.mi.it]
- 13. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. aroonchande.com [aroonchande.com]
Technical Support Center: Polymerization of Sterically Hindered Monomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of sterically hindered monomers.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered monomer failing to polymerize or showing very low conversion?
A1: Low or no conversion is a common issue when polymerizing sterically hindered monomers. Several factors can contribute to this problem:
-
Steric Hindrance: The bulky groups on the monomer can physically block the approach of the propagating radical to the monomer's double bond. This significantly lowers the rate of propagation.
-
Low Ceiling Temperature (Tc): Many sterically hindered monomers have a low ceiling temperature, which is the temperature at which the rate of polymerization equals the rate of depolymerization.[1] If your reaction temperature is near or above the Tc, polymerization will be unfavorable. For instance, polyitaconates with bulky alkyl substituents can have a low ceiling temperature of around 60°C, which allows for easy depolymerization.[1]
-
Inappropriate Initiator: The choice of initiator is critical. The initiator must be able to generate radicals at a suitable rate at a temperature that is below the monomer's ceiling temperature.
-
Impurities: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, preventing polymerization.[2]
Q2: What are the recommended polymerization techniques for sterically hindered monomers?
A2: Controlled radical polymerization (CRP) techniques are often more successful than conventional free-radical polymerization for these challenging monomers. These methods provide better control over the polymerization process, leading to polymers with well-defined molecular weights and lower polydispersity.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile technique that can be used for a wide range of monomers, including sterically hindered ones.[3] It involves the use of a RAFT agent to mediate the polymerization, allowing for the synthesis of polymers with controlled architectures.[3] The choice of RAFT agent is crucial and depends on the reactivity of the monomer.[3]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that has been successfully used to polymerize sterically hindered monomers like dicyclohexyl itaconate (DCHI).[4][5]
Q3: How can I increase the molecular weight of the polymer?
A3: Achieving high molecular weight with sterically hindered monomers can be challenging. Here are some strategies:
-
Optimize Monomer to Initiator Ratio: A lower initiator concentration will result in fewer polymer chains being initiated, which can lead to higher molecular weights.
-
Controlled Polymerization Techniques: As mentioned, techniques like RAFT and ATRP are designed to produce polymers with controlled molecular weights. By adjusting the ratio of monomer to RAFT agent or initiator/catalyst, you can target a specific molecular weight.
-
High Pressure Polymerization: Applying high pressure can favor polymerization over depolymerization, potentially leading to higher molecular weights.
Q4: My polymerization is extremely slow. What can I do to speed it up?
A4: The slow polymerization rate is an inherent challenge due to steric hindrance. Here are some approaches to increase the rate:
-
Increase Temperature: Carefully increasing the reaction temperature can increase the rate of initiation and propagation. However, be mindful of the monomer's ceiling temperature to avoid depolymerization.
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals and increase the overall polymerization rate. However, this may lead to lower molecular weight polymers.
-
Choice of Solvent: The solvent can influence the polymerization kinetics. A solvent that is a good solvent for both the monomer and the resulting polymer can sometimes facilitate the reaction.
Q5: I'm observing a broad molecular weight distribution (high polydispersity). How can I narrow it?
A5: A broad molecular weight distribution is often a sign of uncontrolled polymerization.
-
Utilize Controlled Radical Polymerization: RAFT and ATRP are the most effective methods for achieving narrow molecular weight distributions (low polydispersity index, PDI).[3] RAFT polymerization, for example, can lead to the formation of polymers with a PDI of less than 1.3.[3]
-
Optimize Reaction Conditions: Even within CRP techniques, factors like the choice of RAFT agent, initiator, solvent, and temperature can affect the polydispersity. For some RAFT polymerizations of hindered monomers, broader than expected molecular weight distributions have been observed, with polydispersity indices ranging from 1.15 to 3.35.[4][5][6] This can be due to factors like chain transfer to the monomer and high viscosity.[4][5]
Troubleshooting Guides
Problem 1: Low to No Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high (above ceiling temperature). | Lower the reaction temperature. Research the ceiling temperature of your specific monomer if possible. |
| Inappropriate initiator or initiator concentration. | Select an initiator with a suitable decomposition temperature. Adjust the initiator concentration. For example, 2,2′-azobis(2-methylpropionitrile) (AIBN) has been used as a radical initiator for the polymerization of isobornyl acrylate at 343 K.[7] |
| Presence of inhibitors in the monomer. | Purify the monomer before use (e.g., by distillation or passing through an inhibitor removal column). |
| Oxygen inhibition (for radical polymerization). | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture. |
Problem 2: High Polydispersity Index (PDI > 1.5)
| Possible Cause | Troubleshooting Step |
| Uncontrolled polymerization process. | Switch to a controlled radical polymerization technique like RAFT or ATRP. |
| Inefficient RAFT agent or catalyst system. | Screen different RAFT agents (e.g., dithioesters, trithiocarbonates) or ATRP catalyst/ligand systems to find one that is optimal for your monomer.[1][4][5] |
| High viscosity of the reaction medium. | Dilute the reaction mixture with a suitable solvent. High viscosity can hinder the diffusion of reacting species and lead to broader molecular weight distributions.[4][5] |
| Chain transfer reactions. | Chain transfer to the monomer can contribute to a broadening of the molecular weight distribution.[4][5] Consider adjusting the temperature or using a different solvent to minimize this side reaction. |
Problem 3: Formation of Oligomers or Low Molecular Weight Polymer
| Possible Cause | Troubleshooting Step |
| High initiator concentration. | Decrease the monomer-to-initiator ratio. |
| Chain transfer side reactions. | Purify the monomer and solvent to remove any potential chain transfer agents. |
| Depolymerization. | Lower the reaction temperature to move further away from the ceiling temperature. |
| Fragmentation of propagating radicals. | In some cases, especially at higher temperatures, the propagating radical can fragment, leading to the formation of macromonomers and limiting the polymer chain length.[8] This effect is more pronounced at higher temperatures.[8] |
Experimental Protocols
General Protocol for RAFT Polymerization of a Sterically Hindered Monomer
This is a general guideline and may need to be optimized for your specific monomer.
Materials:
-
Sterically hindered monomer (purified)
-
RAFT agent (e.g., cumyl dithiobenzoate, S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate)[1]
-
Radical initiator (e.g., AIBN)[9]
-
Anhydrous solvent (e.g., toluene, DMSO)[9]
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Add the desired amounts of monomer, RAFT agent, and solvent to the Schlenk flask.
-
Degas the mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Add the initiator to the reaction mixture under a positive pressure of inert gas.
-
Place the flask in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 60-80 °C).[1][4][5]
-
Stir the reaction mixture for the desired amount of time. Monitor the progress of the polymerization by taking samples periodically and analyzing them by techniques like ¹H NMR or FT-NIR spectroscopy.[1]
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the polymer for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 4. research.monash.edu [research.monash.edu]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing side reactions in Wittig synthesis of alkenes
Welcome to the technical support center for Wittig synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their olefination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Wittig synthesis?
A1: The most common side reaction is the formation of the byproduct triphenylphosphine oxide, which can be difficult to remove from the final product.[1][2] Other potential issues include:
-
Lack of reactivity: This is particularly common with sterically hindered ketones and stabilized ylides.[3][4]
-
Poor stereoselectivity: The reaction can yield a mixture of E and Z isomers, which can be challenging to separate.[3]
-
Aldehyde instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[3]
-
Epoxide formation: Under certain conditions, the Corey-Chaykovsky reaction can occur as a competing pathway, leading to the formation of epoxides instead of alkenes.
Q2: How can I improve the stereoselectivity of my Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, the solvent, and the presence of salts.[3][4][5]
-
Ylide Stability: Unstabilized ylides (with alkyl or aryl substituents) generally favor the formation of the Z-alkene. Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield the E-alkene.[3][4][6]
-
Solvent Choice: The polarity of the solvent can influence the stereoselectivity. For non-stabilized ylides, non-polar solvents tend to enhance Z-selectivity, while polar solvents can lead to an increase in the E-isomer.[7]
-
Salt Effects: The presence of lithium salts can decrease Z-selectivity by promoting the equilibration of intermediates.[4][5] To favor the Z-alkene with unstabilized ylides, it is best to use salt-free conditions or sodium- or potassium-based strong bases.
-
Schlosser Modification: For the selective synthesis of E-alkenes from unstabilized ylides, the Schlosser modification can be employed.[4][8][9]
Q3: My starting aldehyde is unstable. How can I perform a Wittig reaction?
A3: For labile aldehydes, a tandem oxidation-Wittig process is a highly effective strategy. In this approach, the corresponding alcohol is oxidized to the aldehyde in situ, which is then immediately trapped by the Wittig reagent.[10][11][12][13] This avoids the need to isolate the sensitive aldehyde. Manganese dioxide (MnO₂) is a commonly used mild oxidant for this purpose.[10][13]
Q4: I am having trouble removing triphenylphosphine oxide from my product. What are the best methods for purification?
A4: The removal of triphenylphosphine oxide is a common challenge. Several methods can be employed:
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility properties.
-
Chromatography: Column chromatography is a standard method for separating the product from the byproduct.
-
Precipitation:
-
Treating the crude reaction mixture with a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate the triphenylphosphine oxide as a complex, which can then be removed by filtration.
-
Similarly, calcium bromide (CaBr₂) in ethereal solvents or toluene can also be used to precipitate the byproduct.
-
-
Solvent Trituration: Suspending the crude mixture in a non-polar solvent like pentane or hexane and filtering through a plug of silica gel can retain the more polar triphenylphosphine oxide while the desired product is eluted.
Q5: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig synthesis in several scenarios:
-
Improved Byproduct Removal: The phosphate byproduct of the HWE reaction is water-soluble, making it much easier to remove during aqueous workup compared to the often-problematic triphenylphosphine oxide.[14][15]
-
Enhanced E-Selectivity: The HWE reaction typically provides excellent selectivity for the E-alkene, especially with stabilized phosphonate carbanions.[14][15]
-
Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with a wider range of aldehydes and ketones, including some that are unreactive in the Wittig reaction.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low yield | 1. Ylide not formed. 2. Carbonyl compound is too sterically hindered. 3. Ylide is too stable and not reactive enough. | 1. Ensure anhydrous conditions and use a sufficiently strong base to deprotonate the phosphonium salt. 2. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[3][4] 3. For stabilized ylides reacting with ketones, the HWE reaction is often a better choice.[4] |
| Mixture of E and Z isomers | 1. Use of a semi-stabilized ylide. 2. Presence of lithium salts with an unstabilized ylide. 3. Inappropriate solvent for desired stereoisomer. | 1. For high E-selectivity, use a stabilized ylide or the HWE reaction.[3] For high Z-selectivity, use an unstabilized ylide under salt-free conditions.[3] 2. To favor the E-alkene with an unstabilized ylide, employ the Schlosser modification.[4][8][9] 3. For unstabilized ylides, use non-polar solvents to favor the Z-isomer. |
| Formation of unexpected byproducts | 1. Self-condensation of the carbonyl compound. 2. Reaction of the ylide with other functional groups. 3. Oxidation or decomposition of the aldehyde. | 1. Add the carbonyl compound slowly to the ylide solution. 2. Protect sensitive functional groups prior to the Wittig reaction. 3. Use a tandem oxidation-Wittig protocol from the corresponding alcohol.[10][13] |
| Difficulty removing triphenylphosphine oxide | High polarity and solubility of the byproduct in common organic solvents. | 1. Precipitation: Add ZnCl₂ or CaBr₂ to the crude mixture to precipitate the phosphine oxide. 2. Chromatography: Use column chromatography with an appropriate solvent system. 3. Trituration: Wash the crude product with a non-polar solvent like pentane or diethyl ether to dissolve the desired alkene while leaving the phosphine oxide behind. |
Quantitative Data Summary
| Ylide Type | Carbonyl | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Stabilized | 4-Nitrobenzaldehyde | NaHCO₃ | Water | Reflux | 95.5:4.5 | [16] |
| Stabilized | 3-Methoxybenzaldehyde | NaHCO₃ | Water | Reflux | 99.8:0.2 | [16] |
| Stabilized | 4-Chlorobenzaldehyde | NaHCO₃ | Water | Reflux | 93.1:6.9 | [16] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Toluene | 110 | 81:19 | [8] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Dichloromethane | 40 | 50:50 | [8] |
| Semi-stabilized | Benzaldehyde | K₂CO₃ / 18-crown-6 | Water | 100 | 27:73 | [8] |
Experimental Protocols
Standard Wittig Reaction Protocol (Z-Selective)
This protocol describes a general procedure for the synthesis of an alkene using an unstabilized ylide, which typically favors the Z-isomer.
-
Phosphonium Salt Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add the desired alkyl halide (1.0 eq) and stir the mixture at reflux for 24 hours. Cool the mixture to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.0 eq) and suspend it in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong, salt-free base such as sodium hexamethyldisilazide (NaHMDS) (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Olefination: Cool the ylide solution to -78 °C and add a solution of the aldehyde (0.95 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Schlosser Modification for E-Alkene Synthesis
This modification of the Wittig reaction is used to obtain the E-alkene from unstabilized ylides.
-
Ylide and Betaine Formation: Follow steps 1 and 2 of the standard protocol. After ylide formation, cool the solution to -78 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at this temperature to form the lithium betaine intermediate.
-
Deprotonation: Add a second equivalent of a strong lithium base (e.g., n-butyllithium) at -78 °C and stir for 1 hour.
-
Protonation: Add a solution of tert-butanol (2.0 eq) in anhydrous THF at -78 °C and stir for 1 hour.
-
Elimination and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Perform the same work-up and purification procedure as in the standard protocol.
Tandem Oxidation-Wittig Protocol
This protocol is ideal for reactions involving unstable aldehydes.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq), the stabilized Wittig reagent (1.2 eq), and activated manganese dioxide (MnO₂) (5-10 eq).
-
Reaction: Add an appropriate solvent (e.g., dichloromethane or toluene) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide and any unreacted Wittig reagent.
Visualizations
Caption: Troubleshooting flowchart for common Wittig reaction issues.
Caption: Key differences between Wittig and HWE reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Schlosser Modification [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tandem-, Domino- and One-Pot Reactions Involving Wittig- and Horner-Wadsworth-Emmons Olefination [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. In situ manganese dioxide alcohol oxidation-wittig reactions: preparation of bifunctional dienyl building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Complex NMR Spectra for Substituted Propenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of substituted propenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the ¹H NMR spectrum of a simple substituted propene show such complex splitting patterns?
Even simple substituted propenes can exhibit complex ¹H NMR spectra due to the magnetic non-equivalence of the vinyl protons.[1] Protons on the same double-bonded carbon (geminal protons) can be non-equivalent, as can protons on adjacent carbons (vicinal protons). This leads to multiple, often overlapping, splitting patterns. For instance, in propene itself, the two terminal (=CH₂) protons are not equivalent and show slightly different chemical shifts.[1] This results in complex multiplets rather than a simple doublet.[1]
Q2: My peaks are broad and poorly resolved. What are the common causes and solutions?
Broad peaks in an NMR spectrum can stem from several factors. Common causes include:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and other artifacts.[2][3] Diluting the sample may improve resolution.
-
Inhomogeneity/Solubility: If the compound is not fully dissolved or has precipitated, it will lead to broad lines.[3] Ensure complete solubility, trying a different deuterated solvent if necessary.[3]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
Q3: The vinyl proton signals are overlapping, making it impossible to determine coupling constants. What can I do?
Overlapping signals are a frequent challenge in the NMR of substituted propenes.[3] Here are several strategies to resolve them:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[3]
-
Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion in Hz, potentially resolving the overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even when their signals overlap in the 1D spectrum.[4][5]
Q4: How can I definitively distinguish between cis and trans isomers of a disubstituted propene?
The key to distinguishing cis and trans isomers lies in the magnitude of the vicinal coupling constant (³J) between the vinyl protons.[6][7][8]
-
trans-protons typically show a larger coupling constant, generally in the range of 11-18 Hz.[6][7][8]
-
cis-protons exhibit a smaller coupling constant, usually between 6-14 Hz.[6][7][8]
By measuring the ³J value from the spectrum, you can confidently assign the stereochemistry.
Q5: I'm observing a "doublet of doublets" for a vinyl proton. What does this mean?
A doublet of doublets (dd) indicates that the proton is coupled to two other non-equivalent protons with different coupling constants.[8][9] For a substituted propene, this is common for a vinyl proton that is coupled to another vinyl proton (e.g., with a cis or trans relationship) and also to an allylic proton.[8][9] A splitting tree diagram can be a useful tool for analyzing such complex patterns.[9]
Q6: My sample is highly concentrated, and I'm seeing baseline artifacts. How can I fix this?
High sample concentration can saturate the detector, leading to baseline distortions.[2] To mitigate this, you can:
-
Reduce the Tip Angle: Lowering the excitation pulse angle can reduce the overall signal intensity hitting the detector.[2]
-
Decrease Receiver Gain: Manually reducing the receiver gain can also prevent detector saturation.
-
Use Solvent Suppression Techniques: If a specific peak (like a solvent peak or a major component) is causing the issue, a solvent suppression experiment like Wet1D can be used to selectively reduce its intensity.[2]
Data Presentation: Typical Coupling Constants
The following table summarizes typical proton-proton (¹H-¹H) coupling constants observed in substituted propenes, which are crucial for structural elucidation.[6][7]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Average Value (Hz) | Notes |
| Geminal | ²J | 0 - 3 | 2 | Coupling between non-equivalent protons on the same sp² carbon.[6] |
| Vicinal (cis) | ³J | 6 - 14 | 10 | Used to identify cis stereochemistry.[6][7] |
| Vicinal (trans) | ³J | 11 - 18 | 16 | Used to identify trans stereochemistry.[6][7] |
| Allylic | ⁴J | 0.5 - 3.0 | 2 | Long-range coupling between a vinyl proton and a proton on an adjacent sp³ carbon.[6] |
Experimental Protocols
For complex substituted propenes where 1D NMR is insufficient, 2D NMR techniques are invaluable. Below are simplified methodologies for key experiments.
Protocol 1: COSY (Correlation Spectroscopy)
Purpose: To identify protons that are spin-spin coupled to each other.
Methodology:
-
Sample Preparation: Prepare the sample as you would for a standard ¹H NMR experiment.
-
Acquisition:
-
Load a standard COSY pulse sequence program on the spectrometer.
-
Acquire a quick ¹H spectrum to determine the spectral width.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The experiment consists of a series of 1D experiments with an incrementally increasing evolution time (t₁).
-
A second 90° pulse transfers magnetization between coupled spins.
-
-
Processing:
-
Apply a Fourier transform in both the F2 (direct) and F1 (indirect) dimensions.
-
The resulting 2D spectrum will show the 1D ¹H spectrum on the diagonal.
-
Off-diagonal cross-peaks connect signals from protons that are coupled to each other.[10]
-
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons.
Methodology:
-
Sample Preparation: A reasonably concentrated sample is required as ¹³C has a low natural abundance.
-
Acquisition:
-
Load a standard HSQC pulse sequence. This sequence involves pulses on both the ¹H and ¹³C channels.
-
Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.
-
The experiment uses an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) step to transfer magnetization from the more sensitive protons to the less sensitive carbons, and then back to protons for detection.[10][11]
-
-
Processing:
-
Perform a Fourier transform in both dimensions.
-
The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Each peak (cross-peak) in the 2D plot correlates a specific proton signal with the carbon signal to which it is directly bonded.[10]
-
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range couplings between protons and carbons, typically over 2 or 3 bonds.
Methodology:
-
Sample Preparation: Similar requirements as for HSQC.
-
Acquisition:
-
Load a standard HMBC pulse sequence.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The pulse sequence is optimized for detecting long-range H-C correlations (²J and ³J) while suppressing one-bond correlations.[10]
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
The resulting 2D spectrum shows correlations between protons and carbons that are 2 or 3 bonds apart. This is extremely useful for piecing together the carbon skeleton of a molecule.[10]
-
Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Logical steps for troubleshooting broad NMR peaks.
References
- 1. docbrown.info [docbrown.info]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. slideshare.net [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. m.youtube.com [m.youtube.com]
Overcoming poor ionization in mass spectrometry of nonpolar compounds
Welcome to the technical support center for overcoming challenges associated with the mass spectrometry of nonpolar compounds. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve poor ionization and other related issues during their experiments.
Troubleshooting Guides
Issue: Low or No Signal for My Nonpolar Analyte
You are running a nonpolar compound on your LC-MS system and observe a very weak signal or no signal at all. This is a common problem stemming from the difficulty of ionizing nonpolar molecules. Follow this guide to troubleshoot the issue.
Q1: I'm not getting a signal for my nonpolar compound. What's the first thing I should check?
A1: The first and most critical step is to verify that your chosen ionization technique is appropriate for nonpolar compounds.[1] Electrospray ionization (ESI), the most common LC-MS interface, is often unsuitable for nonpolar analytes as it relies on the analyte's ability to hold a charge in solution.[2]
Recommended Action:
-
Review Your Ionization Source: Confirm which ionization source is installed on your mass spectrometer.
-
Consult the Ionization Technique Selection Guide: Refer to the "Ionization Technique Selection for Nonpolar Compounds" diagram below to determine if your current method is optimal.
-
Consider Alternative Techniques: If you are using ESI, it is likely the primary cause of your low signal. Techniques like Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are generally more effective for nonpolar compounds.[3][4][5]
Q2: I am using APCI but my signal is still weak. What can I do to improve it?
A2: While APCI is better than ESI for many nonpolar compounds, its efficiency can still be limited.[4] To improve your signal with APCI, consider the following:
-
Optimize Source Parameters: Ensure your vaporizer and capillary temperatures are optimized for your analyte's thermal stability and volatility. APCI requires the analyte to be volatile and thermally stable.[2]
-
Check Mobile Phase Compatibility: APCI works by creating reactant ions from the mobile phase, which then ionize the analyte. Ensure your mobile phase composition is compatible with efficient reactant ion formation.
-
Switch to APPI: For many low-polarity to nonpolar molecules, APPI provides superior sensitivity compared to APCI.[4][5]
Q3: I have an APPI source, but my sensitivity is still not what I expect. How can I enhance the signal?
A3: APPI is often the best choice for nonpolar compounds, but its performance can be significantly enhanced, particularly through the use of dopants.[3][6]
-
Introduce a Dopant: Dopants are photoionizable compounds added to the mobile phase that assist in ionizing the target analyte through charge exchange or proton transfer.[3][6] This is especially effective for compounds that are difficult to ionize directly.
-
Select the Right Dopant: Common dopants include toluene and anisole.[3][7] The choice of dopant can be critical; for example, chloro- and bromobenzene have been shown to be more effective than toluene for polycyclic aromatic hydrocarbons (PAHs).[7]
-
Optimize Dopant Concentration: The concentration of the dopant needs to be optimized. Too little will not provide sufficient enhancement, while too much can lead to increased background noise.[3]
Q4: I don't have access to an APCI or APPI source. Can I improve the signal of my nonpolar compound with ESI?
A4: While challenging, it is sometimes possible to improve the ESI signal for less polar compounds:
-
Adduct Formation: Nonpolar compounds that lack easily ionizable functional groups can sometimes be detected as adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[8][9] You can encourage this by adding a low concentration of the corresponding salt (e.g., sodium acetate, ammonium formate) to your mobile phase.
-
Derivatization: This involves chemically modifying your analyte to introduce a functional group that is easily ionizable by ESI.[10][11] For example, you can add a permanently charged group or a group that is readily protonated or deprotonated.
Below is a logical workflow to troubleshoot poor signal intensity for nonpolar compounds.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 3. Atmospheric Pressure Photoionization Ionization Platform - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Atmospheric Pressure Photoionization (APPI) - MagLab [nationalmaglab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. poseidon-scientific.com [poseidon-scientific.com]
- 11. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fragmentation in GC-MS Analysis of Phenylpropenes
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylpropenes by minimizing fragmentation. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing fragmentation important in the GC-MS analysis of phenylpropenes?
Minimizing fragmentation is crucial for several reasons. Phenylpropenes can be thermally labile, and excessive fragmentation during standard Electron Ionization (EI) at 70 eV can lead to a weak or absent molecular ion peak (M•+).[1][2] A clearly identifiable molecular ion is essential for unambiguous compound identification and molecular weight determination. Reducing fragmentation helps to preserve the molecular ion, providing greater confidence in the analytical results.[2]
Q2: What are the primary factors that contribute to the fragmentation of phenylpropenes in GC-MS?
The primary factors include:
-
High Ionization Energy: Standard EI at 70 eV imparts significant energy to the analyte molecules, causing extensive bond cleavage.[2][3]
-
High Inlet Temperature: Phenylpropenes can degrade in a hot GC inlet, leading to fragments being introduced to the column rather than the intact molecule.[4][5][6]
-
Source Temperature: A high ion source temperature can also contribute to the thermal degradation of labile compounds.[4]
-
Analyte Structure: The inherent chemical structure of a phenylpropene will dictate its fragmentation pathways. Aromatic rings generally lead to strong molecular ion peaks, but substituents and side chains can be prone to cleavage.[7][8]
Q3: What are "soft ionization" techniques, and how can they help?
Soft ionization techniques are methods that impart less energy to the analyte molecules during the ionization process, resulting in significantly less fragmentation and a more abundant molecular ion.[2][9] For GC-MS analysis of phenylpropenes, the most common soft ionization technique is Chemical Ionization (CI) .[3][10] In CI, a reagent gas (like methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules in a less energetic manner, typically through proton transfer, to form protonated molecules [M+H]+.[3][9] This preserves the molecular weight information.
Q4: When should I consider derivatization for phenylpropene analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For phenylpropenes, particularly those with active hydrogen groups like eugenol (a phenol), derivatization can:
-
Increase thermal stability: This reduces the likelihood of degradation in the hot GC inlet.
-
Improve volatility: This can lead to better chromatographic peak shape and resolution.
-
Direct fragmentation: The derivative may have more predictable and structurally informative fragmentation patterns.
A common derivatization technique is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group.[11] For example, eugenol can be converted to its acetyl derivative to facilitate quantitative analysis.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of phenylpropenes.
Problem 1: Weak or Absent Molecular Ion Peak
Possible Causes:
-
Excessive fragmentation due to high ionization energy (70 eV EI).
-
Thermal degradation in the GC inlet or ion source.
-
Column bleed or background interference obscuring the peak.
Solutions:
| Troubleshooting Step | Detailed Action | Expected Outcome |
| Optimize MS Parameters | Reduce the electron energy in EI mode if your instrument allows (e.g., to 20-30 eV). Note that this will result in non-standard spectra. | Increased relative abundance of the molecular ion and higher mass fragments. |
| Employ Soft Ionization | Switch from EI to Chemical Ionization (CI). Use methane or ammonia as the reagent gas. | A prominent [M+H]+ or [M+NH4]+ peak, providing clear molecular weight information.[3][10] |
| Lower GC Temperatures | Systematically decrease the inlet temperature (e.g., in 10-20°C increments from 250°C) to find the lowest temperature that allows for efficient analyte transfer without degradation. Also, consider lowering the ion source temperature.[4] | Reduced thermal degradation, leading to a stronger molecular ion signal. |
| Consider Derivatization | For phenylpropenes with active hydrogens (e.g., eugenol), perform a derivatization reaction such as acetylation or silylation.[11][12] | The derivatized compound may be more thermally stable and produce a clearer molecular ion. |
| Check for System Contamination | Run a blank solvent injection to check for background noise and column bleed. If necessary, bake out the column and clean the ion source. | A cleaner baseline, making it easier to identify a weak molecular ion peak. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Tailing: Active sites in the liner or column, improper column installation, or a mismatch between analyte polarity and the column phase.[13][14]
-
Fronting: Column overload (injecting too much sample).[14]
Solutions:
| Troubleshooting Step | Detailed Action | Expected Outcome |
| Address Peak Tailing | Use a deactivated liner and column. Trim the first few centimeters of the column to remove active sites. Ensure the column is installed correctly according to the manufacturer's instructions.[13][14] | Symmetrical, Gaussian-shaped peaks. |
| Address Peak Fronting | Dilute the sample or increase the split ratio to reduce the amount of analyte introduced to the column. | Restoration of symmetrical peak shape. |
Problem 3: Inconsistent Retention Times
Possible Causes:
-
Leaks in the carrier gas line.
-
Fluctuations in oven temperature or carrier gas flow rate.
-
Column contamination.
Solutions:
| Troubleshooting Step | Detailed Action | Expected Outcome |
| System Check | Perform a leak check of the GC system. Verify that the oven temperature and carrier gas flow are stable and reproducible. | Consistent and reproducible retention times. |
| Column Maintenance | Condition the column according to the manufacturer's instructions. If contamination is severe, trim the front of the column or replace it. | Stable retention times and improved peak shapes. |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Phenylpropenes (e.g., in Essential Oils)
This protocol provides a general starting point for the analysis of phenylpropenes using standard EI-GC-MS.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1-10 mg/mL.[12]
-
GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 7890A or equivalent | Standard, reliable GC platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A common, relatively non-polar column suitable for a wide range of volatile compounds.[12] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency.[15][16] |
| Inlet Temperature | 250 °C (can be optimized) | Ensures vaporization of the analytes. May need to be lowered for thermally labile compounds.[16] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload with concentrated samples.[12] |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | Initial temp: 60-70°C (hold 2 min), Ramp: 5-10°C/min to 280-300°C (hold 5-10 min) | Separates a wide range of components in a typical essential oil.[12][16] |
| MS System | Agilent 5975C or equivalent | Standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating searchable mass spectra. |
| Ionization Energy | 70 eV | Standard energy for comparison with mass spectral libraries. |
| Source Temperature | 230 °C | A common source temperature that balances sensitivity and potential for degradation.[12] |
| Quadrupole Temp | 150 °C | Ensures good mass filtering.[12] |
| Mass Scan Range | 40-400 m/z | Covers the expected mass range for phenylpropenes and their fragments.[17] |
-
Data Analysis: Identify phenylpropenes by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST).
Protocol 2: Derivatization of Eugenol for GC-MS Analysis
This protocol describes the acetylation of eugenol to improve its chromatographic properties and facilitate quantification.[11][12]
-
Reagents: Acetic anhydride, triethylamine (TEA), and a suitable solvent (e.g., ethyl acetate).
-
Procedure:
-
To a solution of the eugenol-containing extract in the solvent, add an excess of acetic anhydride.
-
Add a catalytic amount of TEA. TEA acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[12]
-
Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60°C for 30 minutes).
-
Analyze the resulting solution directly by GC-MS using the parameters from Protocol 1. The acetyl eugenol will have a different retention time and mass spectrum compared to eugenol.
-
Quantitative Data Summary
The following table summarizes typical mass spectral data for common phenylpropenes under standard 70 eV EI conditions. This data is useful for confirming the identity of these compounds in your samples.
| Phenylpropene | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| Anethole | 148.20 | 148 (Base Peak, 100%) | 147 (60%), 133 (35%), 117 (45%), 105 (30%), 91 (25%), 77 (30%) |
| Eugenol | 164.20 | 164 (Base Peak, 100%) | 149 (35%), 131 (20%), 103 (15%), 91 (10%), 77 (15%) |
| Safrole | 162.19 | 162 (Base Peak, 100%) | 131 (25%), 104 (30%), 103 (20%), 77 (25%) |
Data compiled from NIST Mass Spectrometry Data Center and other sources.[18][19]
Visualizations
Caption: A typical workflow for GC-MS analysis of phenylpropenes.
Caption: A logical approach to troubleshooting a weak or absent molecular ion.
References
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. agilent.com [agilent.com]
- 4. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 5. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 6. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ecommons.luc.edu [ecommons.luc.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemical composition, GC-MS analysis, in vitro antioxidant and antibacterial potential of clove flower bud (Eugenia caryophyllus) methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. itjfs.com [itjfs.com]
- 18. researchgate.net [researchgate.net]
- 19. Anethole [webbook.nist.gov]
Technical Support Center: Stabilizing 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(4-tert-butylphenyl)-2-methyl-1-propene to ensure its stability and integrity during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is autoxidation. Due to the presence of an allylic hydrogen, the compound is susceptible to slow reaction with atmospheric oxygen, leading to the formation of hydroperoxides.[1][2] This process can be accelerated by exposure to heat, UV light, and the presence of radical initiators.[1] Over time, these hydroperoxides can lead to the formation of various degradation products, including aldehydes, ketones, and can also initiate polymerization.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2] Containers should be tightly sealed and made of an appropriate material that does not catalyze degradation. For long-term storage, refrigeration is advised.
Q3: What are the visual signs of degradation of this compound?
A3: Visual inspection can sometimes indicate degradation, particularly peroxide formation. Signs to look for include:
-
The appearance of cloudiness or turbidity in the liquid.[1]
-
The formation of crystals or a solid precipitate.[1]
-
A noticeable change in color.
-
An increase in viscosity, which may suggest polymerization.
If any of these signs are observed, the compound's purity should be tested before use.
Q4: Can I use a stabilizer with this compound? If so, which ones are recommended?
A4: Yes, adding a stabilizer is a common and effective practice to prevent degradation. For unsaturated hydrocarbons like this, radical scavengers are often used. Hindered phenols such as Butylated Hydroxytoluene (BHT) are a good choice as they can interrupt the free radical chain reactions of autoxidation.[4] The appropriate concentration of the stabilizer will depend on the storage duration and conditions.
Q5: How often should I test the purity of my stored this compound?
A5: The frequency of purity testing depends on the storage conditions and the requirements of your experiments. For material stored under ideal conditions (refrigerated, under inert gas, with a stabilizer), testing every 6-12 months may be sufficient. If stored at room temperature or exposed to air, more frequent testing (e.g., every 3 months) is advisable.[2] It is also crucial to test for peroxides before any process that involves heating or distillation, as peroxides can be explosive.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield. | Degradation of the starting material. | 1. Check the purity of the stored this compound using a suitable analytical method (e.g., GC-MS, NMR).2. Test for the presence of peroxides. |
| Visible changes in the stored compound (e.g., cloudiness, color change). | Peroxide formation or polymerization.[1][3] | 1. Do not use the material directly. 2. Carefully test a small, representative sample for purity and peroxides.3. If peroxides are present, they may need to be removed before use. Caution: Peroxide removal can be hazardous; consult safety protocols. |
| The compound appears to have polymerized (increased viscosity). | Autopolymerization, potentially initiated by peroxides or other impurities.[2] | 1. The material is likely unsuitable for most applications.2. Review storage conditions to prevent future occurrences. Ensure the container is free of contaminants that could act as initiators. |
Experimental Protocols
Protocol 1: Peroxide Testing (Qualitative)
This protocol provides a simple qualitative test for the presence of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide (KI) solution (10% w/v in water)
-
Glacial acetic acid
-
Starch indicator solution
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
A yellow to brown color indicates the presence of peroxides.
-
To confirm, add a few drops of the starch indicator solution. A dark blue or black color confirms the presence of peroxides.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature (FID): 300 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range (MS): 40-400 m/z
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC.
-
Run the analysis using the specified conditions.
-
Analyze the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity.
-
If using a mass spectrometer, identify any significant impurity peaks by comparing their mass spectra to a library.
Visualizations
Caption: Autoxidation pathway of this compound.
References
Technical Support Center: Optimizing Catalytic Olefin Synthesis
Welcome to the technical support center for catalytic olefin synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides & FAQs
FAQ 1: My olefin metathesis reaction shows low or no conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low or no conversion in olefin metathesis is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Steps:
-
Verify Catalyst Activity: The catalyst is the heart of the reaction. Ensure that the catalyst has not expired and has been stored under the proper conditions (e.g., inert atmosphere, low temperature) as specified by the manufacturer. If in doubt, test the catalyst on a reliable, high-yielding model reaction to confirm its activity.
-
Check for Catalyst Poisons: Catalysts, especially ruthenium-based ones, are sensitive to various impurities that can act as poisons.[1][2][3] Common poisons include:
-
Oxygen and Water: Most olefin metathesis catalysts are sensitive to air and moisture.[1][2] Ensure all solvents and reagents are rigorously degassed and dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Sulfur, Phosphorous, and Halide Compounds: These can irreversibly bind to the metal center and deactivate the catalyst.[1][3] Ensure your starting materials are free from such impurities. Purification of reagents may be necessary.[5][6][7]
-
Strongly Coordinating Functional Groups: Functional groups like unprotected amines, thiols, and phosphines can coordinate to the metal center and inhibit catalysis.[4] If your substrate contains these groups, consider using a protecting group strategy.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are generally preferred due to their weak binding affinity to the catalyst complex.[4][8] If you are using a solvent like dichloromethane (DCM), be aware that it can contain stabilizers like amylene or cyclohexene, which are olefins and can interfere with the reaction.[9] It is recommended to use freshly purified solvents.
-
Temperature: The reaction temperature affects both catalyst initiation and stability. While some catalysts initiate at room temperature, others may require heating.[8] However, elevated temperatures can also lead to catalyst decomposition.[10] It is crucial to find the optimal temperature for your specific catalyst and substrate.
-
Concentration: The concentration of the reactants is critical, especially for different types of metathesis. Cross-metathesis reactions often require more concentrated solutions, while ring-closing metathesis (RCM) for macrocyclization requires dilute conditions to favor the intramolecular reaction.[8]
-
-
Evaluate Substrate Reactivity: Some olefins are inherently less reactive. Sterically hindered olefins or electron-deficient olefins can be challenging substrates.[8][11] In such cases, switching to a more active catalyst may be necessary. For instance, second-generation Grubbs catalysts are generally more reactive than the first-generation catalysts.[11]
Experimental Protocol: Small-Scale Test Reaction for Catalyst Activity
-
Materials:
-
A reliable substrate (e.g., diethyl diallylmalonate for RCM).
-
Your olefin metathesis catalyst.
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene).
-
Inert atmosphere reaction vessel (e.g., Schlenk flask).
-
Stirring apparatus.
-
TLC or GC-MS for reaction monitoring.
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the test substrate (1 equivalent).
-
Dissolve the substrate in the anhydrous, degassed solvent.
-
Add the catalyst (typically 1-5 mol%).
-
Stir the reaction at the recommended temperature for the catalyst.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1 hour, 4 hours, 24 hours).
-
-
Expected Outcome: A successful test will show significant conversion of the starting material to the desired product within the expected timeframe, confirming the catalyst's activity.
FAQ 2: I am observing significant formation of side products in my cross-metathesis reaction. How can I improve the selectivity?
Answer:
Poor selectivity in cross-metathesis (CM) is often due to the statistical nature of the reaction, which can lead to a mixture of homodimers and the desired heterodimer.[12][13] Achieving high selectivity requires careful consideration of the electronic and steric properties of the olefin partners and the choice of catalyst.
Troubleshooting and Optimization Strategies:
-
Olefin Partner Stoichiometry: To favor the formation of the cross-metathesis product, it is common practice to use an excess of one of the olefin partners, typically the less valuable or more volatile one. This shifts the equilibrium towards the desired product.
-
Catalyst Selection: The choice of catalyst is critical for selectivity.
-
First vs. Second Generation Catalysts: Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and can provide better selectivity for challenging substrates compared to first-generation catalysts.[14]
-
Specialized Catalysts: For sterically demanding substrates, catalysts with smaller ligands might be more effective.[8] Conversely, bulky ligands on the catalyst can sometimes enhance selectivity by favoring the reaction of the less hindered olefin.[15][16][17]
-
-
Reaction Conditions:
-
Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can sometimes improve selectivity by minimizing side reactions.[14]
-
Solvent: While less common for selectivity issues than for conversion issues, the solvent can play a role. It is always best to use a pure, degassed solvent.
-
-
Substrate Reactivity: The inherent reactivity of the olefin partners plays a major role. Olefins can be classified based on their susceptibility to homodimerization. A highly reactive olefin is more likely to homodimerize. Pairing an olefin that readily homodimerizes with one that does not can improve the yield of the cross-product.
Data Presentation: Catalyst Performance in Cross-Metathesis
| Catalyst | Substrate 1 | Substrate 2 | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Product:Homodimer) | Reference |
| Hov-II | Methyl Oleate | 2-methyl-2-butene | 80 | 5 | ~100 | Good | [14] |
| Ind-II | Methyl Oleate | 2-methyl-2-butene | 40 | 48 | 86 | High | [14] |
| Gr-I | Methyl Oleate | 2-methyl-2-butene | 40 | 48 | <20 | Low | [14] |
FAQ 3: My ring-closing metathesis (RCM) reaction is yielding oligomers/polymers instead of the desired cyclic product. What should I do?
Answer:
The formation of oligomers or polymers in RCM is a classic problem that arises from the competition between the intramolecular (ring-closing) and intermolecular (polymerization) reactions. To favor the desired cyclization, the reaction conditions must be optimized to promote the intramolecular pathway.
Key Optimization Parameters:
-
Concentration: This is the most critical factor. RCM reactions should be performed under high dilution conditions (typically 0.01 M to 0.001 M).[8] This reduces the probability of two substrate molecules encountering each other, thus favoring the intramolecular reaction.
-
Slow Addition: A slow, continuous addition of the substrate to the reaction vessel containing the catalyst (syringe pump addition) can maintain a very low instantaneous concentration of the substrate, further promoting cyclization.
-
Temperature: The effect of temperature can be complex. Higher temperatures can sometimes favor cyclization for entropically disfavored large rings, but can also lead to catalyst decomposition. It is often beneficial to start at room temperature or slightly elevated temperatures (e.g., 40 °C).[10]
-
Catalyst Choice: For the formation of sterically hindered or large rings, a highly active catalyst is often required. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally good choices.[10]
Experimental Protocol: High-Dilution RCM with Syringe Pump Addition
-
Setup:
-
A three-necked round-bottom flask equipped with a condenser, an inert gas inlet, and a rubber septum.
-
A syringe pump with a gas-tight syringe.
-
Anhydrous, degassed solvent.
-
Olefin metathesis catalyst.
-
Diene substrate.
-
-
Procedure:
-
To the reaction flask, add the catalyst and a portion of the total solvent volume under an inert atmosphere.
-
Heat the flask to the desired reaction temperature.
-
Dissolve the diene substrate in the remaining solvent in the gas-tight syringe.
-
Place the syringe on the syringe pump and insert the needle through the septum into the reaction flask, ensuring the needle tip is below the solvent surface.
-
Start the syringe pump to add the substrate solution at a slow, controlled rate (e.g., over several hours).
-
After the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.
-
Monitor the reaction by TLC or GC-MS.
-
FAQ 4: My reaction is generating ethylene as a byproduct, and the reaction has stalled. What is happening and how can I fix it?
Answer:
The generation of ethylene is common in many metathesis reactions, particularly in RCM and CM involving terminal olefins. While ethylene is a gas, it has some solubility in organic solvents and its accumulation can inhibit the catalyst and shift the reaction equilibrium unfavorably, leading to a stalled reaction.[4] This is due to the principle of microscopic reversibility; the presence of a product (ethylene) can drive the reverse reaction.
Solutions:
-
Inert Gas Purge: Gently bubbling an inert gas (argon or nitrogen) through the reaction mixture is an effective way to remove ethylene and other volatile byproducts, driving the reaction to completion.[4]
-
Vacuum: For reactions in higher-boiling solvents, applying a gentle vacuum can also help to remove dissolved gases. This should be done with care to avoid removing the solvent.
-
Flow Chemistry: Continuous-flow reactors can be particularly effective at removing gaseous byproducts, thus improving reaction efficiency and catalyst turnover numbers.[18]
Diagram: General Troubleshooting Workflow for Olefin Metathesis
Caption: A flowchart for troubleshooting common issues in olefin metathesis.
Diagram: Catalyst Selection Guide
Caption: A guide for selecting an appropriate catalyst for different metathesis reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US20100312033A1 - Olefin feed purification process - Google Patents [patents.google.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. React App [pmc.umicore.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Cross Metathesis [organic-chemistry.org]
- 14. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]
- 15. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of Ligand Structure on Olefin Polymerization by a Metallocene/Borate Catalyst: A Computational Study [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Removal of byproducts from aldol condensation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of byproducts from aldol condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an aldol condensation reaction?
The primary byproduct in a successful aldol condensation is water, which is formed during the dehydration of the initial β-hydroxy aldehyde or ketone to the final α,β-unsaturated carbonyl compound.[1][2][3] However, other undesired byproducts can also form, complicating purification. These include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual aldehydes and/or ketones in the product mixture.[4]
-
Aldol Addition Product (β-hydroxy carbonyl): If the dehydration step is incomplete, the initial aldol addition product will remain as a significant impurity.[2][5][6] Heating the reaction mixture often promotes the elimination of water to form the desired condensation product.[1][7]
-
Self-Condensation Products: In a crossed aldol condensation (using two different carbonyl compounds), each enolizable carbonyl can react with itself, leading to undesired self-condensation byproducts.[8][9][10]
-
Cannizzaro Reaction Products: If an aldehyde without α-hydrogens is used in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to form a carboxylate salt and an alcohol, which will act as impurities.[10]
-
Polymerization Products: Aldehydes, in particular, can be prone to polymerization, especially if they are not purified before use.[11]
Q2: How can I minimize the formation of self-condensation byproducts in a crossed aldol reaction?
Minimizing self-condensation is crucial for achieving a good yield of the desired crossed aldol product.[8] Here are some effective strategies:
-
Use a Non-Enolizable Carbonyl Compound: One of the most common strategies is to use one carbonyl reactant that cannot form an enolate because it lacks α-hydrogens (e.g., benzaldehyde or formaldehyde).[9][10]
-
Control the Order of Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base. This ensures that the concentration of the enolizable component is always low, favoring its reaction with the more abundant non-enolizable partner.[9][10][12]
-
Use a More Reactive Electrophile: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially act as the nucleophile (enolate).[10]
-
Quantitative Enolate Formation: For reactions between two enolizable carbonyls, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively convert one of the carbonyls into its enolate before the second carbonyl is introduced. This is typically done at low temperatures (e.g., -78 °C) to prevent self-condensation.[8][9]
Q3: My aldol condensation reaction has a low yield. What are the possible causes and how can I improve it?
Low yields in aldol condensations can stem from several factors:
-
Reversibility of the Aldol Addition: The initial aldol addition step is often reversible and may not favor the product.[7] Driving the subsequent dehydration to completion by removing water (e.g., through distillation) can shift the overall equilibrium toward the final condensation product.[11]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield. For instance, if a precipitate of the product does not form, heating the reaction mixture may be necessary to drive the reaction to completion.[4]
-
Competing Side Reactions: As mentioned previously, side reactions like self-condensation and the Cannizzaro reaction can consume starting materials and reduce the yield of the desired product.
-
Product Solubility: If the product is partially soluble in the reaction solvent, it may not fully precipitate, leading to losses during isolation. Cooling the reaction mixture in an ice bath can help maximize precipitation.[13]
-
Losses During Workup and Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps. Optimizing these procedures is key to maximizing the isolated yield.
Troubleshooting Guides
Guide 1: Purification of a Solid Aldol Condensation Product by Recrystallization
Problem: My solid aldol condensation product is impure after initial isolation. How do I purify it effectively using recrystallization?
Solution: Recrystallization is the most common and effective method for purifying solid aldol products.[14][15] The process involves dissolving the crude product in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
Troubleshooting Steps:
-
Solvent Selection: Choosing the right solvent is critical. An ideal recrystallization solvent should:
-
Not react with your product.
-
Dissolve the product well at high temperatures but poorly at low temperatures.[16]
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal during drying.[17]
Recrystallization Solvent Selection Guide
-
| Solvent Polarity | Example Solvents | Suitability for Aldol Products |
| Polar | Water, Ethanol, Methanol | Often used, especially ethanol or ethanol/water mixtures for many chalcones and dibenzalacetone.[14][15] |
| Intermediate | Acetone, Ethyl Acetate, 2-Butanone | Ethyl acetate is a good choice for recrystallizing dibenzalacetone.[14][18] Acetone can be used in solvent pairs.[4] |
| Non-polar | Hexane, Toluene | Toluene can be a suitable solvent.[4] Hexane is often used as the "bad" solvent in a two-solvent system.[14] |
-
Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to create a slurry.[1]
-
Heat the mixture to boiling while stirring.
-
Add more hot solvent dropwise until the solid just dissolves.[1][19] Avoid adding excess solvent as this will reduce your yield.[2]
-
If the solution is colored due to impurities, you may need to perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][13]
-
Collect the purified crystals by vacuum filtration.[13]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1][13]
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Workflow for Recrystallization
Caption: Workflow for the purification of solid aldol products by recrystallization.
Guide 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Problem: I'm not sure if my aldol condensation has gone to completion. How can I use TLC to monitor the reaction?
Solution: TLC is a quick and effective way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[20][21]
TLC Monitoring Protocol:
-
Prepare the TLC Plate: On a TLC plate, draw a baseline in pencil and mark three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" (CO) where both the starting material and reaction mixture will be spotted on top of each other.[22]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent and spot it in the SM and CO lanes.
-
Take a small aliquot of your reaction mixture and spot it in the RM and CO lanes.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[23]
-
Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. This is often done using a UV lamp if the compounds are UV-active.[24]
-
Interpret the Results:
-
t=0 (start of reaction): You should see a spot for your starting material in the SM, RM, and CO lanes.
-
During the reaction: A new spot for the product should appear in the RM lane. This spot will likely have a different Rf value than the starting material. The spot for the starting material in the RM lane should decrease in intensity over time.
-
Reaction complete: The spot corresponding to the limiting starting material should no longer be visible in the RM lane, and the product spot should be prominent.[20]
-
Troubleshooting TLC for Aldol Reactions
Caption: A logical guide for troubleshooting aldol reaction progress using TLC.
Experimental Protocols
Protocol 1: Purification of Dibenzalacetone by Recrystallization from an Ethanol/Water Mixture
This protocol is adapted from common laboratory procedures for the purification of dibenzalacetone, a common product of a crossed aldol condensation between benzaldehyde and acetone.
Materials:
-
Crude dibenzalacetone
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude dibenzalacetone to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to the flask to dissolve the solid. It is important to use the minimum amount of solvent to ensure a good recovery of the product.[1][14]
-
Once the solid is dissolved, slowly add hot water dropwise until the solution becomes cloudy, indicating that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of purified dibenzalacetone should form.
-
Cool the flask in an ice bath for 10-15 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Allow the crystals to air dry completely.
-
Determine the melting point of the purified product to assess its purity. The melting point of pure trans,trans-dibenzalacetone is 110-111 °C.[14][18]
Quantitative Data from a Typical Dibenzalacetone Purification
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow solid | Bright yellow crystals |
| Melting Point | 104-107 °C[18] | 110-111 °C[14][18] |
| Recovery | N/A | ~80%[14][18] |
Protocol 2: Purification of a Liquid Aldol Product by Distillation
For aldol products that are liquids at room temperature, distillation is the preferred method of purification. This protocol describes a general procedure.
Materials:
-
Crude liquid aldol product
-
Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
If the crude product contains water, dry it first by adding an anhydrous drying agent like magnesium sulfate, swirling, and then filtering to remove the drying agent.[4]
-
Place the dry, crude liquid product in a round bottom flask with a few boiling chips.
-
Assemble the distillation apparatus.
-
Begin heating the flask gently.
-
Collect the fraction that distills at the expected boiling point of your product. It's important to monitor the temperature at the distillation head.[4][11]
-
Discard any initial low-boiling fractions, which may be unreacted starting materials, and stop the distillation before all the liquid has evaporated to avoid distilling high-boiling impurities.[4][11]
References
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. brainly.com [brainly.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. How To [chem.rochester.edu]
- 23. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Production of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(4-tert-butylphenyl)-2-methyl-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a laboratory scale?
A1: The two most prevalent routes are the Grignard reaction and the Wittig reaction.
-
Grignard Route: This involves reacting a 4-tert-butylbenzyl magnesium halide (Grignard reagent) with acetone, followed by the dehydration of the resulting tertiary alcohol. This is often preferred for building the core carbon skeleton.
-
Wittig Route: This involves reacting 4-tert-butylphenylacetone with a methylidene-triphenylphosphorane (a Wittig reagent).[1][2][3] This method is excellent for creating the double bond with high regioselectivity.[3]
Q2: What are the primary challenges when scaling this synthesis from grams to kilograms?
A2: Scaling up presents significant challenges that are often not apparent at the lab bench scale.[4] Key issues include:
-
Reaction Kinetics and Heat Management: Exothermic reactions, particularly Grignard reagent formation, can become difficult to control, leading to runaway reactions.[5][6] Heat dissipation does not scale linearly with volume.
-
Mass Transfer: In heterogeneous reactions, such as the Grignard reaction with solid magnesium, ensuring efficient mixing becomes critical for reproducibility and yield.[7]
-
Safety: Handling large quantities of flammable solvents (like THF or diethyl ether) and pyrophoric reagents increases fire and explosion risks.[5][8][9]
-
Downstream Processing: Isolating and purifying the final product can be complicated by byproducts that are minor at a small scale but significant at a larger one. The removal of stoichiometric byproducts like triphenylphosphine oxide from the Wittig reaction is a classic scale-up challenge.
Q3: Are there greener alternatives to traditional solvents like diethyl ether or THF?
A3: While diethyl ether and THF are common due to their ability to stabilize Grignard reagents, research into greener alternatives is ongoing. Some studies have explored the use of 2-methyl-THF, which is derived from renewable resources and has a higher boiling point. For other reaction types, solvent-free methods or reactions in aqueous conditions (e.g., for certain zinc-mediated processes) are being investigated to reduce the use of hazardous organic solvents.[10]
Troubleshooting Guide: Grignard Synthesis Route
This section addresses common issues encountered during the Grignard-based synthesis of this compound.
Diagram: General Synthesis Workflow
Caption: Overall workflow for the Grignard-based synthesis.
Problem 1: Grignard reaction fails to initiate.
-
Question: I've combined my 4-tert-butylbenzyl halide and magnesium turnings in dry THF, but the reaction hasn't started (no cloudiness, no exotherm). What should I do?
-
Answer: This is a common issue related to the activation of the magnesium surface.
-
Ensure Anhydrous Conditions: The primary inhibitor of Grignard formation is water.[11] All glassware must be rigorously flame-dried or oven-dried under vacuum and assembled hot under an inert atmosphere (Nitrogen or Argon).[8] Solvents must be anhydrous.
-
Activate the Magnesium: The magnesium surface is often coated with a passivating layer of magnesium oxide.
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The color should disappear as the reaction begins.[12] Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Local Heating: Gently warm a single spot of the flask with a heat gun. Do not heat the entire flask, as this can lead to a dangerous runaway reaction once initiation occurs.[13]
-
Sonication: Using an ultrasonic bath can sometimes help initiate the reaction by cleaning the magnesium surface.
-
Diagram: Troubleshooting Grignard Initiation Failure
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. acs.org [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. dchas.org [dchas.org]
- 9. youtube.com [youtube.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. quora.com [quora.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Characterization of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative characterization of 3-(4-tert-butylphenyl)-2-methyl-1-propene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on a comparative analysis with its close structural analogue, 3-(4-tert-butylphenyl)-1-propene. The guide also proposes a putative synthesis pathway for the target compound based on established chemical transformations of similar structures.
Physicochemical Properties: A Comparative Overview
The following table summarizes the known and computed physicochemical properties of this compound and its analogue, 3-(4-tert-butylphenyl)-1-propene. This data is essential for understanding the compounds' behavior in various experimental settings.
| Property | This compound (Target) | 3-(4-Tert-butylphenyl)-1-propene (Analogue) | Data Source |
| Molecular Formula | C14H20 | C13H18 | Calculated / PubChem |
| Molecular Weight | 188.31 g/mol | 174.28 g/mol | Calculated / PubChem[1] |
| CAS Number | 73566-44-6 | 27798-45-4 | ChemicalBook / PubChem[1] |
| XLogP3 | 5.1 (Predicted) | 4.7 | PubChem[1] |
| Boiling Point | Not available | Not available | - |
| Melting Point | Not available | Not available | - |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound is via a Wittig reaction, a widely used method for olefination. This approach offers good control over the final structure.
Proposed Synthesis Workflow
References
Purity Analysis of 3-(4-Tert-butylphenyl)-2-methylpropanal by GC-FID: A Comparative Guide
Introduction
3-(4-Tert-butylphenyl)-2-methylpropanal, a synthetic aromatic aldehyde also known by trade names such as Lilial, is a common ingredient in fragrances for cosmetics and laundry powders.[1] Ensuring the purity of this compound is critical for product quality, safety, and regulatory compliance, particularly as it has faced regulatory scrutiny in some regions.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the purity assessment of volatile and semi-volatile organic compounds, making it a suitable method for analyzing 3-(4-tert-butylphenyl)-2-methylpropanal.[2][3]
This guide provides a comprehensive comparison of GC-FID with alternative analytical techniques for the purity analysis of 3-(4-tert-butylphenyl)-2-methylpropanal. It includes detailed experimental protocols, data comparison, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Methods for Purity Analysis
The primary method discussed is Gas Chromatography with Flame Ionization Detection (GC-FID). Alternative methods for comparison include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile organic compounds.[2] The sample is vaporized and carried by an inert gas through a column. The components separate based on their boiling points and interactions with the stationary phase. The FID detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance, allowing for quantification.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture.[4] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. An application note for the analysis of 3-(4-tert-Butylphenyl)-2-methylpropanal by reverse-phase (RP) HPLC has been published.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] While the GC component separates the individual compounds in a mixture, the mass spectrometer provides detailed information about the molecular weight and structure of each component, allowing for highly specific identification of impurities.[6]
Experimental Protocols
GC-FID Purity Analysis of 3-(4-Tert-butylphenyl)-2-methylpropanal
This protocol is a representative method for the purity analysis of 3-(4-tert-butylphenyl)-2-methylpropanal.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the 3-(4-tert-butylphenyl)-2-methylpropanal sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, hexane, or dichloromethane) to a final concentration of 1 mg/mL.[2]
-
Vortex the solution until the sample is fully dissolved.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Workflow for GC-FID Purity Analysis
Caption: Experimental workflow for GC-FID purity analysis.
Head-to-Head Comparison
| Feature | GC-FID | HPLC | GC-MS |
| Principle | Separation based on volatility and polarity, detection by flame ionization. | Separation based on polarity, detection by UV or other detectors. | Separation based on volatility, detection by mass fragmentation pattern. |
| Sensitivity | High for organic compounds.[3] | Moderate to high, dependent on detector. | Very high, excellent for trace impurities.[7] |
| Specificity | Limited to retention time, potential for co-elution. | Moderate, based on retention time and detector response. | High, provides structural information for impurity identification.[6] |
| Quantification | Excellent, wide linear range. | Good, requires appropriate standards. | Good, can be more complex due to ionization differences. |
| Sample Volatility | Requires volatile or semi-volatile samples. | Suitable for a wide range of polarities and volatilities. | Requires volatile or semi-volatile samples. |
| Cost (Instrument) | Low to moderate. | Moderate. | High. |
| Cost (Operational) | Low. | Moderate (solvent consumption). | High (maintenance, consumables). |
| Speed | Relatively fast. | Can be slower depending on the separation. | Similar to GC-FID. |
Quantitative Data Summary
The following table presents hypothetical data from the purity analysis of a single batch of 3-(4-tert-butylphenyl)-2-methylpropanal using the three compared techniques.
| Parameter | GC-FID | HPLC | GC-MS |
| Purity (%) | 99.5 | 99.4 | 99.6 |
| Known Impurity 1 (%) | 0.25 | 0.28 | 0.23 |
| Known Impurity 2 (%) | 0.15 | 0.12 | 0.10 |
| Unknown Impurities (%) | 0.10 | 0.20 | 0.07 (identified) |
| Limit of Detection (LOD) | ~10 ppm | ~20 ppm | ~1 ppm |
| Limit of Quantitation (LOQ) | ~30 ppm | ~60 ppm | ~3 ppm |
| Relative Standard Deviation (RSD) | < 1% | < 1.5% | < 2% |
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis.
References
- 1. Lilial - Wikipedia [en.wikipedia.org]
- 2. measurlabs.com [measurlabs.com]
- 3. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 4. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-tert-Butylphenyl)-2-methylpropanal | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gcms.cz [gcms.cz]
Confirming the Structure of 3-(4-Tert-butylphenyl)-2-methyl-1-propene via 2D NMR: A Comparative Guide
For researchers in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often necessitate two-dimensional (2D) NMR techniques for complete characterization. This guide provides a comparative framework for confirming the structure of 3-(4-Tert-butylphenyl)-2-methyl-1-propene against a structurally similar alternative, 4-tert-butylstyrene, using 2D NMR spectroscopy.
Predicted 1D and 2D NMR Data for Structural Elucidation
To definitively identify this compound, a detailed analysis of its expected NMR correlations is essential. By comparing these predicted spectral features with those of a plausible alternative, such as 4-tert-butylstyrene, a clear method of differentiation emerges.
Compound Structures and Atom Numbering:
| This compound | 4-tert-butylstyrene |
|
|
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | This compound | 4-tert-butylstyrene |
| ¹H (ppm) | ¹³C (ppm) | |
| 1 | ~4.7 (s, 2H) | ~110 |
| 2 | - | ~145 |
| 3 | ~1.8 (s, 3H) | ~22 |
| 4 | ~3.2 (s, 2H) | ~40 |
| 5 | - | ~138 |
| 6, 10 | ~7.1 (d, 2H) | ~128 |
| 7, 9 | ~7.3 (d, 2H) | ~125 |
| 8 | - | ~149 |
| 11 | ~1.3 (s, 9H) | ~34 |
| 12 | - | ~31 |
Table 2: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) |
| H1 | H4 | C1 | C2, C3, C4 |
| H3 | H4 | C3 | C1, C2, C4 |
| H4 | H1, H3 | C4 | C1, C2, C3, C5, C6, C10 |
| H6, H10 | H7, H9 | C6, C10 | C5, C7, C8, C9 |
| H7, H9 | H6, H10 | C7, C9 | C5, C6, C8, C10, C11 |
| H11 | - | C11 | C8, C12 |
Table 3: Predicted 2D NMR Correlations for 4-tert-butylstyrene
| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) |
| H1 | H2, H3 | C1 | C2, C5, C6, C10 |
| H2 | H1 | C2 | C1, C5 |
| H3 | H1 | - | C1, C5 |
| H6, H10 | H7, H9 | C6, C10 | C5, C7, C8, C9 |
| H7, H9 | H6, H10 | C7, C9 | C5, C6, C8, C10, C11 |
| H11 | - | C11 | C8, C12 |
The key distinguishing features in the 2D NMR spectra will be the correlations involving the propene unit. For this compound, HMBC correlations from the methylene protons (H4) to the aromatic ring and the vinyl carbons (C1 and C2) are expected. In contrast, for 4-tert-butylstyrene, COSY correlations will be observed between the three vinyl protons (H1, H2, and H3), which will be absent in the target molecule's spectrum.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
1. COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings, typically through two or three bonds.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 2-4.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3) sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Scans (NS): 2-8.
-
Number of Increments (F1): 128-256.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(CH) coupling constant: ~145 Hz.
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell window function in F1 before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon correlations.
-
Pulse Program: A standard gradient-selected HMBC (hmbcgplpndqf) sequence.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Scans (NS): 8-16.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-range coupling constant (ⁿJ(CH)): Optimized for ~8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of the Experimental Workflow
The logical progression for confirming the structure of this compound using 2D NMR is illustrated below.
Caption: Workflow for structure elucidation using 2D NMR.
By systematically applying these 2D NMR techniques and comparing the observed correlations with the predicted data, researchers can confidently confirm the structure of this compound and distinguish it from other isomers or related compounds.
A Comparative Guide to the Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene
Introduction: 3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative. The synthesis of such olefins is a cornerstone of organic chemistry, with applications ranging from polymer science to the synthesis of fine chemicals. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired yield, scalability, and tolerance to various functional groups. This guide provides a comparative overview of four prominent synthetic strategies for obtaining this compound: the Wittig Reaction, Suzuki Coupling, Heck Reaction, and a Grignard Reagent-based approach. Each method's experimental protocol, performance metrics, and logical workflow are detailed to assist researchers in making an informed decision for their specific synthetic goals.
Route 1: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction is known for its reliability and the unambiguous placement of the double bond.[3] The thermodynamic driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[4] For the target molecule, the most direct approach involves the reaction of (4-tert-butylphenyl)acetone with methylenetriphenylphosphorane.
Experimental Protocol (Representative)
This protocol is a representative example adapted from standard Wittig reaction procedures.[5]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise while stirring. Allow the resulting bright yellow-orange mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.
-
Reaction: Dissolve (4-tert-butylphenyl)acetone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.
Performance Data
| Parameter | Description |
| Starting Materials | (4-tert-butylphenyl)acetone, Methyltriphenylphosphonium bromide, n-BuLi |
| Typical Yield | 60-85% (Expected range for non-stabilized ylides; not specifically reported for this product) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Key Advantages | Regiospecific C=C bond formation; high functional group tolerance.[1] |
| Key Disadvantages | Requires stoichiometric amounts of the phosphonium salt and strong base; removal of triphenylphosphine oxide byproduct can be challenging.[3] |
Logical Workflow
Route 2: Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[6][7] It is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[8] To synthesize the target molecule, this route would couple 4-tert-butylphenylboronic acid with a 2-methylallyl electrophile, such as 3-bromo-2-methyl-1-propene.
Experimental Protocol (Representative)
This protocol is adapted from general Suzuki coupling procedures for C(sp²)-C(sp³) bond formation.[9][10]
-
Reaction Setup: To a Schlenk flask, add 4-tert-butylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0 equivalents).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Under an inert atmosphere, add 3-bromo-2-methyl-1-propene (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's completion via TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by silica gel column chromatography (e.g., using hexane as the eluent) to yield the pure alkene.
Performance Data
| Parameter | Description |
| Starting Materials | 4-tert-butylphenylboronic acid, 3-Bromo-2-methyl-1-propene |
| Catalyst/Base | Pd(PPh₃)₄ / K₂CO₃ or CsF |
| Typical Yield | 70-95% (Expected range for similar Suzuki couplings; not specifically reported for this product) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 6-18 hours |
| Key Advantages | Mild reaction conditions; broad functional group tolerance; commercially available starting materials; low toxicity of byproducts.[6] |
| Key Disadvantages | Cost of palladium catalyst; potential for homo-coupling side reactions; sensitivity of some boronic acids to air and moisture. |
Logical Workflow
Route 3: The Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12] It is a versatile method for the arylation or vinylation of olefins. For the target molecule, this reaction would involve coupling an aryl halide, such as 1-bromo-4-tert-butylbenzene, with isobutylene (2-methylpropene).
Experimental Protocol (Representative)
This protocol is based on general Heck reaction conditions.[11][13]
-
Reaction Setup: In a pressure-rated vessel, combine 1-bromo-4-tert-butylbenzene (1.0 equivalent), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), a phosphine ligand such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) (2-6 mol%), and a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 equivalents).
-
Reactants and Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the vessel, and then carefully introduce excess isobutylene (2-3 equivalents), which is a gas at room temperature.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Work-up and Purification: After cooling the vessel to room temperature, vent any excess pressure. Filter the reaction mixture to remove the precipitated amine salt. Dilute the filtrate with water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the resulting crude oil by column chromatography on silica gel to obtain the final product.
Performance Data
| Parameter | Description |
| Starting Materials | 1-Bromo-4-tert-butylbenzene, Isobutylene |
| Catalyst/Base | Pd(OAc)₂ / PPh₃ / Et₃N |
| Typical Yield | 50-80% (Expected range for similar Heck couplings; not specifically reported for this product) |
| Reaction Temperature | 100-140 °C |
| Reaction Time | 12-48 hours |
| Key Advantages | Good for C(sp²)-C(sp²) bond formation; avoids the need to pre-form an organometallic reagent from the alkene part.[12] |
| Key Disadvantages | Requires high temperatures and sometimes high pressure (especially with gaseous alkenes); regioselectivity can be an issue with unsymmetrical alkenes.[14] |
Logical Workflow
Route 4: Grignard Reagent Addition and Elimination
The Grignard reaction is a classic organometallic reaction for forming carbon-carbon bonds. A plausible two-step route to the target alkene involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol. For this synthesis, 4-tert-butylbenzylmagnesium bromide would be reacted with acetone.
Experimental Protocol (Representative)
This protocol is a representative example based on standard Grignard and dehydration procedures.
-
Grignard Reagent Formation: Prepare the Grignard reagent by adding a solution of 4-tert-butylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere. Initiation may require gentle heating or the addition of an iodine crystal. Reflux the mixture for 1-2 hours after the addition is complete to ensure full formation of the reagent.
-
Addition Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of acetone (1.05 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Carefully quench the reaction by slowly pouring it over an ice-cold saturated solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Dehydration and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude tertiary alcohol is obtained. Dissolve the crude alcohol in a suitable solvent like toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of sulfuric acid). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Once the dehydration is complete (as monitored by TLC), cool the mixture, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify the final product by distillation or column chromatography.
Performance Data
| Parameter | Description |
| Starting Materials | 4-tert-butylbenzyl bromide, Magnesium, Acetone |
| Reagents | Diethyl ether (anhydrous), p-Toluenesulfonic acid |
| Typical Yield | 65-85% over two steps (Expected range; not specifically reported for this product) |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-8 hours (total) |
| Key Advantages | Utilizes inexpensive and readily available starting materials; well-established and robust reaction. |
| Key Disadvantages | Multi-step process; Grignard reagents are highly sensitive to moisture and protic functional groups; dehydration step may lead to isomeric byproducts. |
Logical Workflow
Comparative Summary and Conclusion
The optimal synthesis route for this compound depends heavily on the specific constraints of the laboratory or production environment.
| Synthesis Route | Key Advantages | Key Disadvantages | Ideal Application |
| Wittig Reaction | High regioselectivity, good functional group tolerance. | Stoichiometric byproduct, use of strong base. | Small to medium scale synthesis where precise double bond placement is critical. |
| Suzuki Coupling | Very mild conditions, excellent functional group tolerance, low toxicity. | Costly palladium catalyst, requires pre-functionalized starting materials. | Complex molecule synthesis where functional groups must be preserved; high-value applications. |
| Heck Reaction | Uses simple alkene feedstock, avoids pre-forming organometallics. | High temperatures/pressures, potential for regioselectivity issues. | Industrial scale synthesis where cost of alkene feedstock is low and reaction conditions can be controlled. |
| Grignard Route | Inexpensive starting materials, robust and well-understood chemistry. | Two-step process, sensitive to moisture, potential for side products in elimination. | Cost-sensitive applications where functional group tolerance is not a major concern. |
For laboratory-scale synthesis focused on achieving a high-purity product with minimal side reactions, the Suzuki Coupling offers the most favorable profile due to its mildness and tolerance of various functionalities, assuming the starting materials are accessible. The Wittig Reaction is a strong alternative, particularly if the corresponding ketone is readily available. For larger-scale, cost-driven production, the Grignard and Heck reactions become more attractive, with the choice depending on the relative cost and handling requirements of the respective starting materials. Researchers should select the route that best balances yield, purity requirements, cost, and safety considerations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 3-(4-Tert-butylphenyl)-2-methyl-1-propene vs. 3-(4-tert-butylphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two structurally related alkene compounds: 3-(4-tert-butylphenyl)-2-methyl-1-propene and 3-(4-tert-butylphenyl)-1-propene. The presence of a methyl group on the double bond in the former is expected to significantly influence its reactivity profile. This document outlines the theoretical basis for these differences and presents hypothetical experimental data to illustrate the expected outcomes in key chemical transformations, including electrophilic addition and oxidation reactions.
Introduction to the Compounds
Both this compound and 3-(4-tert-butylphenyl)-1-propene are substituted styrenes. The key structural difference is the presence of a methyl group at the 2-position of the propene chain in the former, creating a more substituted alkene. This structural alteration has significant implications for the electronic and steric properties of the double bond, thereby affecting the molecule's reactivity.
Key Structural Features:
-
3-(4-tert-butylphenyl)-1-propene: A monosubstituted alkene at the allylic position.
-
This compound: A disubstituted alkene at the allylic and vinylic positions.
The tert-butylphenyl group is a bulky, electron-donating group. This electronic effect increases the electron density of the double bond in both molecules, making them more susceptible to attack by electrophiles compared to unsubstituted propene.
Theoretical Framework for Reactivity
The reactivity of alkenes is primarily governed by the electron density of the carbon-carbon double bond and the stability of the intermediates formed during a reaction.
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. Therefore, the additional methyl group in this compound further increases the electron density of the π-bond, making it a more potent nucleophile. This enhanced nucleophilicity is expected to accelerate the rate of electrophilic addition reactions.
-
Carbocation Stability: In electrophilic addition reactions, the rate-determining step is often the formation of a carbocation intermediate. The stability of this carbocation dictates the reaction's regioselectivity and rate. The addition of an electrophile to this compound can lead to the formation of a more stable tertiary carbocation, whereas 3-(4-tert-butylphenyl)-1-propene would form a less stable secondary carbocation.
-
Steric Hindrance: The methyl group in this compound can introduce steric hindrance, potentially slowing down reactions where a bulky reagent needs to approach the double bond. However, in many electrophilic additions, the electronic effect of the methyl group is the dominant factor.
The following diagram illustrates the factors influencing the reactivity of these alkenes.
Caption: Factors influencing the reactivity of the two alkenes.
Comparative Reactivity in Electrophilic Addition Reactions
Electrophilic addition is a hallmark reaction of alkenes. The increased electron density and the ability to form a more stable carbocation intermediate suggest that this compound will be more reactive than 3-(4-tert-butylphenyl)-1-propene in these reactions.
Bromination
The addition of bromine (Br₂) across the double bond is a classic electrophilic addition reaction.
Hypothetical Experimental Data:
| Compound | Relative Rate of Bromination (k_rel) |
| 3-(4-tert-butylphenyl)-1-propene | 1.0 |
| This compound | 5.8 |
Experimental Protocol: Competitive Bromination
-
Preparation of Alkene Solution: Prepare equimolar solutions (0.1 M) of 3-(4-tert-butylphenyl)-1-propene and this compound in a non-reactive solvent such as dichloromethane (CH₂Cl₂).
-
Reaction Initiation: To the alkene mixture, add a solution of bromine (Br₂) in CH₂Cl₂ dropwise at room temperature with constant stirring. The amount of bromine should be substoichiometric to ensure that the alkenes are in competition.
-
Reaction Monitoring: Monitor the disappearance of the bromine color. The reaction is complete when the reddish-brown color of bromine is no longer visible.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the dibrominated products formed from each alkene. The ratio of the products will be proportional to the relative rates of reaction.
Caption: Workflow for competitive bromination experiment.
Hydrobromination
The addition of hydrogen bromide (HBr) to these alkenes is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide ion adds to the more substituted carbon, leading to the most stable carbocation intermediate.
Hypothetical Experimental Data:
| Compound | Product | Relative Rate of Hydrobromination (k_rel) |
| 3-(4-tert-butylphenyl)-1-propene | 2-Bromo-1-(4-tert-butylphenyl)propane | 1.0 |
| This compound | 2-Bromo-1-(4-tert-butylphenyl)-2-methylpropane | 12.5 |
Experimental Protocol: Hydrobromination Kinetics
-
Reactant Preparation: Prepare separate 0.1 M solutions of each alkene in a suitable solvent like acetic acid. Prepare a 0.2 M solution of HBr in acetic acid.
-
Reaction Setup: Place the alkene solution in a thermostated reaction vessel equipped with a magnetic stirrer.
-
Reaction Initiation: Add the HBr solution to the alkene solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular intervals, withdraw small aliquots of the reaction mixture and quench the reaction by adding a large excess of a basic solution (e.g., saturated sodium bicarbonate).
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining alkene over time. The rate constant can be determined by plotting the natural logarithm of the alkene concentration versus time.
Caption: Mechanism of electrophilic addition of HBr.
Comparative Reactivity in Oxidation Reactions
The oxidation of alkenes can proceed through various mechanisms, and the reactivity can be influenced by both electronic and steric factors.
Oxidation with Potassium Permanganate (KMnO₄)
Under cold, dilute, and basic conditions, potassium permanganate oxidizes alkenes to vicinal diols (syn-dihydroxylation). Under hot, acidic, or concentrated basic conditions, oxidative cleavage of the double bond occurs.
Hypothetical Experimental Data (Cold, Dilute, Basic KMnO₄):
| Compound | Relative Rate of Dihydroxylation (k_rel) |
| 3-(4-tert-butylphenyl)-1-propene | 1.0 |
| This compound | 3.2 |
Experimental Protocol: Permanganate Oxidation Kinetics
-
Reactant Preparation: Prepare a 0.05 M solution of the alkene in a mixture of t-butanol and water. Prepare a 0.01 M aqueous solution of KMnO₄ containing a small amount of NaOH.
-
Reaction Setup: Cool both solutions to 0°C in an ice bath.
-
Reaction Initiation: Rapidly mix the two solutions in a flask with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the purple color of the permanganate ion (MnO₄⁻) using a UV-Vis spectrophotometer at its λ_max (around 525 nm).
-
Analysis: The rate of the reaction can be determined by observing the change in absorbance over time. The relative rates can be compared under identical conditions.
Caption: Mechanism of syn-dihydroxylation with KMnO₄.
Summary and Conclusion
The presence of an additional methyl group on the double bond of this compound has a pronounced effect on its reactivity compared to 3-(4-tert-butylphenyl)-1-propene.
-
Electrophilic Addition: this compound is significantly more reactive towards electrophiles like bromine and hydrogen bromide. This is attributed to the increased electron density of the double bond and the formation of a more stable tertiary carbocation intermediate.
-
Oxidation: In reactions like dihydroxylation with cold potassium permanganate, this compound is also expected to react faster due to its higher nucleophilicity.
These differences in reactivity are crucial for synthetic planning and for understanding the potential metabolic pathways of such compounds in biological systems. For professionals in drug development, understanding how minor structural modifications can drastically alter chemical reactivity is fundamental to designing molecules with desired properties and predicting their behavior. The provided protocols can serve as a basis for conducting direct comparative studies to obtain concrete experimental data for these specific compounds.
A Comparative Guide to Methyl- and Tert-Butyl-Substituted Phenanthrene Analogues
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural core of numerous natural products and synthetic compounds vital to medicinal chemistry and materials science. Its rigid, planar structure and rich electron system make it an attractive scaffold for developing novel pharmaceuticals and organic electronic materials. The functionalization of the phenanthrene core with alkyl substituents, such as methyl and tert-butyl groups, is a key strategy for modulating its physicochemical and biological properties. This guide provides an objective comparison of these two types of substitutions, supported by available experimental data, to inform rational design in drug and materials development.
Physicochemical Properties: A Tale of Two Substituents
The introduction of either a methyl or a tert-butyl group to the phenanthrene skeleton modifies its properties primarily through two mechanisms: steric hindrance and electronic effects. While both are electron-donating alkyl groups, their profound difference in size is the principal driver of their distinct characteristics.
Steric Effects and Molecular Packing
The most significant differentiator between a methyl (-CH₃) and a tert-butyl (-C(CH₃)₃) group is steric bulk. The A-value, a measure of steric demand, is approximately 1.7 kcal/mol for a methyl group, whereas it is significantly larger for a tert-butyl group (>4 kcal/mol). This size difference has profound implications for intermolecular interactions and crystal packing. The bulky tert-butyl group can create significant steric hindrance, preventing the close π-π stacking that is common for planar aromatic systems like phenanthrene. This disruption of aggregation can enhance solubility in organic solvents and influence solid-state properties, such as fluorescence, by reducing aggregation-caused quenching. In contrast, the smaller methyl group imparts only a minor steric perturbation.
Photophysical Properties
Alkyl groups are weakly electron-donating and can cause small shifts in the absorption and emission spectra of the phenanthrene core. For 9-methylphenanthrene, the UV-Vis absorption spectrum remains very similar to that of unsubstituted phenanthrene, showing characteristic peaks in the 250-350 nm range. The fluorescence spectrum of crystalline 9-methylphenanthrene is also quite similar to that of phenanthrene crystal.[1]
While direct, comparative photophysical data for simple tert-butylphenanthrenes is scarce in the literature, the bulky group is often employed in more complex chromophores to enhance fluorescence quantum yields. This is achieved by sterically inhibiting the molecular rotations and intermolecular interactions that typically lead to non-radiative decay pathways. It is therefore predicted that tert-butyl substitution would lead to a higher fluorescence quantum yield in the solid state or in aggregated forms compared to methyl substitution.
| Property | Unsubstituted Phenanthrene | 9-Methylphenanthrene | 9-Tert-Butylphenanthrene |
| λ_max (abs, nm) | ~252, 293 (in cyclohexane) | ~255, 302 (in ethanol)[2] | Data not available |
| Molar Absorptivity (ε) | 69,200 (at 252 nm) | Log ε ~4.8 (at 255 nm)[2] | Data not available |
| λ_em (nm) | ~365 (in ethanol) | Similar to phenanthrene[1] | Data not available |
| Φ_f (Quantum Yield) | 0.125 (in cyclohexane) | Data not available | Data not available |
Biological Properties: Potency and Metabolism
The biological activity of phenanthrene analogues is significantly influenced by substitution, which affects their ability to interact with biological receptors and their metabolic fate.
Aryl Hydrocarbon Receptor (AhR) Activation
The toxicity of many PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes like cytochrome P450s.[1] Experimental data shows that methylation of the phenanthrene core significantly increases its potency as an AhR activator compared to the parent molecule. In a yeast bioassay, various monomethylated phenanthrenes were found to be 2 to 5 times more potent than phenanthrene itself.[1] The position of the methyl group is crucial; derivatives with the methyl group in equatorial positions (1-, 2-, and 3-) exhibit the highest potencies, while 9-methylphenanthrene is among the least potent of the methylated analogues.[1]
There is currently a lack of experimental data on the AhR activation potential of tert-butyl-substituted phenanthrenes. However, it can be hypothesized that the significant steric bulk of the tert-butyl group might hinder the molecule's ability to fit into the ligand-binding pocket of the AhR, potentially leading to lower activation potency compared to the less bulky methyl-substituted analogues.
Cytotoxicity and Metabolism
The cytotoxicity of substituted phenanthrenes is linked to their metabolism. Alkyl substitution can shift oxidative metabolism from the aromatic ring to the alkyl side chain. The resulting metabolites, particularly dihydrodiols and diol epoxides, are often the ultimate carcinogenic species. While direct comparative cytotoxicity data between methyl- and tert-butylphenanthrene is unavailable, studies on related tert-butylated phenolic compounds have demonstrated significant cytotoxicity.[3][4] The metabolic fate of a tert-butyl group, with its lack of alpha-protons, differs from a methyl group and may lead to different metabolite profiles and, consequently, different toxicological outcomes.
Synthesis of Substituted Phenanthrenes
A common and versatile method for synthesizing substituted phenanthrenes is the photocyclization of stilbene derivatives. This approach allows for the strategic placement of substituents on the precursor molecule, which are then carried through to the final tricyclic product.
Experimental Protocols
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the photophysical properties (absorption maxima, emission maxima, quantum yield) of the phenanthrene analogues.
Methodology:
-
Sample Preparation: Prepare stock solutions of the test compounds in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration of approximately 1 mM. From the stock, prepare a series of dilutions in the desired solvent to a final concentration range suitable for absorbance and fluorescence measurements (typically 1-10 µM).
-
UV-Vis Absorption:
-
Use a dual-beam spectrophotometer and a matched pair of quartz cuvettes (1 cm path length).
-
Use the solvent as a reference to record a baseline.
-
Record the absorption spectrum of each sample from approximately 200 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its absorption maximum. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_f), use a well-characterized standard with a known quantum yield and similar absorption/emission ranges (e.g., quinine sulfate or 9,10-diphenylanthracene).[5] Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
In Vitro Cytotoxicity (MTT Assay)
Objective: To assess and compare the cytotoxic effects of methyl- and tert-butyl-substituted phenanthrene analogues on a human cell line.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., HepG2 liver carcinoma cells for metabolism-related toxicity) in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells and seed them into 96-well microplates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[6] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion
The choice between methyl and tert-butyl substitution on a phenanthrene core offers a clear trade-off between subtle tuning and dramatic modification of properties.
-
Methyl substitution provides a modest alteration, slightly enhancing electronic properties and significantly increasing biological potency via the AhR pathway without imposing major steric penalties.[1] This makes it a useful tool for fine-tuning the activity of a known pharmacophore or electronic material.
-
Tert-butyl substitution , conversely, introduces a profound steric effect. While direct comparative data is lacking, fundamental principles suggest this would be a superior strategy for increasing solubility, preventing π-stacking in the solid state to enhance luminescence, and potentially altering metabolic pathways or receptor binding through steric hindrance.
The significant gaps in the experimental data for tert-butylphenanthrenes highlight a clear area for future research. Direct, side-by-side comparisons of the photophysical properties, receptor binding affinities, and cytotoxicity of isomeric methyl- and tert-butylphenanthrene analogues would provide invaluable data for the rational design of next-generation materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthrene, 9-methyl- [webbook.nist.gov]
- 3. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenanthrene, 9-methyl- [webbook.nist.gov]
A Head-to-Head Comparison of DCTB and Sinapinic Acid as MALDI Matrices
In the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal results. The matrix facilitates the desorption and ionization of analyte molecules, directly impacting signal intensity, spectral quality, and overall sensitivity. This guide provides a detailed comparison of two commonly used matrices: trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and sinapinic acid (SA). This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate matrix for their specific analytical needs.
While DCTB is renowned for its efficacy in the analysis of small molecules and synthetic polymers, sinapinic acid is a gold standard for proteomics applications, particularly for large peptides and proteins.[1][2] This guide will delve into their respective strengths, weaknesses, and ideal applications, supported by experimental protocols and workflow diagrams.
Performance Comparison: DCTB vs. Sinapinic Acid
The selection of a MALDI matrix is highly dependent on the physicochemical properties of the analyte. The following table summarizes the key characteristics and typical applications of DCTB and sinapinic acid.
| Feature | DCTB (trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile) | Sinapinic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) |
| Primary Analytes | Small molecules (<1000 Da), synthetic polymers, lipids, and metabolites.[1] | Large peptides and proteins (>10 kDa).[3] |
| Ionization Mechanism | Primarily electron transfer. | Primarily proton transfer. |
| Crystal Structure | Forms homogeneous microcrystals. | Can form both small, homogenous crystals and larger needles depending on preparation.[2] |
| Signal Intensity | Generally provides high signal intensity for small molecules. | Excellent signal intensity for high-mass proteins.[4] |
| Background Interference | Minimal background interference in the low mass range. | Can exhibit matrix-related signals in the low mass range, potentially interfering with small molecule analysis.[5] |
| Solubility | Soluble in organic solvents like chloroform and THF.[6] | Soluble in mixtures of acetonitrile, water, and TFA.[7] |
| Key Advantages | - Excellent for small molecule analysis with low chemical noise. - High ionization efficiency for non-polar compounds. | - "Softer" ionization, minimizing fragmentation of large molecules.[2] - Well-established protocols for proteomics. |
| Limitations | Can form adducts with primary and secondary amines. | Not ideal for small molecule analysis due to matrix cluster interference.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful MALDI-MS analysis. Below are representative protocols for the preparation and application of DCTB and sinapinic acid matrices.
DCTB Matrix Protocol for Small Molecule Analysis
This protocol is adapted for the analysis of small molecules and synthetic polymers.
1. Materials:
-
DCTB matrix
-
Chloroform or Tetrahydrofuran (THF)
-
Analyte sample dissolved in a suitable solvent (e.g., chloroform, THF)
-
MALDI target plate
2. Matrix Solution Preparation:
-
Prepare a stock solution of DCTB at a concentration of 10 mg/mL in chloroform or THF.[6]
-
Vortex the solution until the matrix is completely dissolved.
3. Sample-Matrix Preparation (Dried-Droplet Method):
-
Mix the analyte solution and the DCTB matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
4. MALDI-MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the analyte of interest.
Sinapinic Acid Matrix Protocol for Protein Analysis
This is a standard protocol for the analysis of proteins and large peptides.[7]
1. Materials:
-
Sinapinic acid (SA) matrix
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample (e.g., protein digest)
-
MALDI target plate
2. Matrix Solution Preparation:
-
Prepare a stock solution of sinapinic acid at 10 mg/mL.[7]
-
The solvent is typically a mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.[7]
-
Vortex the solution vigorously to ensure the matrix is fully dissolved.[7]
3. Sample-Matrix Preparation (Dried-Droplet Method):
-
Mix the protein sample and the sinapinic acid matrix solution in a 1:1 (v/v) ratio.
-
Apply 0.5 - 1 µL of the mixture onto the MALDI target plate.[7]
-
Allow the droplet to air-dry at room temperature, leading to the formation of analyte-matrix co-crystals.[7]
4. MALDI-MS Analysis:
-
Introduce the MALDI plate into the mass spectrometer.
-
Analyze the sample in the appropriate mass range to detect the proteins or peptides of interest.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate typical experimental workflows for MALDI-MS analysis in proteomics and small molecule studies.
Caption: Typical experimental workflow for protein identification using MALDI-TOF MS with sinapinic acid.
Caption: General workflow for small molecule analysis using MALDI-TOF MS with DCTB matrix.
References
- 1. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. Sinapinic Acid MALDI Matrix 5 x 10 mg (Sinapic Acid) - Sinapinic Acid (SA) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 4. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 7. proteochem.com [proteochem.com]
A Comparative Guide to the Analysis of Tert-butylphenyl Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of regioisomers are critical in drug development and chemical research, as different isomers of a compound can exhibit varied biological activities and toxicological profiles. This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of tert-butylphenyl regioisomers: 2-tert-butylphenol, 3-tert-butylphenol, and 4-tert-butylphenol.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for the separation and identification of tert-butylphenyl regioisomers using GC-MS, HPLC, and NMR spectroscopy.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Regioisomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-tert-butylphenol | ~8.9 | 135, 150, 107 |
| 3-tert-butylphenol | Not explicitly found in comparative studies | 135, 150, 107 |
| 4-tert-butylphenol | ~10.6 | 135, 150, 107 |
Note: Retention times can vary based on the specific column and analytical conditions.
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Regioisomer | Predicted Elution Order |
| 4-tert-butylphenol | First to elute |
| 2-tert-butylphenol | Intermediate elution |
| 3-tert-butylphenol | Last to elute |
Note: Specific retention times are highly dependent on the column, mobile phase composition, and flow rate. The predicted elution order is based on the general principles of reversed-phase chromatography where less polar compounds elute later.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Regioisomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-tert-butylphenol | tert-butyl: ~1.4 (s, 9H), Aromatic: ~6.8-7.3 (m, 4H), OH: ~4.7 (s, 1H) | tert-butyl C: ~34.5, tert-butyl CH₃: ~29.5, Aromatic C-OH: ~152.0, Aromatic C-tert-butyl: ~136.0, Other Aromatic: ~115-127 |
| 3-tert-butylphenol | tert-butyl: ~1.3 (s, 9H), Aromatic: ~6.7-7.2 (m, 4H), OH: ~4.8 (s, 1H) | tert-butyl C: ~34.6, tert-butyl CH₃: ~31.4, Aromatic C-OH: ~155.3, Aromatic C-tert-butyl: ~151.7, Other Aromatic: ~112-129 |
| 4-tert-butylphenol | tert-butyl: ~1.3 (s, 9H), Aromatic: ~6.8 (d, 2H), ~7.3 (d, 2H), OH: ~4.7 (s, 1H) | tert-butyl C: ~34.1, tert-butyl CH₃: ~31.6, Aromatic C-OH: ~153.0, Aromatic C-tert-butyl: ~143.5, Other Aromatic: ~115, 126 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify tert-butylphenyl regioisomers based on their retention time and mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973N MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
-
GC Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or spectral libraries.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate tert-butylphenyl regioisomers based on their differential partitioning between a stationary and mobile phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve the sample mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 275 nm.
-
-
Data Analysis: Identify the isomers based on their retention times compared to individual standards. The expected elution order in reversed-phase HPLC is typically 4-tert-butylphenol, followed by 2-tert-butylphenol, and then 3-tert-butylphenol, due to increasing polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously identify the structure of each regioisomer based on the chemical environment of its protons and carbon atoms.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or mixture in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse, a relaxation delay of 1 second, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required for adequate signal-to-noise.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the substitution pattern on the aromatic ring, which will differentiate the isomers. The distinct symmetry of the 4-tert-butylphenol isomer, for instance, results in a simpler aromatic region in both ¹H and ¹³C NMR spectra compared to the other two isomers.
-
Visualizations
Experimental Workflow for Regioisomer Analysis
Caption: A general experimental workflow for the synthesis and analysis of tert-butylphenyl regioisomers.
Signaling Pathway Implication
Some tert-butylphenyl derivatives, such as 2,4-di-tert-butylphenol, have been shown to act as endocrine disruptors by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer. This activation can lead to the regulation of genes involved in adipogenesis and lipid metabolism.
Cross-Validation of Analytical Methods for Quantifying Substituted Styrenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of substituted styrenes. In drug development and materials science, accurate quantification of these compounds is critical for safety assessment, quality control, and formulation development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental data to aid in method selection and cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for quantifying substituted styrenes depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific styrene derivative being analyzed. Below is a summary of the performance characteristics of commonly employed techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | ~1.65 µg/mL[1] | ~5 µg/mL[1] | 20-120 µg/mL[1] | 97.5%[2] | <2%[1] |
| GC (Packed Column) | 0.25 ppm[3][4] | Not explicitly stated | 1-100 ppm[3] | 96.49%[3][4] | 2.81%[3][4] |
| GC (Capillary Column) | 0.1 ppm[3] | Not explicitly stated | 1-100 ppm[3] | >95%[3] | Not explicitly stated |
| GC-MS | Low ppb to ppt range[5][6] | 0.01 to 0.04 mg/ml[7] | Up to 0.32 mg/ml for metabolites[7] | 70-80% for metabolites[7] | 2-19%[7] |
| UV-Vis Spectrophotometry | 0.30 ppm[3][4] | 5 µg/mL[1] | 20-120 µg/mL[1] | 93.72%[3][4] | 4.36% (assay)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline typical experimental protocols for the quantification of substituted styrenes using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
A simple and rapid HPLC-UV method can be employed for the estimation of toxic organic impurities like styrene in various matrices.[8]
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable for separating styrene.[9]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.[9][10] For applications requiring Mass-Spec compatibility, formic acid can be used in place of phosphoric acid.[9]
-
Detection: UV detection is typically performed at a wavelength of 254 nm for styrene.[8]
-
Sample Preparation: A stock solution of styrene is prepared in a suitable solvent like a methanol/water mixture.[2] Calibration standards are prepared by diluting the stock solution to different concentrations.[2] For solid samples like polystyrene, the sample can be dissolved in a solvent such as tetrahydrofuran (THF).[1]
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of styrene in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of volatile compounds like styrene.[5][6]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A capillary column, such as a DB-17 or HP-5MS, is often employed for better separation and sensitivity compared to packed columns.[3][4][7]
-
Carrier Gas: Helium is typically used as the carrier gas.[11]
-
Injection: A split/split-less injector is used, with the injection volume adjusted to avoid detector saturation.[11][12]
-
Temperature Program: The oven temperature is programmed to achieve optimal separation of the analytes. For example, an initial temperature of 110°C may be used.[3][4]
-
Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for identification and quantification.[13]
-
Sample Preparation: For biological samples, solid-phase extraction may be required to isolate the analytes of interest.[7] For other samples, a simple dilution in a suitable solvent may be sufficient.
-
Quantification: An internal standard is often used to improve the accuracy and precision of the quantification.[13] A calibration curve is constructed by analyzing standards of known concentrations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a cost-effective and straightforward method for the quantification of polystyrene or styrene in solutions.[1][14]
-
Instrumentation: A UV-Vis spectrophotometer is required.
-
Wavelength: The maximum absorbance (λmax) for polystyrene in tetrahydrofuran (THF) is found to be around 261.5 nm, while for styrene monomer, it can be around 280.5 nm.[1][4]
-
Sample Preparation: A stock solution is prepared by dissolving a known weight of the sample in a suitable UV-transparent solvent, such as THF.[1] A series of standard solutions are prepared by diluting the stock solution.[1]
-
Measurement: The absorbance of the sample and standard solutions is measured at the predetermined λmax.
-
Quantification: A calibration curve is created by plotting the absorbance values of the standards against their concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Logical Workflow for Method Cross-Validation
Cross-validation is essential to ensure the reliability and comparability of results obtained from different analytical methods. The following diagram illustrates a logical workflow for the cross-validation process.
Caption: Workflow for cross-validation of analytical methods.
Decision Tree for Method Selection
Choosing the most suitable analytical technique is a critical step. The following decision tree provides a logical guide for selecting an appropriate method based on key experimental requirements.
Caption: Decision tree for selecting an analytical method.
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. researchgate.net [researchgate.net]
- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Separation of Styrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of migration monomer styrene from GPPS (general purpose polystyrene) and HIPS (high impact polystyrene) cups to hot drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 13. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
For researchers and professionals in drug development and chemical sciences, the precise characterization of geometric isomers is a critical step in understanding molecular properties and biological activity. Cis and trans isomers of a compound can exhibit remarkably different physical, chemical, and biological properties. This guide provides a comparative overview of the spectroscopic characteristics of cis and trans isomers of three commonly studied compounds: stilbene, resveratrol, and azobenzene, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of stilbene, resveratrol, and azobenzene, providing a quantitative basis for their differentiation.
Stilbene
| Spectroscopic Technique | cis-Stilbene | trans-Stilbene | Key Differentiating Features |
| ¹H NMR (CDCl₃) | Olefinic protons: ~6.57-6.63 ppm (s) | Olefinic protons: ~7.10-7.15 ppm (s)[1][2] | The olefinic protons of trans-stilbene are deshielded and appear at a higher chemical shift (downfield) compared to cis-stilbene.[2][3] |
| IR (KBr or Nujol) | ~3060 cm⁻¹ (C-H stretch, may be weak or absent), Out-of-plane C-H bend: ~690 cm⁻¹[4] | ~3060 cm⁻¹ (C-H stretch), Out-of-plane C-H bend: ~960-965 cm⁻¹ | The most significant difference is the out-of-plane C-H bending vibration, which appears at a much higher wavenumber for the trans isomer.[5] |
| UV-Vis (Ethanol) | λmax ≈ 278-280 nm[5] | λmax ≈ 295-308 nm[6] | Trans-stilbene exhibits a redshift (longer wavelength) in its maximum absorption compared to cis-stilbene due to its more planar and conjugated structure.[7] |
Resveratrol
| Spectroscopic Technique | cis-Resveratrol | trans-Resveratrol | Key Differentiating Features |
| ¹H NMR (CDCl₃) | Olefinic protons: ~6.35 ppm (d), ~6.47 ppm (d) | Olefinic protons: ~6.90 ppm (d), ~7.00 ppm (d)[8] | Similar to stilbene, the olefinic protons of trans-resveratrol are shifted downfield. The coupling constant for the olefinic protons is also typically larger for the trans isomer (~16 Hz) compared to the cis isomer (~12 Hz). |
| IR (KBr or Nujol) | C=C stretch: ~1605 cm⁻¹, Phenolic O-H stretch: ~3200-3400 cm⁻¹ (broad) | C=C stretch: ~1603 cm⁻¹, Phenolic O-H stretch: ~3200 cm⁻¹ (broad)[9] | The IR spectra are very similar; differentiation based solely on IR is challenging. The region between 900-1500 cm⁻¹ may show subtle differences in the fingerprint region.[10] |
| UV-Vis (Ethanol) | λmax ≈ 286-288 nm[11] | λmax ≈ 306-308 nm[11] | Trans-resveratrol shows a significant redshift in its absorption maximum compared to the cis isomer.[11] |
Azobenzene
| Spectroscopic Technique | cis-Azobenzene | trans-Azobenzene | Key Differentiating Features |
| ¹H NMR (CDCl₃) | Aromatic protons shifted upfield compared to trans isomer. | Aromatic protons are more deshielded. | The signals for the aromatic protons of the cis isomer appear at a higher field due to the anisotropic effect of the π cloud of the aromatic rings. |
| IR (KBr or Nujol) | N=N stretch: ~1510 cm⁻¹ (IR active) | N=N stretch: ~1430 cm⁻¹ (weak or IR inactive due to symmetry) | The N=N stretching vibration is a key differentiator. It is observable in the cis isomer but often absent or very weak in the highly symmetrical trans isomer. |
| UV-Vis (Methanol) | π→π* transition: ~314 nm, n→π* transition: ~433 nm | π→π* transition: ~319 nm, n→π* transition: ~440 nm[8][12] | Trans-azobenzene has a more intense π→π* transition, while the n→π* transition is more prominent in the cis isomer.[12] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of cis and trans isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To differentiate cis and trans isomers based on the chemical shifts and coupling constants of their olefinic and aromatic protons.
Materials:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample (~5-25 mg for ¹H NMR)
-
Pasteur pipette
-
Glass wool
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the isomer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis of isomer mixtures, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
-
For more detailed structural confirmation, consider acquiring 2D NMR spectra, such as COSY or NOESY. NOESY can be particularly useful for distinguishing cis and trans isomers through space correlations.
-
-
Data Analysis:
-
Process the acquired FID (Free Induction Decay) by applying a Fourier transform.
-
Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the peaks corresponding to the olefinic and aromatic protons to determine their relative ratios in a mixture.
-
Analyze the chemical shifts and coupling constants to assign the peaks to the cis and trans isomers.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of cis and trans isomers, particularly the out-of-plane C-H bending vibrations.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press.
-
Agate mortar and pestle
-
KBr powder (spectroscopic grade) or Nujol (mineral oil)
-
Spatula
Procedure (ATR Method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the known values for the cis and trans isomers. Pay close attention to the fingerprint region (below 1500 cm⁻¹) and the out-of-plane C-H bending region.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) for each isomer, which is influenced by the extent of conjugation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest.[13][14][15][16]
-
Sample Preparation:
-
Prepare a stock solution of the isomer in the chosen solvent with a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This typically falls in the range of 1-10 µg/mL.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Rinse a second cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Determine the λmax from the resulting spectrum.
-
Compare the λmax values of the cis and trans isomers.
-
Visualizing Spectroscopic Workflows and Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between isomers.
Caption: General workflow for the spectroscopic analysis and identification of cis/trans isomers.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chemistnotes.com [chemistnotes.com]
- 8. The absorption spectrum of cis-azobenzene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. tutorchase.com [tutorchase.com]
The Bulky Shield: How the Tert-butyl Group Fortifies Polymer Properties
A comprehensive comparison for researchers, scientists, and drug development professionals on the significant impact of the tert-butyl group on the mechanical, thermal, and solubility properties of polymers. This guide provides supporting experimental data, detailed methodologies, and visual representations of key processes.
The incorporation of a tert-butyl group into a polymer backbone introduces a bulky, sterically hindering moiety that profoundly alters the material's physicochemical properties. This bulky aliphatic group, with its tetrahedral carbon atom bonded to three methyl groups, restricts chain mobility, influences intermolecular interactions, and dictates how the polymer interacts with its environment. Understanding these effects is crucial for designing polymers with tailored characteristics for a wide range of applications, from specialty coatings and drug delivery systems to advanced materials.
Unveiling the Impact: A Comparative Analysis
To elucidate the influence of the tert-butyl group, this guide compares the properties of poly(tert-butyl acrylate) (PtBA) with those of its structural isomers, poly(n-butyl acrylate) (PnBA) and poly(sec-butyl acrylate) (PsBA), as well as the closely related poly(methyl acrylate) (PMA).
Mechanical Properties: Strength and Flexibility
The bulky nature of the tert-butyl group significantly enhances the mechanical stability and cohesive strength of polymers.[1] The interlocking of these bulky groups increases the resistance of polymer chains to slide past one another under applied force.
| Property | Poly(methyl acrylate) (PMA) | Poly(n-butyl acrylate) (PnBA) | Poly(tert-butyl acrylate) (PtBA) |
| Tensile Strength (MPa) | ~ 7 | ~ 0.3 - 1 | ~ 8 - 10 |
| Young's Modulus (MPa) | ~ 800 - 1000 | ~ 0.1 - 1 | ~ 1000 - 1200 |
| Elongation at Break (%) | ~ 750 | > 1000 | ~ 5 - 10 |
Note: The values presented are approximate and can vary depending on the molecular weight, polydispersity, and testing conditions.
Thermal Stability: Resisting the Heat
The steric hindrance provided by the tert-butyl group also plays a crucial role in the thermal stability of polymers. The decomposition of polyacrylates is influenced by the structure of the ester group. Poly(tert-butyl acrylate) exhibits a distinct two-stage degradation process, starting with the elimination of isobutylene at a lower temperature, followed by the degradation of the resulting poly(acrylic acid) backbone at a higher temperature. This is in contrast to the single-stage decomposition observed for poly(n-butyl acrylate).
| Polymer | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) |
| Poly(methyl acrylate) (PMA) | ~ 350 | ~ 400 |
| Poly(n-butyl acrylate) (PnBA) | ~ 320 | ~ 380 |
| Poly(tert-butyl acrylate) (PtBA) | ~ 200 (elimination of isobutylene) | ~ 420 (backbone degradation) |
Note: These values are illustrative and can be influenced by the heating rate and atmosphere during thermogravimetric analysis (TGA).
Glass Transition Temperature (Tg): Defining the Rubbery State
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky tert-butyl group restricts the rotational motion of the polymer chain, leading to a significantly higher Tg compared to its less hindered isomers.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl acrylate) (PMA) | ~ 10 |
| Poly(n-butyl acrylate) (PnBA) | ~ -54 |
| Poly(tert-butyl acrylate) (PtBA) | ~ 43 |
Solubility and Hydrophobicity: Interaction with Solvents
The hydrophobic nature of the tert-butyl group significantly reduces the polymer's affinity for water and increases its solubility in non-polar organic solvents. This increased hydrophobicity can be quantified by measuring the water contact angle on the polymer surface.
| Property | Poly(methyl acrylate) (PMA) | Poly(n-butyl acrylate) (PnBA) | Poly(tert-butyl acrylate) (PtBA) |
| Water Contact Angle (°) | ~ 70 - 80 | ~ 85 - 95 | ~ 95 - 105 |
| Solubility | Soluble in THF, Toluene, Acetone | Soluble in THF, Toluene, Ethyl Acetate | Soluble in THF, Toluene, Chloroform |
Hansen Solubility Parameters (HSP) provide a more quantitative measure of a polymer's solubility characteristics.
| Polymer | δD (Dispersion) (MPa^0.5) | δP (Polar) (MPa^0.5) | δH (Hydrogen Bonding) (MPa^0.5) |
| Poly(methyl acrylate) (PMA) | 17.6 | 11.5 | 7.6 |
| Poly(n-butyl acrylate) (PnBA) | 16.8 | 6.3 | 5.1 |
| Poly(tert-butyl acrylate) (PtBA) | 16.2 | 4.5 | 5.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Poly(tert-butyl acrylate) via ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Figure 1: Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate.
Procedure:
-
Reagents and Solvents: Tert-butyl acrylate (tBA) monomer, initiator (e.g., ethyl α-bromoisobutyrate), copper(I) bromide (CuBr) catalyst, and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are required. The solvent can be toluene or anisole.
-
Reaction Setup: A Schlenk flask is charged with CuBr and sealed with a rubber septum. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: The degassed solvent, ligand, and monomer are added to the flask via syringe. The mixture is stirred until the catalyst dissolves, forming a colored complex.
-
Initiation: The initiator is then added via syringe to start the polymerization.
-
Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 60-90 °C) for a predetermined time to achieve the desired molecular weight.
-
Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The polymer is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a neutral alumina column to remove the copper catalyst. The purified polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Characterization of Polymer Properties
The following experimental workflows outline the procedures for characterizing the key properties of the synthesized polymers.
Figure 2: Experimental Workflow for Polymer Characterization.
Tensile Testing (ASTM D882):
-
Specimen Preparation: Thin films of the polymer are cast from a solution and cut into dumbbell-shaped specimens with precise dimensions.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.
-
Measurement: The specimen is pulled at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test.
-
Data Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Test Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Measurement: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Water Contact Angle Measurement (ASTM D5946):
-
Sample Preparation: A flat, smooth film of the polymer is prepared.
-
Test Setup: A drop of deionized water of a specific volume is placed on the polymer surface using a microsyringe.
-
Measurement: The profile of the water droplet is captured using a goniometer equipped with a camera.
-
Data Analysis: The contact angle between the water droplet and the polymer surface is measured from the captured image. An average of multiple measurements is taken to ensure accuracy.
Conclusion
The presence of a tert-butyl group imparts a unique and highly influential set of properties to polymers. Its steric bulk enhances mechanical strength and thermal stability while significantly increasing the glass transition temperature and hydrophobicity. These predictable and pronounced effects make the tert-butyl group a valuable tool for polymer chemists and material scientists to fine-tune polymer properties for specific and demanding applications in fields ranging from industrial coatings to advanced drug delivery formulations. The provided experimental protocols and comparative data serve as a valuable resource for researchers seeking to leverage the "bulky shield" of the tert-butyl group in their own materials development endeavors.
References
Validation of 3-(4-Tert-butylphenyl)-2-methyl-1-propene as a Chemical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-(4-tert-butylphenyl)-2-methyl-1-propene as a chemical standard, presenting a comparative analysis against established alternatives. The information herein is supported by detailed experimental protocols and data to assist researchers in making informed decisions for their analytical needs.
Performance Comparison with Alternative Standards
The suitability of a chemical standard is determined by its purity, stability, and batch-to-batch consistency. In the absence of a universally recognized primary standard for this specific compound, a comparative assessment against well-characterized, commercially available Certified Reference Materials (CRMs) of similar chemical class is essential. For this purpose, Toluene and Ethylbenzene, both aromatic hydrocarbons, have been selected as alternative standards.
| Parameter | This compound (Hypothetical Data) | Toluene CRM | Ethylbenzene CRM |
| Purity (by HPLC, Area %) | > 99.8% | > 99.8%[1] | > 99.5%[2] |
| Identity Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | < 0.05% | < 0.02% | < 0.05% |
| Residual Solvents (GC-HS) | < 0.1% | < 0.05% | < 0.1% |
| Non-volatile Residue | < 0.01% | < 0.005% | < 0.01% |
| Long-Term Stability (24 months at 2-8°C) | No significant degradation observed | Stable[3] | Stable |
| Traceability | To in-house primary standard | NIST Traceable[4] | USP Traceable |
Physicochemical Characterization
A thorough characterization of the physicochemical properties of a candidate standard is crucial for its validation and proper use.
| Property | Value (Hypothetical Data for this compound) |
| Chemical Formula | C14H20 |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 235-237 °C |
| Density | Approx. 0.87 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol), insoluble in water |
| UV λmax (in Acetonitrile) | Approx. 225 nm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the transparent and reproducible validation of a chemical standard.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component from any potential impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Further dilute to a working concentration of 0.05 mg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
-
Inject the prepared sample solution in triplicate.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
-
Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of organic compounds.[6]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the substance in 0.7 mL of deuterated chloroform (CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts. The resulting spectrum should be consistent with the known structure of this compound.
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide information on the thermal stability and phase transitions of the material.[7]
-
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
-
TGA Protocol:
-
Sample Size: 5-10 mg in an alumina crucible.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min from 30°C to 500°C.
-
Analysis: Monitor for mass loss as a function of temperature. A stable compound will show minimal mass loss until its decomposition temperature.
-
-
DSC Protocol:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating/Cooling Cycle: Heat from 25°C to 250°C at 10°C/min, hold for 2 minutes, then cool to 25°C at 10°C/min.
-
Analysis: Observe for endothermic or exothermic events such as melting, crystallization, or degradation.
-
Visualizations
The following diagrams illustrate the workflow for validating a new chemical standard and the logical process of assessing its purity.
Caption: Workflow for the validation of a new chemical standard.
Caption: Logical relationship in purity assessment by mass balance.
Conclusion
The data presented in this guide, although hypothetical, is based on established principles of chemical standard validation. The comprehensive characterization and comparison with existing Certified Reference Materials suggest that this compound demonstrates the necessary purity, stability, and physicochemical properties to be considered a reliable chemical standard for its intended applications. The provided experimental protocols offer a robust framework for its formal validation. Researchers can use this guide as a template for the rigorous assessment of new candidate reference materials.
References
- 1. britiscientific.com [britiscientific.com]
- 2. Ethylbenzene reference substance for gas chromatography | 100-41-4 [sigmaaldrich.com]
- 3. Toluene CAS:108-88-3 EC:203-625-9 [cpachem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Long-term stability of hydrocarbons in NIST gas standard reference material (SRM) 1800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylbenzene CAS 100-41-4 | 109635 [merckmillipore.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
Proper Disposal of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(4-Tert-butylphenyl)-2-methyl-1-propene, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of a closely related compound, which can be used as a reference for handling and disposal.
| Property | Value (for 3-(4-tert-Butylphenyl)-1-propene) | Reference |
| Molecular Formula | C₁₃H₁₈ | PubChem |
| Molecular Weight | 174.28 g/mol | PubChem |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | PubChem |
Disposal Protocol
The disposal of this compound must be conducted as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from incompatible materials and sources of ignition.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional procedures for waste pickup requests.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Caption: Step-by-step experimental workflow for handling chemical waste in the laboratory.
References
Essential Safety and Logistics for Handling 3-(4-Tert-butylphenyl)-2-methyl-1-propene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Tert-butylphenyl)-2-methyl-1-propene. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1][3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area.[1] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[3][4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors, mists, or gas.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][5][6] Use spark-proof tools and explosion-proof equipment.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage:
-
Container: Store in a tightly closed, suitable container.[1]
-
Conditions: Keep in a cool, well-ventilated place away from incompatible materials such as oxidizing agents.[7][8]
-
Labeling: Ensure containers are clearly labeled with the chemical name and hazard warnings.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][5]
-
Cleanup: Collect the spillage using non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.[1] Use spark-proof tools.[1]
Disposal Plan
All waste materials, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Containers: Collect waste in suitable, closed, and properly labeled containers.[1] Containers should not be filled more than 90% to allow for expansion.[10]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] This should be done through a licensed waste disposal contractor.[9]
-
Incompatible Wastes: Do not mix with incompatible waste materials.[10]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol |
| CAS Number | 27798-45-4 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Data sourced from PubChem.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-(4-tert-Butylphenyl)-1-propene | C13H18 | CID 2757317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. osha.gov [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. marathonpetroleum.com [marathonpetroleum.com]
- 7. download.basf.com [download.basf.com]
- 8. gelest.com [gelest.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. rmu.edu [rmu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

